3-Methyl-1-butene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXBTXEYZIYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-05-6 | |
| Record name | Poly(3-methyl-1-butene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7060336 | |
| Record name | 3-Methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO] | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
20.1 °C | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP) | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C. | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6213 @ 25 °C/4 °C | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
903 mm Hg @ 25 °C | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
... gas | |
CAS No. |
563-45-1 | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I08ZWX8BKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-168.5 °C | |
| Record name | 3-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-butene, an aliphatic alkene with the chemical formula C5H10, is a volatile and flammable organic compound.[1][2][3] It serves as a valuable building block in organic synthesis and in the production of high-octane fuels.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its chemical behavior and analytical workflows.
Physical Properties
This compound is a colorless, volatile liquid characterized by a disagreeable odor.[1][3][5] It is less dense than water and its vapors are heavier than air.[1][6] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H10 | [1][7] |
| Molecular Weight | 70.13 g/mol | [1][6] |
| Appearance | Colorless volatile liquid | [1][3] |
| Odor | Disagreeable | [1][3][5] |
| Density | 0.627 g/mL at 20 °C | [3][4][8] |
| Boiling Point | 20 °C (68 °F) | [3][4][8] |
| Melting Point | -168.5 °C (-271.3 °F) | [1][8] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, and ether | [1][4][5] |
| Vapor Pressure | 903 mmHg at 25 °C | [1] |
| Refractive Index | 1.3643 at 20 °C/D | [1] |
| Flash Point | < -18 °C (< 0 °F) | [4][6] |
| Autoignition Temperature | 365 °C (689 °F) | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[9]
Reactivity Profile:
-
Flammability: It is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[4][6]
-
Oxidizing Agents: It may react vigorously with strong oxidizing agents.[1][4][6]
-
Reducing Agents: Exothermic reactions may occur with reducing agents, leading to the release of hydrogen gas.[1][4][6]
-
Polymerization: In the presence of acid catalysts or initiators, it can undergo exothermic addition polymerization.[1][4][6]
-
Stability: Under normal conditions, this compound is considered stable.[6]
A key feature of its reactivity is the formation of a stable allyl radical, where the unpaired electron is delocalized across three carbon atoms through resonance, enhancing its stability.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Shows 4 distinct groups of proton resonances with an integration ratio of 2:1:1:6. | [10] |
| IR Spectroscopy | Characteristic C=C stretching absorption around 1660 cm⁻¹. The region from ~1500 to 400 cm⁻¹ serves as a fingerprint region for identification. | [11] |
| UV Spectroscopy | Maximum absorption in the gas phase at 195 nm. | [1] |
| Mass Spectrometry | GC-MS data are available for identification. | [1] |
| Raman Spectroscopy | Spectral data is available. | [1] |
Experimental Protocols
The following sections detail the methodologies for determining key physical and spectroscopic properties of this compound.
Determination of Boiling Point (Micro-scale Method)
Given the low boiling point and volatility of this compound, a micro-scale method such as the Thiele tube method is appropriate.[7]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Position the thermometer and attached tube in the Thiele tube, so the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
Determination of Density
The density of a volatile liquid like this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately (m1).
-
Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow the excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m2).
-
Empty and clean the pycnometer. Fill it with distilled water and repeat steps 3 and 4 to get the weight of the pycnometer filled with water (m3).
-
The density of this compound is calculated using the formula: Density = [(m2 - m1) / (m3 - m1)] * Density of water at the measurement temperature.
Infrared (IR) Spectroscopy
For a volatile liquid like this compound, the thin-film "neat" method is suitable.[3]
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Desiccator for storing salt plates
Procedure:
-
Ensure the salt plates are clean and dry by rinsing with a volatile solvent like acetone and storing them in a desiccator.[3]
-
Using a Pasteur pipette, place one to two drops of this compound onto the face of one salt plate.[3]
-
Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[3]
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes
Procedure:
-
Prepare the sample by dissolving a small amount of this compound (typically 5-20 mg) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[11] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[11]
-
A small amount of an internal standard like TMS is often added to the solvent to provide a reference peak at 0 ppm.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures, which typically involve tuning, locking onto the deuterium signal of the solvent, and shimming to optimize the magnetic field homogeneity.
-
Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
Visualizations
Electrophilic Addition of Bromine to this compound
The following diagram illustrates the reaction mechanism for the electrophilic addition of bromine (Br₂) to this compound. The reaction proceeds through a bromonium ion intermediate.
Caption: Reaction mechanism of electrophilic addition of Br₂ to this compound.
Experimental Workflow for Property Determination
This diagram outlines the logical flow for the experimental determination of key physical and spectroscopic properties of a this compound sample.
Caption: Workflow for the experimental characterization of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. vernier.com [vernier.com]
- 5. webassign.net [webassign.net]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-butene from 3-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-methyl-1-butene, a valuable branched olefin, from 3-methyl-1-butanol presents a classic example of the challenges and strategic solutions in synthetic organic chemistry. The acid-catalyzed dehydration of 3-methyl-1-butanol is a common route; however, the propensity for carbocation rearrangements often leads to the thermodynamically more stable 2-methyl-2-butene as the major product. This technical guide provides a comprehensive overview of the synthesis, focusing on methodologies to control product selectivity. It details both liquid-phase and gas-phase experimental protocols, presents quantitative data on product distribution under various catalytic conditions, and outlines the reaction mechanisms and purification techniques.
Introduction
This compound is an important C5 alkene used as a monomer in the production of specialty polymers and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its synthesis from the readily available 3-methyl-1-butanol (isoamyl alcohol) is a key transformation. The primary method for this conversion is acid-catalyzed dehydration. However, this reaction is mechanistically complex, involving carbocation intermediates that are prone to rearrangement, which significantly impacts the product distribution.
This guide explores the underlying principles of the dehydration reaction and provides detailed experimental approaches to maximize the yield of the desired, less-substituted alkene, this compound.
Reaction Mechanisms and the Challenge of Selectivity
The acid-catalyzed dehydration of 3-methyl-1-butanol proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a primary carbocation. This primary carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-hydride shift. Deprotonation from adjacent carbon atoms then leads to the formation of a mixture of alkenes.
The primary challenge in this synthesis is to suppress the rearrangement of the primary carbocation to the tertiary carbocation, which predominantly yields 2-methyl-2-butene.
An In-depth Technical Guide to the Reaction of 3-Methyl-1-butene with HBr
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 3-Methyl-1-butene and hydrogen bromide (HBr), a classic example of electrophilic and free-radical addition to an alkene. The reaction's outcome is highly dependent on the conditions employed, leading to different constitutional isomers. This document details the underlying mechanisms, experimental considerations, and product characterization.
Core Concepts: Electrophilic vs. Free-Radical Addition
The reaction of HBr with this compound can proceed via two distinct mechanisms:
-
Electrophilic Addition (Markovnikov's Rule): In the absence of peroxides, the reaction follows an electrophilic addition pathway. This mechanism is governed by the stability of the carbocation intermediate, leading to the formation of the more substituted alkyl halide. A key feature of this reaction with this compound is the formation of a rearranged product.
-
Free-Radical Addition (Anti-Markovnikov's Rule): In the presence of peroxides, light, or heat, the reaction proceeds through a free-radical chain mechanism.[1] This pathway, often termed the "peroxide effect" or "Kharasch effect," results in the anti-Markovnikov product, where the bromine atom adds to the least substituted carbon of the double bond.[2] This effect is uniquely efficient for HBr; HCl and HI do not typically undergo radical addition under these conditions.[3]
Electrophilic Addition: A Case of Carbocation Rearrangement
In the absence of radical initiators, the π-bond of this compound acts as a nucleophile, attacking the electrophilic hydrogen of HBr.[4] This initial protonation follows Markovnikov's rule, where the hydrogen adds to the carbon with the most existing hydrogen atoms (C1), leading to the formation of a secondary carbocation at C2.
This secondary carbocation can then undergo a rapid 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation at C3.[5][6] The bromide ion, a nucleophile, can then attack either the secondary or the tertiary carbocation. This results in a mixture of two products: 2-bromo-3-methylbutane and the major product, 2-bromo-2-methylbutane, formed from the more stable rearranged carbocation.[1][7][8]
Reaction Pathway
Caption: Electrophilic addition of HBr to this compound.
Product Distribution
The electrophilic addition of HBr to this compound yields a mixture of two constitutional isomers. The major product arises from the rearranged, more stable tertiary carbocation.
| Product Name | Structure | Type | Abundance |
| 2-Bromo-2-methylbutane | CH₃-C(Br)(CH₃)-CH₂-CH₃ | Rearranged | Major[1][8] |
| 2-Bromo-3-methylbutane | CH₃-CH(Br)-CH(CH₃)₂ | Direct Addition | Minor[1] |
Note: While the formation of a major and minor product is well-established, specific quantitative ratios are not consistently reported in the literature and can be influenced by reaction conditions such as temperature and solvent.
Free-Radical Addition: The Anti-Markovnikov Pathway
When the reaction is initiated by peroxides (e.g., benzoyl peroxide, ROOR), the mechanism shifts to a free-radical chain reaction.[9]
-
Initiation: The peroxide's weak O-O bond undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[10]
-
Propagation: The bromine radical adds to the C1 of the this compound double bond. This addition occurs at the least substituted carbon to form the most stable carbon radical, which in this case is a secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product, 1-bromo-3-methylbutane, and regenerating a bromine radical to continue the chain.[8]
-
Termination: The reaction ceases when two radicals combine.
Reaction Pathway
Caption: Free-radical addition of HBr to this compound.
Experimental Protocols
Detailed experimental procedures are crucial for achieving the desired product selectivity. Below are representative protocols for both reaction pathways.
Protocol 1: Electrophilic Addition (Markovnikov Product)
This procedure is adapted from a general method for the hydrobromination of alkenes.
-
Reagents:
-
This compound
-
30-33% HBr in acetic acid
-
Carbon tetrachloride (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
-
-
Procedure:
-
In a fume hood, add this compound to a reaction vessel equipped with a magnetic stirrer.
-
Cool the vessel in an ice bath.
-
Slowly add a stoichiometric equivalent of a 30% solution of hydrogen bromide in acetic acid to the stirred alkene.
-
Stir the mixture thoroughly for 1-2 minutes and then allow it to sit for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Add carbon tetrachloride to the reaction vessel and mix.
-
Transfer the mixture to a separatory funnel and add water. Shake and allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product mixture.
-
Purify the products by fractional distillation.
-
Protocol 2: Free-Radical Addition (Anti-Markovnikov Product)
This is a general procedure for the anti-Markovnikov addition of HBr.
-
Reagents:
-
This compound
-
Hydrogen bromide (gas or solution in a non-polar solvent)
-
Benzoyl peroxide (or another radical initiator like AIBN)
-
Anhydrous, non-polar solvent (e.g., hexane or pentane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Water
-
-
Procedure:
-
In a fume hood, dissolve this compound and a catalytic amount (1-2 mol%) of benzoyl peroxide in an anhydrous, non-polar solvent in a flask equipped with a condenser and a gas inlet.
-
The reaction can be initiated by either heating the mixture to reflux or irradiating with a UV lamp.
-
Bubble HBr gas through the solution or add a solution of HBr while maintaining initiation conditions.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess HBr.
-
Wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting 1-bromo-3-methylbutane by vacuum distillation.
-
Data Presentation: Product Characterization
Accurate characterization of the starting material and products is essential. The following tables summarize key physical and spectroscopic data.
Physical Properties
| Compound | IUPAC Name | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 3-Methylbut-1-ene | 70.13 | 20 | 0.627 |
| 2-Bromo-3-methylbutane | 2-Bromo-3-methylbutane | 151.04 | 115-117 | 1.219 |
| 2-Bromo-2-methylbutane | 2-Bromo-2-methylbutane | 151.04 | 107-108 | 1.221 |
| 1-Bromo-3-methylbutane | 1-Bromo-3-methylbutane | 151.04 | 120-121 | 1.210 |
Spectroscopic Data (¹H and ¹³C NMR)
The following data represents typical chemical shifts (δ) in ppm relative to TMS in CDCl₃.
Table 1: NMR Data for Reactant and Products
| Compound | ¹H NMR (δ, multiplicity, integration) | ¹³C NMR (δ) |
| This compound | 5.8 (m, 1H), 4.9 (m, 2H), 2.2 (m, 1H), 1.0 (d, 6H) | 145.9, 114.0, 32.7, 22.3 |
| 2-Bromo-3-methylbutane | 4.1 (m, 1H), 2.1 (m, 1H), 1.8 (d, 3H), 1.0 (d, 6H) | 60.5, 36.5, 23.0, 17.5 |
| 2-Bromo-2-methylbutane | 1.9 (q, 2H), 1.7 (s, 6H), 1.0 (t, 3H) | 70.1, 37.2, 34.8, 10.8 |
| 1-Bromo-3-methylbutane | 3.4 (t, 2H), 1.8 (m, 1H), 1.7 (q, 2H), 0.9 (d, 6H) | 41.5, 33.8, 28.1, 22.3 |
Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Actual chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. When this compound reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]
- 4. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-bromo-2,3-dimethylbutane(594-52-5) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. allen.in [allen.in]
- 9. C5H10 3-methylbut-1-ene (this compound) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (this compound) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Stability of Carbocations in Reactions of 3-Methyl-1-butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of carbocation stability and rearrangement in the electrophilic addition reactions of 3-methyl-1-butene. This topic serves as a fundamental example of how reaction mechanisms can dictate product distributions, a critical consideration in synthetic chemistry and drug development.
Introduction: The Significance of Carbocation Intermediates
Electrophilic addition to alkenes is a cornerstone of organic synthesis. When unsymmetrical alkenes, such as this compound, react with electrophiles like hydrogen halides (HX), the reaction proceeds through a carbocation intermediate. The stability of this intermediate is a key determinant of the final product distribution. The reaction of this compound is a classic case study demonstrating the phenomenon of carbocation rearrangement, where a less stable carbocation rearranges to a more stable one, leading to the formation of unexpected or "rearranged" products. Understanding and controlling such rearrangements are crucial for achieving desired regioselectivity in complex molecule synthesis.
Electrophilic Addition to this compound: A Mechanistic Overview
The reaction of this compound with a hydrogen halide (e.g., HCl or HBr) is initiated by the attack of the alkene's pi electrons on the electrophilic proton of the hydrogen halide. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a carbocation on the more substituted carbon (C2). In the case of this compound, this initially forms a secondary carbocation.
However, this secondary carbocation is adjacent to a tertiary carbon (C3). This proximity allows for a rapid intramolecular rearrangement known as a 1,2-hydride shift. In this process, a hydride ion (a hydrogen atom with its two bonding electrons) migrates from C3 to the positively charged C2. This rearrangement results in the formation of a more stable tertiary carbocation at C3.
The nucleophilic halide ion (X⁻) can then attack either the unrearranged secondary carbocation or the rearranged tertiary carbocation. This leads to a mixture of two products: the "expected" Markovnikov product and the rearranged product. The relative yields of these products are dependent on the relative stabilities of the carbocation intermediates and the reaction conditions.
Signaling Pathway of Carbocation Formation and Rearrangement
Caption: Reaction pathway for the electrophilic addition of HX to this compound.
Quantitative Data on Product Distribution
The ratio of the unrearranged to the rearranged product is a direct reflection of the competition between the nucleophilic attack on the secondary carbocation and the rate of the 1,2-hydride shift to the tertiary carbocation, followed by nucleophilic attack. The formation of the rearranged product is often favored due to the greater stability of the tertiary carbocation intermediate.
| Reaction | Unrearranged Product (Structure) | Rearranged Product (Structure) | Product Ratio (Unrearranged:Rearranged) | Reference(s) |
| This compound + HCl at 0°C | 2-Chloro-3-methylbutane | 2-Chloro-2-methylbutane | ~40:60 | [1] |
| This compound + HCl | 2-Chloro-3-methylbutane | 2-Chloro-2-methylbutane | 50:50 | |
| This compound + HBr | 2-Bromo-3-methylbutane (Minor) | 2-Bromo-2-methylbutane (Major) | Major product is rearranged | [2] |
Experimental Protocols
General Experimental Workflow for Hydrohalogenation of this compound
Caption: A plausible experimental workflow for the hydrohalogenation of this compound.
Detailed Methodologies
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Anhydrous solvent (e.g., pentane, dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus or chromatography setup.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an equal volume of an anhydrous solvent. Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Slowly add a stoichiometric equivalent of concentrated HCl or HBr to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product mixture of 2-halo-3-methylbutane and 2-halo-2-methylbutane by fractional distillation or column chromatography.
-
Analysis: Characterize the purified products and determine the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The electrophilic addition of hydrogen halides to this compound provides a clear and instructive example of carbocation rearrangement. The formation of a significant amount of the rearranged product, 2-halo-2-methylbutane, underscores the thermodynamic drive to form a more stable tertiary carbocation from the initially formed secondary carbocation via a 1,2-hydride shift. For synthetic chemists, this reaction highlights the importance of considering potential rearrangements when designing synthetic routes and the need to develop strategies to control or exploit these pathways to achieve the desired chemical transformations. The quantitative analysis of the product mixture is essential for fully understanding the kinetics and thermodynamics that govern these fundamental organic reactions.
References
Unveiling the Enigmatic Presence of 3-Methyl-1-butene in Nature: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
3-Methyl-1-butene, a volatile organic compound (VOC) with the chemical formula C5H10, has been identified in the essential oils and volatile emissions of a select number of plant species. While not a ubiquitously distributed natural product, its presence in common dietary components such as sweet oranges (Citrus sinensis) and onions (Allium cepa) warrants a closer examination of its natural occurrence, biosynthetic origins, and the methodologies for its detection and quantification. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, details established experimental protocols for its analysis, and explores potential biosynthetic pathways. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized using structured diagrams.
Natural Occurrence and Sources
The natural occurrence of this compound is sparsely documented in scientific literature, suggesting it is a minor constituent of the volatile profiles of the plants in which it is found. The primary reported natural sources are:
-
Sweet Orange (Citrus sinensis): this compound has been detected as a volatile component of sweet oranges.[1] Its contribution to the overall aroma profile of citrus fruits is not yet fully understood.
-
Onion (Allium cepa): This compound has also been identified in the complex volatile emissions of onions.[2]
While the Human Metabolome Database suggests that this compound is not a naturally occurring metabolite in humans and is typically present only through exposure, its detection in dietary plants indicates a potential for low-level natural ingestion.[3]
Quantitative Data
Quantitative data on the concentration of this compound in natural sources is limited. The following table summarizes the available information. The lack of extensive quantitative data highlights a significant research gap.
| Natural Source | Plant Part | Concentration/Abundance | Reference |
| Citrus sinensis (Sweet Orange) | Peel/Juice | Detected, but not quantified | [1] |
| Allium cepa (Onion) | Bulb | Detected, data available | [2] |
Potential Biosynthetic Pathways
The precise biosynthetic pathway of this compound in plants has not been definitively elucidated. However, based on its chemical structure, a branched-chain C5 alkene, plausible pathways can be postulated from known metabolic routes, primarily involving amino acid catabolism and the isoprenoid pathway.
Leucine Degradation Pathway
A likely precursor for this compound is the amino acid L-leucine. The catabolism of leucine in plants and microorganisms is a well-established pathway that produces various branched-chain compounds. A proposed pathway involves the deamination and subsequent decarboxylation of a leucine-derived intermediate.
Caption: Proposed biosynthetic pathway of this compound from L-leucine.
Isoprenoid Pathway Origin
Another potential route for the formation of C5 alkenes is through the isoprenoid biosynthesis pathway, which generates the fundamental C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While these are typically precursors for larger terpenes, the direct conversion of these C5 intermediates to volatile alkenes is conceivable.
Caption: Hypothetical origin of this compound from the isoprenoid pathway.
Experimental Protocols
The analysis of this compound from natural sources typically involves the extraction of volatile organic compounds (VOCs) followed by chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted, sensitive, and solvent-free method for this purpose.
General Workflow for VOC Analysis
The following diagram illustrates a typical workflow for the analysis of volatile compounds from plant material.
Caption: General experimental workflow for the analysis of plant volatiles.
Detailed HS-SPME-GC-MS Protocol (General)
This protocol provides a general framework for the analysis of this compound in plant matrices. Optimization of parameters is recommended for specific sample types.
3.2.1. Sample Preparation
-
Collect fresh plant material (e.g., citrus peel, onion bulb).
-
Homogenize a known weight of the sample (e.g., 1-5 g) in a suitable buffer or deionized water, or use finely chopped material directly.
-
Transfer the homogenate or chopped material to a headspace vial (e.g., 20 mL).
-
Add a saturated solution of NaCl to enhance the release of volatiles (salting-out effect).
-
Seal the vial with a PTFE/silicone septum.
3.2.2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compare the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).
-
Data Presentation and Analysis
The following table outlines the key parameters for the GC-MS analysis of C5 alkenes, including this compound.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Helium (1 mL/min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range (m/z) | 35 - 200 |
Conclusion and Future Perspectives
This compound represents a minor but intriguing component of the volatile profile of certain plants. Its confirmed presence in widely consumed produce like sweet oranges and onions suggests a need for more in-depth research into its natural distribution, concentration, and biosynthetic origins. The current lack of quantitative data and specifically validated analytical protocols presents a clear opportunity for future research. Elucidating the biosynthetic pathway of this compound could provide valuable insights into the metabolic diversity of plants and may have implications for flavor chemistry and metabolic engineering. The methodologies and potential pathways outlined in this guide serve as a foundational resource for researchers aiming to explore the natural occurrence and significance of this volatile organic compound.
References
An In-depth Technical Guide to 3-Methyl-1-butene: IUPAC Nomenclature, Synonyms, and Core Chemical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1-butene, a key organic compound. It details its nomenclature, physical and chemical properties, spectroscopic data, and relevant reaction mechanisms. This document is intended to be a valuable resource for professionals in research, science, and drug development.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-methylbut-1-ene .[1] The numbering of the carbon chain begins at the terminal double bond, placing the methyl group at the third carbon.
This compound is also known by several synonyms, which are frequently encountered in literature and chemical databases. These include:
-
Vinylisopropyl[1]
Chemical and Physical Properties
This compound is a colorless, volatile liquid with a disagreeable odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[4] It is insoluble in water but soluble in organic solvents like alcohol.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ |
| Molecular Weight | 70.13 g/mol [1] |
| CAS Number | 563-45-1[1] |
| Boiling Point | 20.1 °C[1] |
| Melting Point | -168.5 °C[1] |
| Density | 0.627 g/mL at 20 °C[5] |
| Refractive Index (n_D^20) | 1.3643[1] |
| Flash Point | < -20°F (< -29 °C)[6] |
Experimental Protocols
Synthesis: Dehydration of 3-Methyl-1-butanol
A common laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of 3-methyl-1-butanol.
Materials:
-
3-methyl-1-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride or sodium sulfate (drying agent)
-
Boiling chips
Procedure:
-
In a round-bottom flask, place 3-methyl-1-butanol and a few boiling chips.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Set up a fractional distillation apparatus with a well-packed fractionating column (e.g., with Raschig rings or Vigreux indentations) to separate the low-boiling alkene from the higher-boiling alcohol.
-
Gently heat the mixture to a temperature slightly above the boiling point of this compound (20.1 °C). The reaction temperature is typically maintained between 100-140 °C.
-
Collect the distillate, which is primarily this compound, in a receiving flask cooled in an ice bath to minimize evaporation.
-
The collected distillate may contain some unreacted alcohol and water. To purify, wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.
-
Perform a final fractional distillation of the dried product, collecting the fraction that boils at 20-21 °C.
Purification: Fractional Distillation
Due to its low boiling point, the fractional distillation of this compound requires careful temperature control and an efficient cooling system for the condenser.
Apparatus:
-
A round-bottom flask
-
A well-insulated fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a thermometer
-
A condenser with a coolant (chilled water or a refrigerated circulator)
-
A receiving flask cooled in an ice bath
Procedure:
-
Place the crude this compound in the distillation flask with boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Circulate a coolant at a low temperature (e.g., 0-5 °C) through the condenser.
-
Gently heat the distillation flask.
-
Maintain a slow and steady distillation rate to allow for proper equilibration on the theoretical plates of the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of this compound (20.1 °C) as it distills.
-
Collect the pure fraction in the cooled receiving flask.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 200 °C |
| Oven Temperature Program | Initial temperature of 35 °C (hold for 5 min), then ramp at 5 °C/min to 150 °C |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-200 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule. The integrated signal proton ratio is 2:1:6:1.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | Multiplet | 1H | =CH- |
| ~4.9 | Multiplet | 2H | =CH₂ |
| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145.9 | =C H- |
| ~110.2 | =C H₂ |
| ~33.7 | -C H(CH₃)₂ |
| ~22.3 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for an alkene.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3080 | =C-H stretch |
| ~2960 | C-H stretch (sp³) |
| ~1645 | C=C stretch[4] |
| ~1465 | C-H bend (sp³) |
| ~990 and ~910 | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.
Table 6: Major Ions in the Mass Spectrum of this compound
| m/z | Ion | Significance |
| 70 | [C₅H₁₀]⁺˙ | Molecular Ion (M⁺˙) |
| 55 | [C₄H₇]⁺ | Base Peak (loss of •CH₃) |
| 41 | [C₃H₅]⁺ | Allylic carbocation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
| 27 | [C₂H₃]⁺ | Vinyl cation |
Signaling Pathways and Reaction Mechanisms
Electrophilic Addition of HBr
The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition. The reaction proceeds through the formation of a carbocation intermediate. Due to the possibility of a carbocation rearrangement, a mixture of products is typically observed. The initial addition of a proton to the double bond can form a secondary carbocation. This can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.
References
- 1. C5H10 mass spectrum of 3-methylbut-1-ene (this compound) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 3. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (this compound) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (this compound) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C5H10 infrared spectrum of 3-methylbut-1-ene (this compound) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fractional Distillation [sites.pitt.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
Fragmentation Pattern of 3-Methyl-1-butene in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Methyl-1-butene. The document outlines the principal ionizations and fragmentations, presents quantitative data in a structured format, details a standard experimental protocol for analysis, and visualizes the core fragmentation pathway.
Core Fragmentation Analysis
Upon introduction into the mass spectrometer, this compound (C₅H₁₀) undergoes electron ionization, resulting in the formation of a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 70. This molecular ion is unstable and subsequently fragments through various pathways to produce a characteristic mass spectrum.
The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The most prominent fragmentation involves the loss of a methyl radical (•CH₃) to form a resonance-stabilized secondary allylic cation at m/z 55. This fragment is the most abundant in the spectrum and is therefore designated as the base peak.
Another significant fragmentation pathway is the loss of an ethyl radical (•C₂H₅), leading to the formation of an allylic cation at m/z 41. Other notable fragments are observed at m/z 39, resulting from the loss of a hydrogen molecule from the m/z 41 fragment, and at m/z 27.
Data Presentation
The quantitative data from the mass spectrum of this compound is summarized in the table below. The m/z values for the most significant fragments are listed along with their relative intensities, with the base peak normalized to 100%.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 48.5 | [C₂H₃]⁺ |
| 29 | 16.8 | [C₂H₅]⁺ |
| 39 | 43.1 | [C₃H₃]⁺ |
| 41 | 69.3 | [C₃H₅]⁺ |
| 55 | 100.0 | [C₄H₇]⁺ |
| 70 | 20.8 | [C₅H₁₀]⁺˙ (Molecular Ion) |
Experimental Protocols
The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology for this analysis.
1. Sample Preparation:
-
A pure standard of this compound is obtained.
-
For liquid samples, a dilute solution is prepared in a volatile solvent such as pentane or hexane.
-
For gaseous samples, a gas-tight syringe is used to collect a specific volume of the vapor.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.
-
Injector Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-1 or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 25 to 100.
-
Solvent Delay: A solvent delay is set to prevent the filament from turning on during the elution of the solvent.
4. Data Acquisition and Analysis:
-
The mass spectrometer is operated in full scan mode to acquire a full mass spectrum of the eluting compound.
-
The resulting chromatogram and mass spectrum are analyzed using the instrument's data system. The mass spectrum of the peak corresponding to this compound is extracted and compared to a reference library (e.g., NIST) for confirmation.
Mandatory Visualization
The following diagram illustrates the primary fragmentation pathway of this compound.
Methodological & Application
The Versatility of 3-Methyl-1-butene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-1-butene, a readily available branched alkene, serves as a versatile building block in a multitude of organic transformations. Its unique structure, featuring a terminal double bond and an adjacent isopropyl group, allows for regioselective and stereoselective reactions, making it a valuable precursor in the synthesis of fine chemicals, polymers, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for key reactions involving this compound, intended to guide researchers in leveraging its synthetic potential.
Key Applications at a Glance
| Application | Reaction | Product(s) | Significance |
| Polymer Chemistry | Ziegler-Natta Polymerization | Poly(this compound) | Production of specialty polymers with unique thermal and mechanical properties. |
| Fine Chemical Synthesis | Wacker-Tsuji Oxidation | 3-Methyl-2-butanone (Methyl Isopropyl Ketone) | A common solvent and intermediate in organic synthesis. |
| Functional Group Transformation | Hydroboration-Oxidation | 3-Methyl-1-butanol | Anti-Markovnikov addition to form a primary alcohol, a key intermediate. |
| Carbonyl Compound Synthesis | Ozonolysis (Reductive Workup) | Isobutyraldehyde and Formaldehyde | Clean and efficient cleavage of the double bond to yield valuable carbonyl compounds. |
| Carbon-Carbon Bond Formation | Prins Reaction | 3-Methyl-3-buten-1-ol and other products | Formation of larger molecules, including precursors for isoprenoids and fragrances.[1][2][3] |
| Agrochemicals | Multi-step Synthesis | Pyrethroid Insecticides | Serves as a starting material for the synthesis of the acid component of some pyrethroids.[4] |
| Fragrance Industry | Multi-step Synthesis | Terpene-like Fragrances | A building block for the creation of complex fragrance molecules. |
Experimental Protocols
Ziegler-Natta Polymerization of this compound
This protocol describes the synthesis of isotactic poly(this compound) using a heterogeneous Ziegler-Natta catalyst. The procedure is adapted from established methods for α-olefin polymerization.[5]
Reaction Scheme:
Experimental Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged Schlenk flask, suspend 1.0 g of MgCl₂ in 50 mL of anhydrous heptane. To this suspension, add 0.5 mL of TiCl₄ dropwise at room temperature with vigorous stirring. The mixture is then heated to 80 °C for 2 hours. After cooling to room temperature, the solid catalyst is allowed to settle, and the supernatant is decanted. The solid is washed three times with 50 mL portions of anhydrous heptane and then dried under a high vacuum.
-
Polymerization: To a flame-dried, nitrogen-purged 250 mL Schlenk flask equipped with a magnetic stir bar, add the prepared Ziegler-Natta catalyst (100 mg). Add 100 mL of anhydrous heptane, followed by the dropwise addition of 1.0 mL of triethylaluminum (Al(C₂H₅)₃) as a co-catalyst. The mixture is stirred for 15 minutes at room temperature.
-
Monomer Addition: Cool the flask to 0 °C in an ice bath. Condense 20 mL (13.9 g) of this compound into the reaction flask.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50 °C. The polymerization is allowed to proceed for 4 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of 50 mL of a 10% HCl solution in methanol. The polymer will precipitate. Filter the solid polymer, wash thoroughly with methanol, and then dry under vacuum at 60 °C to a constant weight.
Quantitative Data:
| Parameter | Value |
| Yield of Poly(this compound) | 10-12 g |
| Melting Point (Tm) | ~300 °C |
| Glass Transition Temperature (Tg) | ~50 °C |
| Typical Molecular Weight (Mw) | 100,000 - 500,000 g/mol |
| Isotacticity | >95% |
Characterization: The resulting polymer can be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine its tacticity. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity index. Thermal properties can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Logical Workflow for Ziegler-Natta Polymerization:
Caption: Ziegler-Natta polymerization of this compound.
Wacker-Tsuji Oxidation to 3-Methyl-2-butanone
This protocol outlines the oxidation of this compound to 3-methyl-2-butanone (methyl isopropyl ketone) using a palladium catalyst system, commonly known as the Wacker-Tsuji oxidation.[6][7][8][9]
Reaction Scheme:
Experimental Procedure:
-
Catalyst Solution Preparation: In a 100 mL round-bottom flask, dissolve 89 mg (0.5 mmol) of palladium(II) chloride (PdCl₂) and 69 mg (0.5 mmol) of copper(I) chloride (CuCl) in a mixture of 10 mL of dimethylformamide (DMF) and 1 mL of water. Stir the solution under an oxygen atmosphere (balloon) for 30 minutes until it turns green.
-
Reaction Setup: Equip the flask with a condenser and maintain the oxygen atmosphere.
-
Substrate Addition: Add 1.40 g (20 mmol) of this compound to the catalyst solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of diethyl ether and wash with 3 x 20 mL of water to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to afford 3-methyl-2-butanone.
Quantitative Data:
| Parameter | Value |
| Yield of 3-Methyl-2-butanone | 1.2 - 1.4 g (70-80%) |
| Boiling Point | 94-95 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.55 (sept, 1H), 2.15 (s, 3H), 1.08 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.8, 41.5, 26.9, 17.9 |
Wacker-Tsuji Oxidation Pathway:
Caption: Catalytic cycle of the Wacker-Tsuji oxidation.
Hydroboration-Oxidation to 3-Methyl-1-butanol
This protocol describes the anti-Markovnikov hydration of this compound to produce 3-methyl-1-butanol.[10][11][12][13][14]
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1.40 g (20 mmol) of this compound in 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add 7.3 mL of a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (7.3 mmol) to the stirred solution over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 mL of a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂). Caution: The reaction is exothermic.
-
Reaction: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 2 x 20 mL of saturated aqueous sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is purified by fractional distillation to yield 3-methyl-1-butanol.
Quantitative Data:
| Parameter | Value |
| Yield of 3-Methyl-1-butanol | 1.5 - 1.7 g (85-95%) |
| Boiling Point | 131-132 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (t, 2H), 1.75 (m, 1H), 1.50 (m, 2H), 1.20 (br s, 1H), 0.92 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 61.5, 42.1, 25.9, 22.7 |
Hydroboration-Oxidation Workflow:
References
- 1. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]
- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Polymerization of 3-Methyl-1-butene with Metallocene Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of 3-methyl-1-butene using various metallocene catalysts. The information compiled herein is intended to guide researchers in synthesizing poly(this compound) with controlled microstructures and properties.
Introduction
The polymerization of this compound, a branched alpha-olefin, using metallocene catalysts offers a pathway to produce polymers with tailored properties. Unlike traditional Ziegler-Natta catalysts, single-site metallocene catalysts allow for precise control over the polymer's stereochemistry, molecular weight, and molecular weight distribution. The symmetry of the metallocene catalyst plays a crucial role in determining the microstructure of the resulting poly(this compound) (P3M1B). C₂-symmetric metallocenes typically yield isotactic polymers (iP3M1B), which are crystalline materials, while metallocenes with C₁ or Cₛ symmetry tend to produce amorphous, atactic polymers.[1][2] The cocatalyst, most commonly methylaluminoxane (MAO), activates the metallocene precursor to generate the catalytically active cationic species.[3][4][5]
Catalyst Systems and Resulting Polymer Properties
The choice of the metallocene catalyst directly influences the properties of the synthesized poly(this compound). Below is a summary of the effects of different catalyst systems.
Table 1: Influence of Metallocene Catalyst Symmetry on Poly(this compound) Properties
| Catalyst Symmetry | Example Metallocene Catalyst | Polymer Microstructure | Crystallinity |
| C₁ | Me₂C(3-Me-Cp)(Flu)ZrCl₂ | Atactic | Amorphous[1][2] |
| Cₛ | Ph₂C(Cp)(Flu)ZrCl₂ | Atactic | Virtually Amorphous[1][2] |
| C₂ | (DMSBMPI)ZrCl₂, (DMSBI)ZrCl₂, (DMSMBI)ZrCl₂ | Isotactic | Crystalline (28.5-54%)[1][2] |
Table 2: Quantitative Data for Poly(this compound) Synthesized with Metallocene Catalysts
| Metallocene Catalyst | Cocatalyst | Polymer Tacticity | Molecular Weight (Mn) | Polydispersity Index (PDI) | Melting Temperature (Tm) | Catalyst Activity |
| C₂-symmetric zirconocene | MAO | Isotactic (97%)[1] | > 10,000[1] | Narrow (typically ~2 for metallocenes) | - | High |
| C₂-symmetric zirconocene | MAO | Isotactic | 25,000[1] | - | - | - |
Note: Comprehensive quantitative data directly comparing different metallocene catalysts for this compound polymerization under identical conditions is limited in the reviewed literature. The data presented is a compilation from various sources.
Experimental Protocols
The following protocols are generalized procedures based on common practices for metallocene-catalyzed olefin polymerization. Researchers should optimize the conditions for their specific catalyst system and desired polymer properties.
Materials
-
This compound (monomer): High purity grade.
-
Metallocene catalyst: (e.g., C₂-symmetric zirconocene dichloride).
-
Methylaluminoxane (MAO): Typically a 10 wt% solution in toluene.
-
Toluene: Anhydrous, polymerization grade.
-
Methanol: Reagent grade.
-
Hydrochloric acid (HCl): Dilute solution for catalyst quenching and polymer work-up.
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
Monomer and Solvent Purification
-
Toluene: Dry by refluxing over sodium/benzophenone ketyl under a nitrogen atmosphere, followed by distillation.
-
This compound: Purify by passing through columns of activated alumina and molecular sieves to remove water and other polar impurities. Subsequently, degas by several freeze-pump-thaw cycles.
Polymerization Procedure
-
Reactor Setup: Assemble a 200 mL three-necked glass reactor equipped with a magnetic stirrer. The reactor must be thoroughly dried in an oven and cooled under a stream of high-purity nitrogen or argon.
-
Inert Atmosphere: Evacuate the reactor for at least 30 minutes and then backfill with high-purity nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.[2]
-
Solvent and Monomer Addition: Introduce the desired amount of purified toluene and this compound monomer into the reactor via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Cocatalyst Addition: Add the required volume of the MAO solution to the reactor and stir the mixture at the desired polymerization temperature.
-
Catalyst Injection and Polymerization: Dissolve the metallocene catalyst in a small amount of toluene in a separate Schlenk flask under an inert atmosphere. Inject the catalyst solution into the reactor to initiate the polymerization.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and stirring speed for the predetermined reaction time. The formation of the polymer may be observed as a precipitate if the polymer is insoluble in the reaction medium.
-
Quenching: Terminate the polymerization by injecting a small amount of methanol into the reactor.
-
Polymer Isolation and Purification:
-
Pour the polymer slurry into a larger volume of acidified methanol (e.g., 5% HCl in methanol) to precipitate the polymer and deactivate the catalyst residues.
-
Stir the mixture for several hours.
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove any remaining catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For soluble polymers, solution-state ¹H and ¹³C NMR spectroscopy can be used to determine the microstructure (tacticity) and regioregularity.
-
For insoluble polymers like highly isotactic poly(this compound), solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP-MAS) NMR is a powerful technique to analyze the microstructure and estimate the molecular weight.[1]
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the melting temperature (Tm) and the degree of crystallinity of the polymer.
-
-
Gel Permeation Chromatography (GPC):
-
For soluble polymers, GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Activation of metallocenes for olefin polymerization as monitored by IR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
Application Notes and Protocols for the Synthesis of Isotactic Poly(3-methyl-1-butene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotactic poly(3-methyl-1-butene) (iP3MB) is a stereoregular polyolefin with a helical structure, offering a unique combination of thermal and mechanical properties. Its synthesis is of significant interest in materials science for applications ranging from specialty packaging to advanced composites. The isotacticity of the polymer, which refers to the regular arrangement of the methyl groups along the polymer chain, is crucial in determining its crystallinity and, consequently, its physical properties. This document provides detailed protocols for the synthesis of iP3MB using both metallocene and Ziegler-Natta catalyst systems.
Data Presentation
The choice of catalyst system significantly influences the properties of the resulting isotactic poly(this compound). The following table summarizes quantitative data from various studies, highlighting the performance of different catalysts.
| Catalyst System | Co-catalyst | Polymerization Conditions | Catalyst Activity | Polymer Yield | Molecular Weight (Mw) | Polydispersity Index (PDI) | Isotacticity ([mmmm]%) | Degree of Crystallinity (%) |
| Me2C(3-Me-Cp)(Flu)ZrCl2 (C1 symmetry) | MAO | Not specified | Higher than Ti-Mg systems | Not specified | Not specified | Not specified | - | 28.5-54 |
| Ph2C(Cp)(Flu)ZrCl2 (Cs symmetry) | MAO | Not specified | Higher than Ti-Mg systems | Not specified | Not specified | Not specified | Amorphous | Virtually amorphous |
| C2-symmetric zirconocene | MAO | Not specified | Reasonable productivities | Not specified | >10,000 | Not specified | 97 | Not specified |
| Titanium-magnesium catalyst | - | Not specified | Lower than metallocenes | Not specified | Not specified | Not specified | - | 28.5-54 |
MAO: Methylaluminoxane
Experimental Protocols
Safety Precautions
-
All manipulations involving organometallic compounds (e.g., Ziegler-Natta and metallocene catalysts, MAO, and alkylaluminum co-catalysts) must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
-
Organoaluminum compounds are pyrophoric and react violently with water and air. Handle with extreme care.
-
Solvents should be dried and deoxygenated before use.
-
This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Equipment
-
Monomer: this compound (polymerization grade)
-
Catalysts:
-
Metallocene: e.g., rac-Me2Si(2-Me-Ind)2ZrCl2 or other C2-symmetric zirconocene
-
Ziegler-Natta: TiCl4
-
-
Co-catalysts:
-
Methylaluminoxane (MAO) solution in toluene
-
Triethylaluminum (AlEt3) solution in a hydrocarbon solvent
-
-
Solvents: Anhydrous toluene, hexane, or heptane
-
Quenching Agent: Acidified methanol (e.g., 10% HCl in methanol)
-
Apparatus:
-
Schlenk line and/or glovebox
-
Three-necked round-bottom flask or a glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Constant temperature bath
-
Vacuum pump
-
Monomer Purification
Impurities such as water, oxygen, and other polar compounds can deactivate the catalyst. Therefore, rigorous purification of the this compound monomer is essential.
-
Degassing: The monomer should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Drying: The degassed monomer is typically dried by stirring over a suitable drying agent, such as calcium hydride (CaH2), for several hours, followed by distillation under an inert atmosphere. For metallocene polymerization, passing the monomer through a column of activated alumina and molecular sieves is also effective.
Protocol 1: Synthesis of Isotactic Poly(this compound) using a Metallocene Catalyst
This protocol is a representative procedure based on the use of a C2-symmetric zirconocene catalyst with MAO as the co-catalyst.[1]
-
Reactor Preparation: A 250 mL three-necked flask equipped with a mechanical stirrer and a gas inlet/outlet is dried in an oven at 120 °C overnight and then assembled hot under a stream of dry nitrogen. The reactor is then evacuated and backfilled with nitrogen three times.[1]
-
Solvent and Monomer Charging: Anhydrous toluene (100 mL) and purified this compound (20 mL) are transferred to the reactor via cannula under a positive pressure of nitrogen.
-
Co-catalyst Addition: The reactor is brought to the desired polymerization temperature (e.g., 50 °C) using a thermostated bath. A solution of MAO in toluene (e.g., 10 wt%, to achieve an Al/Zr molar ratio of 1000-2000) is added to the reactor via syringe.
-
Catalyst Injection and Polymerization: The metallocene catalyst (e.g., 5-10 mg of rac-Me2Si(2-Me-Ind)2ZrCl2 dissolved in a small amount of anhydrous toluene) is drawn into a syringe and rapidly injected into the stirred reactor to initiate the polymerization. The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining a constant temperature.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of 10 mL of acidified methanol. The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of Isotactic Poly(this compound) using a Ziegler-Natta Catalyst
This is a general procedure for the isotactic polymerization of α-olefins adapted for this compound, using a supported TiCl4 catalyst.
-
Catalyst Preparation (in situ):
-
A 250 mL three-necked flask is prepared as described in Protocol 1.
-
Anhydrous heptane (100 mL) is introduced into the flask.
-
Triethylaluminum (AlEt3) solution (e.g., 1.0 M in hexane, to achieve a desired Al/Ti molar ratio, typically between 1 and 5) is added to the reactor at room temperature.
-
Titanium tetrachloride (TiCl4) is added dropwise to the stirred solution. A brown precipitate, the active catalyst, will form. The mixture is typically aged for a period of time at a specific temperature to ensure catalyst formation.
-
-
Polymerization:
-
The reactor is brought to the polymerization temperature (e.g., 70 °C).
-
Purified this compound (20 mL) is added to the catalyst slurry.
-
The polymerization is conducted for the desired duration (e.g., 2-4 hours) under vigorous stirring.
-
-
Termination and Work-up:
-
The reaction is terminated by the addition of acidified methanol.
-
The polymer is filtered, washed with methanol to remove catalyst residues, and dried in a vacuum oven at 60 °C.
-
Characterization
The resulting poly(this compound) can be characterized by various techniques to determine its molecular weight, structure, and thermal properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the isotacticity of the polymer by analyzing the stereochemical arrangement of the methyl groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and the degree of crystallinity.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the polymer.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of isotactic poly(this compound).
Caption: Relationship between metallocene catalyst symmetry and resulting polymer tacticity.
References
Application of 3-Methyl-1-butene in High-Octane Fuel Manufacturing
Application Note AP-CHEM-024
For research, scientific, and drug development professionals.
Introduction
3-Methyl-1-butene, an isoamylene, is a valuable C5 olefin intermediate in the petrochemical industry. While not directly blended into gasoline due to its relatively low octane number and instability, it serves as a crucial precursor for the synthesis of high-octane gasoline components. The primary pathways for its utilization involve isomerization to more stable isoamylenes (2-methyl-1-butene and 2-methyl-2-butene), followed by either alkylation with isobutane or etherification with methanol to produce high-octane additives. These processes are integral to meeting the increasing demand for cleaner-burning, high-performance fuels.
Key Applications and Chemical Pathways
The conversion of this compound into high-octane fuel components follows a multi-step approach. The initial and critical step is the isomerization of this compound to its more stable isomers, 2-methyl-1-butene and 2-methyl-2-butene. These isomers are then subjected to one of two major processes:
-
Alkylation: The isoamylene isomers are reacted with isobutane in the presence of a strong acid catalyst (such as sulfuric acid or an ionic liquid) to produce alkylate. Alkylate is a mixture of highly branched, high-octane paraffins, primarily trimethylpentanes and dimethylhexanes.[1]
-
Etherification: The isoamylene isomers are reacted with methanol to produce tertiary-amyl methyl ether (TAME), a high-octane oxygenate that also enhances combustion efficiency.[2][3]
These pathways are essential for upgrading low-value C5 streams into premium gasoline blending components.
Chemical Pathways
Quantitative Data on Octane Numbers
The effectiveness of these conversion processes is demonstrated by the significant increase in the Research Octane Number (RON) and Motor Octane Number (MON) of the final products compared to the initial reactant.
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | ~78 | ~78 |
| 2-Methyl-1-butene | 103 | 82 |
| 2-Methyl-2-butene | 97.5 | 85 |
| Alkylate (from C4 olefins) | 96 | 96 |
| Alkylate (from C3 olefins) | ~90 | ~88 |
| Tertiary-Amyl Methyl Ether (TAME) | 111 | 98 |
Note: Octane numbers can vary slightly based on the specific composition and blending properties.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the conversion of this compound to high-octane fuel components.
Protocol 1: Isomerization of this compound
Objective: To isomerize this compound to a mixture of 2-methyl-1-butene and 2-methyl-2-butene using a solid acid catalyst.
Materials:
-
This compound (99% purity)
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)
-
Nitrogen gas (high purity)
-
Anhydrous sodium sulfate
-
Hexane (for GC analysis)
Equipment:
-
Fixed-bed catalytic reactor (stainless steel tube)
-
Temperature controller and furnace
-
Mass flow controller for nitrogen
-
Liquid pump for feeding this compound
-
Condenser and collection flask
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Workflow Diagram:
Procedure:
-
Catalyst Preparation: Activate the solid acid catalyst by heating it under a nitrogen flow at 110-120°C for 2-4 hours to remove any adsorbed water.
-
Reactor Setup: Pack the fixed-bed reactor with a known amount of the activated catalyst.
-
Reaction Conditions:
-
Heat the reactor to the desired temperature (e.g., 60-100°C for Amberlyst-15).
-
Set the nitrogen flow rate to maintain an inert atmosphere.
-
Pump the this compound feed through the reactor at a specific liquid hourly space velocity (LHSV), for example, 1-5 h⁻¹.
-
-
Product Collection: Condense the reactor effluent using a chilled water condenser and collect the liquid product in a flask.
-
Analysis: Analyze the composition of the product stream using GC-FID to determine the conversion of this compound and the selectivity towards 2-methyl-1-butene and 2-methyl-2-butene.
-
Work-up: Dry the collected product over anhydrous sodium sulfate.
Protocol 2: Sulfuric Acid Catalyzed Alkylation of Isoamylenes
Objective: To produce high-octane alkylate by reacting an isoamylene feed (product from Protocol 1) with isobutane using sulfuric acid as a catalyst.
Materials:
-
Isomerized C5 feed (containing 2-methyl-1-butene and 2-methyl-2-butene)
-
Isobutane (high purity)
-
Concentrated sulfuric acid (96-98 wt%)
-
Ice-salt bath
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
Equipment:
-
Jacketed glass reactor with a high-speed mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
Workflow Diagram:
References
- 1. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tertiary amyl methyl ether (TAME): equilibrium of the multiple reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. energy.gov [energy.gov]
- 5. Question 5: Automobile manufacturers are considering requiring the use of higher-octane fuels in order to meet a mandated increase in Corporate Average Fuel Economy (CAFE) standards. What strategies might you employ should demand for higher octane gasolines increase? | American Fuel & Petrochemical Manufacturers [afpm.org]
Application Notes and Protocols for Gas-Phase Reactions of 3-Methyl-1-butene with OH Radicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and kinetic data for the gas-phase reaction of 3-methyl-1-butene with hydroxyl (OH) radicals. This reaction is of significant interest in atmospheric chemistry due to the biogenic emission of this compound and its role in the formation of secondary organic aerosols and ozone. The methodologies and data presented are essential for atmospheric modeling, combustion studies, and understanding the degradation pathways of volatile organic compounds.
Data Presentation
The following tables summarize the quantitative data for the reaction between this compound and OH radicals.
Table 1: Rate Constants for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 299 - 424 | Varies with temperature, see original paper for Arrhenius expression | Flash Photolysis-Resonance Fluorescence | [1] |
| 298 | (3.18 ± 0.62) x 10⁻¹¹ | Relative Rate Method | [2] |
Table 2: Expected Major Products from the Reaction of this compound with OH Radicals in the Presence of O₂ and NO
Based on established mechanisms for alkene-OH reactions, the following are the expected primary and secondary products. Product yields are dependent on atmospheric conditions (e.g., NOx levels).
| Product | Chemical Formula | Formation Pathway |
| This compound-2-ol | C₅H₁₀O | OH addition to C1, followed by reaction with O₂ and HO₂ |
| This compound-1,2-diol | C₅H₁₀O₂ | OH addition to C1, peroxy radical reaction with NO, and subsequent reactions |
| 2-Methyl-2-butanol | C₅H₁₂O | OH addition to C2, subsequent reactions |
| Acetone | C₃H₆O | C-C bond scission of alkoxy radical intermediates |
| Propionaldehyde | C₃H₆O | C-C bond scission of alkoxy radical intermediates |
| Formaldehyde | CH₂O | C-C bond scission of alkoxy radical intermediates |
| Organic Nitrates | C₅H₁₁NO₃ | Reaction of peroxy radicals with NO |
Experimental Protocols
Detailed methodologies for two common techniques used to study the gas-phase kinetics of this compound with OH radicals are provided below.
Protocol 1: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This absolute rate measurement technique allows for the direct determination of the rate constant under pseudo-first-order conditions.
1. Reagent Preparation and Introduction:
- OH Radical Precursor: A suitable precursor for OH radicals, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), is introduced into the reaction cell at a known concentration. The precursor is typically diluted in a buffer gas (e.g., He or N₂).
- This compound: A gaseous mixture of this compound in the buffer gas is prepared with a known concentration, ensuring it is in large excess compared to the generated OH radicals.
- Gas Flow: The reagents are flowed through a temperature-controlled reaction cell at a constant pressure and flow rate to ensure a homogeneous mixture and to prevent the accumulation of reaction products.
2. OH Radical Generation:
- A pulsed photolysis laser (e.g., an excimer laser at 248 nm for H₂O₂ or 193 nm for HNO₃) is used to irradiate the gas mixture within the reaction cell. This photolysis generates a temporally well-defined concentration of OH radicals.
3. OH Radical Detection:
- A second pulsed laser, the probe laser (typically a frequency-doubled dye laser), is fired at a variable time delay after the photolysis laser pulse.
- The probe laser is tuned to an absorption line of the OH radical (e.g., the A²Σ⁺ ← X²Π transition at ~282 nm).
- The subsequent laser-induced fluorescence (LIF) from the excited OH radicals is detected at a right angle to the laser beam using a photomultiplier tube (PMT) equipped with appropriate filters to minimize scattered light.
4. Kinetic Measurement:
- The decay of the LIF signal is monitored as a function of the time delay between the photolysis and probe laser pulses.
- In the presence of an excess of this compound, the decay of the OH radical concentration follows pseudo-first-order kinetics.
- The pseudo-first-order rate constant (k') is determined by fitting the LIF decay to a single exponential function.
- The bimolecular rate constant (k) is then obtained from a plot of k' versus the concentration of this compound, where the slope of the line is equal to k.
5. Data Analysis:
- Experiments are repeated at various temperatures and pressures to determine the temperature and pressure dependence of the rate constant. The temperature dependence is often expressed in the Arrhenius form, k(T) = A * exp(-Ea / RT).
Protocol 2: Relative Rate Method in a Smog Chamber
This technique determines the rate constant of a reaction of interest relative to a reference reaction with a well-known rate constant.
1. Chamber Preparation:
- A large-volume (typically several m³) smog chamber made of FEP Teflon film is flushed with purified air until the concentrations of background pollutants are below detection limits. The chamber is maintained at a constant temperature and atmospheric pressure.[3]
2. Reagent Introduction:
- Known concentrations of this compound and a reference compound (e.g., another alkene with a well-characterized rate constant with OH radicals) are introduced into the chamber.[2]
- An OH radical precursor, such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is added to the chamber.
3. OH Radical Generation:
- The chamber is irradiated with UV blacklights, which photolyze the precursor to produce OH radicals.[3]
4. Concentration Monitoring:
- The concentrations of this compound and the reference compound are monitored over time using an appropriate analytical instrument, typically a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Fourier Transform Infrared (FTIR) spectrometer.[4]
5. Data Analysis:
- The relative loss of this compound and the reference compound is used to determine the rate constant. Assuming that the reaction with OH radicals is the only significant loss process for both compounds, the following relationship holds: ln([3MB]₀ / [3MB]ₜ) = (k₃MB / k_ref) * ln([Ref]₀ / [Ref]ₜ) where:
- [3MB]₀ and [Ref]₀ are the initial concentrations.
- [3MB]ₜ and [Ref]ₜ are the concentrations at time t.
- k₃MB and k_ref are the rate constants for the reaction of OH with this compound and the reference compound, respectively.
- A plot of ln([3MB]₀ / [3MB]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line passing through the origin with a slope of k₃MB / k_ref.
- Knowing the value of k_ref, the rate constant for the reaction of OH with this compound (k₃MB) can be calculated.
Mandatory Visualizations
Caption: Experimental workflow for the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique.
References
Application Notes and Protocols for the Quantification of 3-Methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-butene, a volatile organic compound (VOC), is a branched alkene of interest in various fields, including petroleum chemistry, atmospheric chemistry, and as a potential biomarker. Accurate and precise quantification of this compound is crucial for process optimization, environmental monitoring, and understanding its role in biological systems. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound, primarily focusing on the robust and sensitive technique of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Analytical Methods Overview
The primary analytical method for the quantification of the highly volatile this compound is Gas Chromatography (GC) owing to its excellent separation capabilities for volatile compounds. When coupled with a Mass Spectrometer (MS), it provides high selectivity and sensitivity for both identification and quantification. For samples where this compound is present in a complex matrix, a headspace sampling technique is the preferred method for sample introduction. This minimizes matrix effects and protects the analytical instrumentation.
A typical analytical workflow involves:
-
Sample Preparation : Introduction of the sample into a headspace vial.
-
Headspace Extraction : Incubation of the vial at a controlled temperature to allow volatile compounds to partition into the headspace.
-
GC Separation : Injection of the headspace gas into a GC system for separation of this compound from other volatile components.
-
MS Detection and Quantification : Detection of the eluted this compound by a mass spectrometer and quantification using appropriate calibration standards.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of volatile organic compounds, including C5 alkenes like this compound, using Headspace GC-MS. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Typical Performance Characteristics of Headspace GC-MS for this compound Quantification
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | Typically 3-5 times the LOD. |
| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking a known amount of standard into a blank matrix. |
| Precision (% RSD) | < 15% | Repeatability and intermediate precision. |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Samples by Static Headspace GC-MS
This protocol is suitable for the analysis of this compound in water or other aqueous matrices.
1. Materials and Reagents
-
This compound analytical standard (≥99.0% purity)
-
Methanol (GC grade)
-
Reagent water (VOC-free)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove volatile contaminants)
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
-
Gas-tight syringe for standard preparation
2. Standard Preparation
-
Primary Stock Solution (approx. 1000 µg/mL): In a fume hood, accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask containing methanol. Dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
3. Sample Preparation
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the partitioning of this compound into the headspace.
-
For calibration standards, add a known volume of the appropriate working standard solution to 10 mL of reagent water in a headspace vial.
-
Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.
4. Headspace GC-MS Analysis
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 1 minute
-
-
-
Mass Spectrometer (MS) Parameters:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Petroleum Products by GC-FID
This protocol is suitable for the analysis of this compound in light hydrocarbon streams or gasoline.
1. Materials and Reagents
-
This compound analytical standard (≥99.0% purity)
-
Pentane or Hexane (GC grade)
-
Certified reference gasoline or light hydrocarbon mixture for quality control
2. Standard Preparation
-
Prepare a stock solution of this compound in pentane (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with pentane to cover the expected concentration range in the samples.
3. Sample Preparation
-
Accurately dilute the petroleum sample with pentane to bring the concentration of this compound within the calibration range. A dilution factor of 1:100 is a common starting point for gasoline samples.
4. GC-FID Analysis
-
Gas Chromatograph (GC) Parameters:
-
Column: Alumina PLOT (50 m x 0.32 mm ID) or equivalent.[2]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.[3]
-
Inlet Temperature: 250°C[3]
-
Split Ratio: 100:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 10 minutes
-
Ramp: 15°C/min to 240°C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C[4]
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
5. Data Analysis
-
Identify the this compound peak in the chromatograms based on its retention time from the analysis of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the concentration in the original sample.
Visualizations
References
- 1. C5H10 mass spectrum of 3-methylbut-1-ene (this compound) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. agilent.com [agilent.com]
- 3. Gas Chromatography Analysis of a C1-C5 Hydrocarbon Column | International Journal of Integrated Engineering [publisher.uthm.edu.my]
- 4. whitman.edu [whitman.edu]
Application Note: Gas Chromatography Methods for the Analysis of 3-Methyl-1-butene
Abstract
This application note provides detailed methodologies for the qualitative and quantitative analysis of 3-methyl-1-butene using gas chromatography (GC). This compound is a volatile hydrocarbon and a key component in various industrial processes and petroleum products. Accurate and reliable quantification is crucial for quality control and research applications. This document outlines protocols for sample preparation, GC-flame ionization detection (FID), and GC-mass spectrometry (MS) analysis, along with expected performance characteristics.
Introduction
This compound (CAS: 563-45-1), an isomer of pentene, is a colorless, volatile liquid.[1] Its analysis is often required in the context of detailed hydrocarbon analysis (DHA) of gasoline and other fuel products, as well as in monitoring chemical reactions. Gas chromatography is the premier analytical technique for this purpose due to its high resolution and sensitivity for volatile organic compounds.[2] This note details robust GC methods suitable for researchers, scientists, and drug development professionals requiring precise analysis of this compound.
Experimental
Instrumentation:
A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The Agilent 6820 GC or a similar system can be utilized.[3] An autosampler is recommended for improved injection precision.
Reagents and Standards:
-
This compound analytical standard (≥99.0% purity)[2]
-
High-purity volatile organic solvents (e.g., hexane, dichloromethane, methanol) for sample dilution.[4]
-
Helium or Hydrogen (carrier gas), high purity (≥99.999%)
-
Calibration standards are prepared by diluting the this compound standard in a suitable volatile solvent to achieve a range of concentrations for linearity assessment.
Method Parameters
Two primary methods are presented: a GC-FID method for robust quantification and a GC-MS method for definitive identification and quantification.
Method 1: GC-FID for Quantitative Analysis
This method is adapted from established procedures for light hydrocarbon analysis.[3]
-
Column: HP-AL/S "M" deactivated PLOT column (50 m x 0.53 mm I.D., 15 µm film thickness) or equivalent. Alumina-based PLOT columns provide excellent separation for C1-C6 hydrocarbon isomers.[3]
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 275 °C
-
-
Oven Program: An optimized temperature program is crucial for separating C5 isomers. A typical program starts at a low temperature to separate the most volatile components and ramps up to elute heavier compounds.
-
Injection: 1 µL, with a split ratio of 1:15 to 1:100 depending on the sample concentration.[4]
Method 2: GC-MS for Identification and Quantification
This method is ideal for complex matrices where peak identification is critical.
-
Column: A non-polar column such as a 100% dimethylpolysiloxane (e.g., Rtx-1) or 5% phenyl-methylpolysiloxane phase is recommended. A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless inlet.
-
Detector: Mass Spectrometer.
-
Carrier Gas: Helium.
-
Temperatures:
-
Inlet: 250 °C
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-300) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. Key ions for this compound can be selected from its mass spectrum.
-
Data Presentation
Quantitative data from method validation studies for light hydrocarbons are summarized below. These values are representative and should be verified in the user's laboratory.
| Parameter | GC-FID Method (C2-C4 Hydrocarbons)[2][5] | GC-MS Method (General VOCs) |
| Linearity (R²) | ≥ 0.999 | > 0.995 |
| Limit of Detection (LOD) | To be determined for this compound | 0.1 - 4.9 µg/L (for a range of VOCs)[6] |
| Limit of Quantification (LOQ) | To be determined for this compound | 0.63 - 1.63 µg/mL (for fatty acids)[7] |
| Repeatability (RSD) | < 1.0% | < 15% |
| Retention Time (Typical) | Dependent on exact conditions | Dependent on exact conditions |
Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh a precise amount of this compound analytical standard into a volumetric flask. Dilute to volume with a suitable volatile solvent (e.g., hexane) to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standards: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
Storage: Store all standard solutions in sealed vials at low temperature (-20°C is recommended for the neat standard) to minimize evaporation.[2]
Protocol 2: Sample Preparation (Direct Injection)
This protocol is suitable for clean liquid samples where this compound is a major component.
-
Dilution: Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, hexane) to bring the concentration of this compound within the calibrated linear range.[4] A dilution factor of 1:100 is a good starting point.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging the GC syringe and column.[8]
-
Transfer: Transfer the diluted and filtered sample into a 2 mL autosampler vial for analysis.
Protocol 3: Sample Preparation (Headspace Analysis)
This protocol is ideal for analyzing volatile this compound in solid or complex liquid matrices.[9]
-
Sample Aliquoting: Place a precisely weighed amount of the solid or liquid sample into a headspace vial.
-
Sealing: Immediately seal the vial with a crimp cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator. Heat the vial for a set period (e.g., 20 minutes at 90°C) to allow the volatile components to partition into the headspace.[10]
-
Injection: The headspace autosampler will then automatically inject a known volume of the headspace gas into the GC inlet.
Visualizations
Caption: Workflow for the GC analysis of this compound.
Caption: Protocol for headspace sample preparation.
Conclusion
The GC-FID and GC-MS methods detailed in this application note are suitable for the reliable analysis of this compound. The choice of method will depend on the specific application, with GC-FID offering robust quantification for simpler matrices and GC-MS providing definitive identification in complex samples. Proper sample preparation is critical for accurate results, and headspace analysis is a powerful technique for volatile analytes in challenging matrices. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. redalyc.org [redalyc.org]
- 3. agilent.com [agilent.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iltusa.com [iltusa.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
Application Notes and Protocols: Propylene Copolymerization with 3-Methyl-1-butene
Introduction
The copolymerization of propylene with α-olefins is a well-established method for modifying the properties of polypropylene, enhancing characteristics such as flexibility, impact resistance, and heat sealability.[1] 3-Methyl-1-butene (3MB1), a sterically hindered α-olefin, serves as a unique comonomer. Its incorporation into the polypropylene backbone can significantly alter the polymer's thermal and mechanical properties. Even small amounts of 3MB1 can have a remarkable effect on the melting temperature of the resulting copolymers.[2] This document provides detailed protocols for the synthesis and characterization of propylene/3-methyl-1-butene copolymers using metallocene catalysts, along with a summary of relevant data for researchers in polymer science and material development.
Experimental Protocols
Protocol 1: Copolymerization of Propylene and this compound
This protocol outlines a general procedure for the copolymerization of propylene and this compound in a laboratory-scale reactor using a metallocene catalyst system.
Materials:
-
Propylene (polymerization grade)
-
This compound (3MB1) (polymerization grade)
-
Metallocene catalyst (e.g., rac-[Me2C(Ind)2]ZrCl2 for isotactic copolymers or [Me2C(Cp)(Flu)]ZrCl2 for syndiotactic copolymers)[3]
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Toluene (anhydrous, polymerization grade)
-
Nitrogen or Argon (high purity)
-
Methanol
-
Hydrochloric acid (HCl) solution (e.g., 10% in methanol)
-
Standard Schlenk line and glassware
-
Jacketed glass reactor with mechanical or magnetic stirring
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and assemble the reactor under an inert atmosphere (N₂ or Ar).
-
Purge the reactor with inert gas for at least one hour at an elevated temperature (e.g., 80-100 °C) to remove any traces of moisture and oxygen.
-
Cool the reactor to the desired polymerization temperature (e.g., 25-70 °C).[4][5]
-
-
Reaction Setup:
-
Under an inert atmosphere, charge the reactor with 100 mL of anhydrous toluene.[4]
-
Inject the desired amount of MAO solution into the reactor.[4]
-
Introduce the liquid comonomer, this compound, into the reactor. The molar fraction of 3MB1 in the feed can be varied to study its effect on the copolymer properties.[2][5]
-
Begin bubbling propylene gas through the solvent at a constant flow rate. The reaction pressure is typically maintained between 0.1 and 1 MPa.[4][5]
-
-
Polymerization Initiation:
-
In a separate Schlenk flask, dissolve a precise amount of the metallocene catalyst (e.g., 2-3 mg) in a small volume of toluene.[4]
-
Inject the catalyst solution into the reactor to initiate the polymerization.[4]
-
Maintain a constant temperature and propylene flow throughout the desired reaction time (e.g., 1 hour).[6]
-
-
Termination and Polymer Recovery:
-
Stop the propylene flow and vent the reactor.
-
Terminate the polymerization by adding an excess of acidified methanol (10% HCl in methanol).
-
The precipitated polymer is then filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Copolymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the comonomer content and analyze the microstructure (e.g., tacticity, sequence distribution) of the copolymer.[2][7]
-
Procedure:
-
Dissolve 20-30 mg of the copolymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube.
-
Acquire ¹³C NMR spectra at an elevated temperature (e.g., 100-120 °C) to ensure polymer solubility and obtain high-resolution spectra.[4]
-
Analyze the chemical shifts to identify and quantify the propylene and this compound units within the polymer chain.[8]
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal properties of the copolymer, including the melting temperature (Tm) and crystallinity.[2]
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature well above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.[4]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.[4]
-
Perform a second heating scan at the same rate to determine the melting temperature (Tm) from the peak of the endothermic melting transition.[4]
-
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (MWD = Mw/Mn) of the copolymer.[2]
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.
-
Inject the polymer solution into a high-temperature GPC system equipped with a refractive index or infrared detector.[9]
-
Calibrate the system using polystyrene or polypropylene standards to determine the molecular weight characteristics of the copolymer.
-
Data Presentation
Table 1: Metallocene Catalysts for Propylene/3-Methyl-1-butene Copolymerization
| Catalyst | Symmetry | Resulting Copolymer Tacticity | Reference |
| rac-[Me2C(Ind)2]ZrCl2 | C₂ | Isotactic | [3] |
| [Me2C(Cp)(Flu)]ZrCl2 | Cₛ | Syndiotactic | [3] |
| [Me2C(3-Me-Cp)(Flu)]ZrCl2 | C₁ | Isotactic | [8] |
| Ph2C(Cp)(Flu)ZrCl2 | Cₛ | Amorphous | [8] |
Table 2: Influence of this compound (3MB1) Incorporation on Copolymer Melting Temperature (Tm)
| Comonomer | Mol % Incorporated | Resulting Polymer | Melting Temperature (°C) | Reference |
| 3MB1 | ~1.0 | LLDPE | 120 | [2] |
| 3MB1 | 1 - 10 | Propylene CP | 90 - 125 | [5] |
Table 3: Typical Propylene/3-Methyl-1-butene Copolymerization Conditions
| Parameter | Range | Reference |
| Temperature | 35 to 80 °C | [5] |
| Pressure | 0.1 to 1 MPa | [5] |
| Solvent | Toluene | [4] |
| Cocatalyst | Methylaluminoxane (MAO) | [3] |
| 3MB1 in Monomer Feed | 20 to 80 mol % | [5] |
Visualizations
Caption: General workflow for the synthesis and characterization of propylene/3MB1 copolymers.
Caption: Logical diagram of monomer coordination and insertion in copolymerization.
References
- 1. KR101004338B1 - Propylene / 1-butene copolymer, polypropylene composition and use thereof, and polypropylene composite film - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. EP2038315B1 - Process for preparing polymers from 3-methylbut-1-ene - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (−)-Linderol A from 3-Methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the synthetic approach for the asymmetric total synthesis of (−)-Linderol A, a natural product with potential therapeutic applications. The synthesis commences with the readily available starting material, 3-Methyl-1-butene, and proceeds through a key diastereoselective [2+2] photocycloaddition and a subsequent stereoconvergent transformation to construct the core tetrahydrodibenzofuran structure of the target molecule. While the overall synthetic strategy has been established in the scientific literature, detailed experimental protocols and quantitative data from the primary source, "Asymmetric total synthesis of (-)-Linderol A" by Yamashita et al. in The Journal of Organic Chemistry (2007), could not be accessed for the compilation of this document. The information presented herein is based on the abstract and publicly available information from related studies.
Introduction
(−)-Linderol A is a natural product that has garnered interest due to its biological activities. Its complex molecular architecture, featuring a tricyclic hexahydrodibenzofuran core, presents a significant synthetic challenge. An elegant and efficient asymmetric total synthesis has been reported by Yamashita and coworkers, which utilizes this compound as a key building block. This approach is notable for its use of a diastereoselective photochemical cycloaddition to set key stereocenters.
Overall Synthetic Strategy
The synthesis of (−)-Linderol A from this compound can be conceptually divided into the following key stages:
-
Preparation of a Chiral Coumarin-3-carboxylate: Synthesis of a coumarin derivative bearing a chiral auxiliary to direct the stereochemical outcome of the subsequent photocycloaddition.
-
Diastereoselective [2+2] Photocycloaddition: The reaction between the chiral coumarin-3-carboxylate and this compound to form a cyclobutane ring, which serves as a key intermediate.
-
Stereoconvergent Transformation: Conversion of the photocycloadduct to a tetrahydrodibenzofuran derivative using dimethylsulfoxonium methylide. This step is crucial for establishing the correct relative stereochemistry of the core structure.
-
Final Functionalization and Deprotection Steps: Elaboration of the tetrahydrodibenzofuran intermediate to afford the final natural product, (−)-Linderol A.
Experimental Protocols
Detailed experimental protocols, including reaction conditions, stoichiometry, and purification methods, are essential for the successful replication of this synthesis. Unfortunately, access to the full experimental section of the primary literature was not possible. The following are generalized procedures for the key transformations based on related literature.
1. Synthesis of 5,7-Dimethoxycoumarin-3-carboxylic acid (−)-8-Phenylmenthyl Ester
This step involves the esterification of 5,7-dimethoxycoumarin-3-carboxylic acid with a chiral alcohol, such as (−)-8-phenylmenthol, to introduce the chiral auxiliary. Standard esterification conditions, for example, using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane, are typically employed.
2. Diastereoselective [2+2] Photocycloaddition
A solution of the chiral coumarin-3-carboxylate and an excess of this compound in a suitable solvent (e.g., benzene or toluene) is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the resulting diastereomeric mixture of photocycloadducts is purified by column chromatography.
3. Stereoconvergent Transformation to Tetrahydrodibenzofuran Derivative
The mixture of photocycloadducts is dissolved in a suitable solvent system (e.g., DMSO/THF). Dimethylsulfoxonium methylide, prepared from trimethylsulfoxonium iodide and a strong base like sodium hydride, is added to the solution at a controlled temperature. The reaction is stirred until completion and then quenched, followed by an aqueous workup and purification by chromatography to yield the tetrahydrodibenzofuran core.
4. Conversion to (−)-Linderol A
The final steps of the synthesis would involve the modification of the functional groups on the tetrahydrodibenzofuran intermediate. This may include reductions, deprotections, and the introduction of the final side chain to yield (−)-Linderol A.
Data Presentation
Quantitative data, including yields for each synthetic step and spectroscopic data for the characterization of intermediates and the final product, are crucial for evaluating the efficiency and success of the synthesis. This information is typically found in the experimental section and supporting information of the primary publication, which could not be accessed.
A representative table for presenting such data would be structured as follows:
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS, [α]D) |
| 1 | Esterification | 5,7-Dimethoxycoumarin-3-carboxylic acid | Chiral Ester | (−)-8-Phenylmenthol, DCC, DMAP, CH₂Cl₂ | Data not available | Data not available |
| 2 | [2+2] Photocycloaddition | Chiral Ester and this compound | Photocycloadducts | hν, Benzene | Data not available | Data not available |
| 3 | Stereoconvergent Transformation | Photocycloadducts | Tetrahydrodibenzofuran | (CH₃)₃SOI, NaH, DMSO/THF | Data not available | Data not available |
| 4 | Final Steps | Tetrahydrodibenzofuran | (−)-Linderol A | Multiple steps | Data not available | Data not available |
Logical Workflow Diagram
Caption: Synthetic workflow for (−)-Linderol A.
Disclaimer: The provided information is a summary of the synthetic strategy for (−)-Linderol A based on publicly available abstracts. The absence of detailed experimental procedures and quantitative data from the primary literature source prevents the creation of a complete and validated protocol. Researchers should consult the original publication by Yamashita et al. for the full experimental details before attempting any laboratory work.
Application Notes & Protocols: Experimental Setups for the Prins Reaction with Isobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prins reaction, first described by Hendrik Jacobus Prins in 1919, is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene.[1] This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and constructing various valuable molecular frameworks. When involving isobutene and its derivatives, the Prins reaction provides access to important platform chemicals, fragrance components, and precursors for polymers and fine chemicals.[2][3] Key products include 1,3-diols, allylic alcohols, and oxygenated heterocyclic compounds like dioxanes and tetrahydropyrans.[1][4]
The outcome of the reaction is highly dependent on the experimental conditions, including the choice of catalyst (both Brønsted and Lewis acids), solvent, temperature, and the nature of the carbonyl compound.[5][6] This document provides detailed application notes on the experimental setup for Prins reactions involving isobutene derivatives, summarizing quantitative data and presenting detailed protocols for common variations.
Reaction Mechanisms and Key Parameters
The Prins reaction is initiated by the protonation of the carbonyl group by an acid catalyst, which increases its electrophilicity.[1] This activated carbonyl is then attacked by the nucleophilic double bond of isobutene, forming a β-hydroxy carbocation intermediate.[1][5] The fate of this intermediate dictates the final product distribution:
-
Nucleophilic Capture : In the presence of a nucleophile like water, the carbocation is trapped to form a 1,3-diol.[1]
-
Proton Elimination : In anhydrous conditions, the intermediate can lose a proton to yield a homoallylic alcohol.[1][5]
-
Reaction with a Second Aldehyde : At low temperatures and with an excess of the aldehyde (especially formaldehyde), the intermediate can be trapped by a second aldehyde molecule to form a 1,3-dioxane.[1]
Side reactions, such as the oligomerization of isobutene, can compete with the desired Prins reaction, particularly with strong Brønsted acids.[2][7][8] The choice of catalyst is therefore critical to achieving high selectivity. Heterogeneous catalysts, such as zeolites and metal oxides, are often preferred as they can be easily separated and reused, addressing issues of corrosion and waste associated with homogeneous mineral acids like H₂SO₄.[9]
Data Presentation: Reaction Conditions and Outcomes
The following table summarizes various experimental conditions and results for the Prins reaction involving isobutene and different aldehydes, showcasing the impact of catalyst and reaction parameters on product selectivity.
| Catalyst | Aldehyde | Isobutene Source | Temperature (°C) | Time (h) | Solvent | Key Product(s) | Conversion / Selectivity | Reference |
| CeO₂ (pristine) | Formaldehyde (38 wt%) | Pure Isobutene (3.0 g) | 150 | 4 | Water (1.5 mL) | 3-methyl-1,3-butanediol | 95% HCHO Conversion, 84% Selectivity | [9] |
| H-ZSM-5 (Si/Al = 40) | Formaldehyde | Isobutene | 150 | - | Liquid Phase | Isoprene | Optimal for isoprene formation | [10] |
| H-ZSM-5 (MFI) | Formaldehyde | Isobutene | 150 | - | Liquid Phase | 3-methyl-3-buten-1-ol | High selectivity with specific Si/Al ratios | [10] |
| CsH₂PO₄-modified HZSM-5 | Formaldehyde | Isobutene | - | - | Supercritical CO₂ | 3-methyl-3-buten-1-ol (MBO) | Enhanced reactivity and selectivity for MBO | [11] |
| Solid Brønsted Acids (e.g., H-ASA, Niobic acid) | Isobutanal | Isobutene | - | - | Gas/Liquid Phase | 2,5-dimethyl-hexadiene (2,5-DMH) | Weaker acids favor higher 2,5-DMH selectivity over oligomerization | [2][7] |
Visualizations
General Experimental Workflow
The diagram below illustrates a typical experimental workflow for performing a Prins reaction with isobutene in a high-pressure reactor.
Key Mechanistic Pathways
This diagram outlines the acid-catalyzed reaction mechanism, highlighting the central carbocation intermediate and the competing pathways leading to different products.
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Synthesis of 3-methyl-1,3-butanediol
This protocol is adapted from the synthesis using a water-tolerant cerium oxide (CeO₂) catalyst.[9]
Materials:
-
Cerium (IV) oxide (CeO₂), 50 mg
-
Deionized water, 1.5 mL
-
Formaldehyde solution (38 wt% in water), 0.21 mL
-
Isobutene, 3.0 g
-
High-pressure stainless-steel autoclave (e.g., 50 mL) with magnetic stirring
-
Gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) for analysis
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reactor Charging: Add the CeO₂ catalyst (50 mg), deionized water (1.5 mL), and formaldehyde solution (0.21 mL) to the autoclave.
-
Sealing and Purging: Seal the autoclave and purge it with nitrogen gas several times to remove air.
-
Reactant Introduction: Cool the sealed autoclave in an ice bath. Carefully introduce liquid isobutene (3.0 g) into the reactor.
-
Reaction: Place the autoclave in a preheated oil bath or heating mantle set to 150 °C. Begin magnetic stirring.
-
Reaction Monitoring: Maintain the reaction at 150 °C for 4 hours. Monitor the pressure to ensure the integrity of the reactor.
-
Cooling and Depressurization: After 4 hours, remove the autoclave from the heat source and allow it to cool to room temperature. Carefully vent the excess unreacted isobutene in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and transfer the liquid mixture to a centrifuge tube.
-
Catalyst Separation: Separate the solid CeO₂ catalyst from the liquid phase by centrifugation or filtration.
-
Extraction and Analysis: Extract the aqueous solution with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the product mixture by GC and GC-MS to determine formaldehyde conversion and product selectivity.[11]
Protocol 2: Brønsted Acid Catalyzed Synthesis of Isoprene
This protocol outlines a general procedure using a solid acid zeolite catalyst, such as H-ZSM-5, which is selective for the dehydration of the intermediate alcohol to isoprene.[10][12]
Materials:
-
H-ZSM-5 zeolite (Si/Al ratio = 40), ~100 mg (activated by calcination)
-
Paraformaldehyde (as a source of formaldehyde)
-
Isobutene
-
Anhydrous solvent (e.g., dioxane or toluene)
-
High-pressure stainless-steel autoclave with magnetic stirring
-
GC and GC-MS for analysis
Procedure:
-
Catalyst Activation: Calcine the H-ZSM-5 catalyst in a furnace under a flow of dry air at ~500 °C for 4-6 hours to remove any adsorbed water. Cool under vacuum or in a desiccator.
-
Reactor Charging: Quickly transfer the activated catalyst, paraformaldehyde, and anhydrous solvent to the autoclave under an inert atmosphere.
-
Sealing and Reactant Introduction: Seal the reactor, purge with nitrogen, and introduce a known quantity of liquid isobutene.
-
Reaction: Heat the reactor to the desired temperature (e.g., 150-200 °C) with vigorous stirring. The optimal temperature will balance the rate of reaction with the selectivity towards isoprene.[10]
-
Reaction Monitoring: The reaction can be run for several hours. The progress may be monitored by taking small aliquots (if the reactor setup permits) for GC analysis.
-
Workup and Analysis: After cooling and venting the reactor, recover the reaction mixture. Separate the catalyst by filtration. Analyze the liquid phase by GC and GC-MS to quantify the yield of isoprene and other products like 3-methyl-3-buten-1-ol.[11][13]
Protocol 3: Product Analysis by Gas Chromatography (GC/GC-MS)
Quantitative analysis of the reaction mixture is crucial for determining conversion, selectivity, and yield.
Instrumentation and Columns:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
GC-MS: For product identification.
-
Column: A non-polar column (e.g., CPSIL PONA CB, 100 m) is suitable for separating C8 products and other higher-boiling point compounds. For detailed analysis of C4 hydrocarbons (unreacted isobutene), an Alumina PLOT column may be required.[13]
General GC Method:
-
Sample Preparation: Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., ethyl acetate). Add an internal standard (e.g., n-butanol or dodecane) of known concentration for accurate quantification.[11]
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program:
-
Initial Temperature: 40-50 °C, hold for 5-10 min.
-
Ramp: Increase temperature at a rate of 5-10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10-15 min.
-
Note: The program should be optimized based on the expected products and solvent.
-
-
Identification: Identify the peaks in the chromatogram by comparing their retention times with authentic standards or by using GC-MS to determine their mass spectra.
-
Quantification: Calculate the concentration of each component using the peak areas relative to the internal standard. The conversion of the limiting reactant and the selectivity for each product can then be determined using standard formulas.[11]
References
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prins Reaction [organic-chemistry.org]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-1-butene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory synthesis is the acid-catalyzed dehydration of 3-methyl-2-butanol. Other potential, though less common, routes include the Wittig reaction and Grignard reactions. Industrial production may involve the cracking of petroleum.[1][2]
Q2: Why is the yield of this compound often low in the acid-catalyzed dehydration of 3-methyl-2-butanol?
A2: The acid-catalyzed dehydration of 3-methyl-2-butanol proceeds through a carbocation intermediate. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from different adjacent carbons of these carbocations leads to a mixture of alkene isomers: this compound, 2-methyl-2-butene, and 2-methyl-1-butene.[1][3] The formation of the more substituted and thermodynamically stable 2-methyl-2-butene is often favored, thus reducing the yield of the desired this compound.
Q3: How can the formation of isomeric butenes be minimized to improve the yield of this compound?
A3: Minimizing carbocation rearrangement is key. This can be attempted by:
-
Using milder reaction conditions: Lowering the reaction temperature can reduce the energy available for the rearrangement to the more stable carbocation.
-
Employing a less acidic catalyst: While strong acids like sulfuric or phosphoric acid are common, exploring milder solid acid catalysts might offer better selectivity.
-
Utilizing alternative methods: Synthesis routes that do not involve carbocation intermediates, such as the Wittig reaction, can provide greater control over the regioselectivity of double bond formation.
Q4: What are the potential advantages of using a Wittig or Grignard reaction for this synthesis?
A4: The primary advantage of the Wittig reaction is the specific placement of the double bond. By reacting isobutyraldehyde with methylenetriphenylphosphorane, the double bond is formed precisely where desired, avoiding the mixture of isomers seen in elimination reactions.[4][5] A Grignard reaction, for instance, reacting a vinyl Grignard reagent with an appropriate isopropyl-containing electrophile, can also offer a more controlled carbon skeleton assembly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of alkene mixture | Incomplete reaction | - Increase reaction time.- Gently increase the reaction temperature.- Ensure adequate catalyst concentration. |
| Loss of volatile product during reaction or workup | - Use an efficient condenser cooled with cold water.- Collect the product in a receiver cooled in an ice bath.- Minimize transfer steps. | |
| Low selectivity for this compound (high proportion of other isomers) | Significant carbocation rearrangement | - Lower the reaction temperature.- Use a milder dehydrating agent (e.g., solid acid catalyst instead of concentrated H₂SO₄).- Consider a different synthetic route that avoids carbocation intermediates (e.g., Wittig reaction). |
| Presence of unreacted 3-methyl-2-butanol in the product | Incomplete dehydration | - Increase the amount of acid catalyst.- Extend the reaction time or slightly increase the temperature.- Ensure efficient removal of water as it forms to drive the equilibrium. |
| Inefficient purification | - Improve the efficiency of fractional distillation by using a longer column or appropriate packing material. | |
| Formation of a dark-colored reaction mixture | Polymerization of the alkene products | - Avoid excessively high temperatures.- Keep reaction times to the minimum necessary for completion.- Consider adding a small amount of a polymerization inhibitor. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 3-Methyl-2-butanol
This protocol describes the dehydration of 3-methyl-2-butanol using sulfuric acid, a common method that produces a mixture of alkenes.
Materials:
-
3-methyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Set up a fractional distillation apparatus with a round-bottom flask, a distillation column, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.
-
To the round-bottom flask, add 20 mL of 3-methyl-2-butanol and a few boiling chips.
-
Slowly and with cooling, add 5 mL of concentrated sulfuric acid to the alcohol in the flask. Swirl the flask to ensure thorough mixing.
-
Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed. The boiling point of this compound is approximately 20°C.
-
Collect the distillate until no more product is observed coming over.
-
Transfer the collected distillate to a separatory funnel and wash it with a small amount of saturated sodium bicarbonate solution to neutralize any acidic components.
-
Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.
-
If desired, the mixture of alkenes can be further purified and separated by a careful fractional distillation.
Expected Product Distribution (Illustrative):
| Alkene Product | Typical Yield (%) |
| 2-Methyl-2-butene | 60-70 |
| 2-Methyl-1-butene | 20-30 |
| This compound | 5-10 |
Protocol 2: Synthesis via Wittig Reaction (Conceptual)
This protocol outlines a general approach for synthesizing this compound using a Wittig reaction, which offers high regioselectivity.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in THF)
-
Isobutyraldehyde (2-methylpropanal)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution (NH₄Cl)
Equipment:
-
Schlenk line or glove box for inert atmosphere
-
Round-bottom flasks
-
Syringes
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add one equivalent of n-butyllithium. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to stir at room temperature for about 30 minutes.
-
Cool the ylide solution to 0°C and slowly add one equivalent of isobutyraldehyde.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield this compound. The major byproduct, triphenylphosphine oxide, is a solid and can often be removed by filtration or chromatography.
Visualizations
Caption: Mechanism of acid-catalyzed dehydration of 3-methyl-2-butanol.
Caption: Experimental workflow for the dehydration of 3-methyl-2-butanol.
Caption: Factors influencing the yield of this compound.
References
Purification techniques for 3-Methyl-1-butene from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-methyl-1-butene from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities in a this compound reaction mixture largely depend on the synthetic route. Common impurities include:
-
Isomers: Other C5 alkenes with close boiling points, such as 2-methyl-1-butene, 2-methyl-2-butene, and 1-pentene.
-
Starting Materials: Unreacted starting materials, for example, 3-methyl-1-butanol if the synthesis involves dehydration.
-
Byproducts: Compounds formed through side reactions. For instance, the acid-catalyzed dehydration of 3-methyl-2-butanol can yield 2-methyl-2-butene and 2-methyl-1-butene alongside this compound.[1][2] Synthesis from tertiary amyl methyl ether can introduce 2-methyl-2-butene.[3]
-
Solvents: Residual solvents used in the reaction, such as ethanol or acetone.
Q2: How can I remove water from my this compound sample?
A2: Water can be removed by azeotropic distillation. This compound forms a low-boiling azeotrope with water, which can be distilled off.
Q3: Can this compound form azeotropes with common laboratory solvents?
A3: Yes, this compound can form minimum boiling point azeotropes with some common solvents.[4][5] This is a critical consideration for purification by distillation, as the azeotrope will distill at a constant temperature and composition, preventing complete separation. It is essential to consult azeotropic data tables when selecting solvents for extraction or reaction workups.[6][7][8][9][10]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. | - Use a longer fractionating column.- Use a more efficient packing material (e.g., structured packing instead of Raschig rings). |
| Distillation Rate Too High: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. | - Reduce the heating rate to decrease the distillation rate.- Aim for a slow, steady collection of the distillate. |
| Poor Insulation: Heat loss from the column can disrupt the temperature gradient. | - Insulate the fractionating column with glass wool or aluminum foil. |
| Formation of Azeotropes: The presence of an azeotrope will prevent separation by conventional distillation. | - Consider using extractive distillation with a suitable solvent to alter the relative volatilities. |
Problem: "Flooding" of the distillation column.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Boil-up Rate: The vapor flow is too high, preventing the liquid from flowing down the column. | - Reduce the heat input to the distillation flask. |
| Column Constriction: Blockage in the column packing can impede liquid flow. | - Ensure the packing material is uniformly distributed and not too dense. |
Extractive Distillation
Problem: The chosen solvent is not effective in separating this compound from a close-boiling impurity.
Possible Causes & Solutions:
| Cause | Solution |
| Low Selectivity of the Solvent: The solvent does not significantly alter the relative volatility of the components. | - Select a different solvent. For C5 hydrocarbon separations, solvents like N-methylpyrrolidone (NMP), acetonitrile, dimethylformamide (DMF), and furfural have been used.[11][12][13][14]- Sometimes, a mixture of solvents can provide better selectivity. |
| Incorrect Solvent-to-Feed Ratio: The amount of solvent being added is not optimal. | - Optimize the solvent-to-feed ratio. This often requires experimental investigation. |
Quantitative Data
Table 1: Boiling Points of this compound and Common Impurities
| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) |
| This compound | 3-Methylbut-1-ene | C5H10 | 20.1 [15] |
| 2-Methyl-1-butene | 2-Methylbut-1-ene | C5H10 | 31.2 |
| 2-Methyl-2-butene | 2-Methylbut-2-ene | C5H10 | 38.5 |
| 1-Pentene | Pent-1-ene | C5H10 | 30.0 |
| cis-2-Pentene | (Z)-Pent-2-ene | C5H10 | 37.0 |
| trans-2-Pentene | (E)-Pent-2-ene | C5H10 | 36.3 |
| Isopentane | 2-Methylbutane | C5H12 | 27.8 |
| n-Pentane | Pentane | C5H12 | 36.1[16] |
| 3-Methyl-1-butanol | 3-Methylbutan-1-ol | C5H12O | 131.1 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with a boiling point difference of at least 20-25°C.
Materials:
-
Reaction mixture containing this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Ice bath
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.[17][18]
-
Place the crude this compound mixture and boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.
-
Connect the fractionating column, distillation head with a properly placed thermometer, condenser, and receiving flask.
-
Cool the receiving flask in an ice bath to minimize loss of the volatile product.
-
Begin heating the mixture gently.
-
Observe the temperature and collect the fraction that distills over at or near the boiling point of this compound (20.1°C).
-
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Change the receiving flask to collect different fractions if necessary.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol 2: Purification by Preparative Gas Chromatography (GC)
Preparative GC is a highly effective method for obtaining high-purity this compound, especially for separating close-boiling isomers.
Instrumentation and Columns:
-
A preparative gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a splitter.
-
A packed or capillary column with a non-polar or mid-polarity stationary phase is often suitable for hydrocarbon separations. The choice of column will depend on the specific impurities present.[19]
Typical Conditions:
-
Injection Volume: This will be larger than analytical GC and depends on the column dimensions.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp can be effective. The exact program needs to be optimized to achieve the best separation.
-
Carrier Gas: Helium or nitrogen at an optimized flow rate.
-
Collection: A collection system, often cooled, is used to trap the separated components as they elute from the column.
Procedure:
-
Develop an analytical GC method to identify the retention times of this compound and all impurities.
-
Scale up the injection volume for the preparative GC system.
-
Set the oven temperature program and carrier gas flow rate based on the analytical method, with further optimization as needed for the preparative scale.
-
Inject the crude mixture.
-
Monitor the chromatogram and actuate the collection valve to trap the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical GC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation.
Safety Information
Warning: this compound is a highly flammable liquid and its vapors can form explosive mixtures with air. All purification procedures should be carried out in a well-ventilated fume hood, away from ignition sources.[20][21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fire Safety: Keep a fire extinguisher (Class B: for flammable liquids) readily accessible.[20]
-
Heating: Use a heating mantle or a sand bath for heating. Never use an open flame.
-
Glassware: Inspect all glassware for cracks or defects before use. Use clamps to securely fasten the apparatus.
-
Pressure: Never heat a closed system. Ensure the distillation apparatus is properly vented.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved Dehydration of 3-methyl-2-butanol forms one major and | Chegg.com [chegg.com]
- 3. CN101723777B - Method for preparing isoamylene by taking tertiary amyl methyl ether as raw material - Google Patents [patents.google.com]
- 4. chemcraft.su [chemcraft.su]
- 5. is.muni.cz [is.muni.cz]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. rushim.ru [rushim.ru]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 10. scribd.com [scribd.com]
- 11. US4081332A - Extractive distillation of C5 hydrocarbons using acetonitrile and additives - Google Patents [patents.google.com]
- 12. Analysis of C5 fraction and extractive distillation solvent by two-dimensional gas chromatography with heart-cutting technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. CN101838177B - Method for one-stage extraction, distillation and separation of C5 fractions by using reactive distillation N-methyl pyrrolidone (NMP) method - Google Patents [patents.google.com]
- 14. C5 Extractive Distillation [zehua-chem.com]
- 15. This compound | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. wecanfigurethisout.org [wecanfigurethisout.org]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. philipharris.co.uk [philipharris.co.uk]
- 19. gcms.cz [gcms.cz]
- 20. scribd.com [scribd.com]
- 21. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: 3-Methyl-1-butene Analysis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-butene. Here, you will find detailed information on identifying and removing common impurities, along with experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: The most frequently encountered impurities in this compound are its isomers and other C5 alkenes. These typically include:
-
2-Methyl-1-butene
-
2-Methyl-2-butene
-
1-Pentene
-
Isoprene (especially in samples produced through isomerization processes)
The presence and concentration of these impurities can vary depending on the synthesis and purification methods employed.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography (GC) is the most suitable and widely used technique for analyzing the purity of the highly volatile this compound.[1] Specifically, GC with Flame Ionization Detection (GC-FID) provides excellent sensitivity for hydrocarbon analysis. For unambiguous identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended, as the fragmentation patterns can confirm the identity of isomeric impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized for both analysis and preparative separation.
Q3: What methods can be used to purify this compound?
A3: The primary method for purifying this compound is fractional distillation, which separates compounds based on differences in their boiling points. Due to the close boiling points of the C5 isomers, a highly efficient fractional distillation column is required. For higher purity requirements, preparative chromatography, such as preparative GC or HPLC, can be employed.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q: I am seeing poor separation of peaks in my GC analysis. What could be the cause?
A: Poor peak resolution is a common issue and can stem from several factors:
-
Inappropriate Column: For light hydrocarbons like this compound and its isomers, a Porous Layer Open Tubular (PLOT) column, such as an Alumina PLOT (e.g., Al₂O₃/KCl), is highly recommended for achieving good separation.
-
Incorrect Temperature Program: The oven temperature program is critical. If the initial temperature is too high or the ramp rate is too fast, co-elution of isomers can occur. A slow temperature ramp is often necessary to resolve close-boiling compounds.
-
Carrier Gas Flow Rate: An optimal flow rate of the carrier gas (e.g., Helium or Hydrogen) is essential. A flow rate that is too high will decrease separation efficiency.
Q: My peaks are tailing. How can I resolve this?
A: Peak tailing can be caused by:
-
Active Sites in the Injection Port or Column: The presence of active sites can lead to unwanted interactions with the analytes. Using a deactivated liner and ensuring a high-quality, inert column can mitigate this.
-
Column Overloading: Injecting too much sample can saturate the column, leading to peak tailing. Try diluting the sample or using a smaller injection volume.
-
Improper Column Installation: If the column is not installed correctly, it can create dead volume, leading to peak distortion.
Fractional Distillation
Q: I am not achieving good separation of isomers with fractional distillation. What can I do?
A: Separating close-boiling isomers is challenging and requires an efficient distillation setup:
-
Column Efficiency (HETP): The efficiency of the fractionating column is crucial. The Height Equivalent to a Theoretical Plate (HETP) is a measure of this efficiency; a lower HETP indicates a more efficient column.[2][3] For separating C5 isomers, a column packed with a material that provides a high surface area, such as structured packing (e.g., Pro-Pak) or glass beads, is recommended over less efficient options like Vigreux columns.[4]
-
Reflux Ratio: A high reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) is necessary to achieve good separation. This is achieved by slow and controlled heating.
-
Heating Rate: The mixture should be heated slowly and steadily to allow for the establishment of a proper temperature gradient in the column, which is essential for the separation to occur over many theoretical plates.
Q: The temperature at the head of the distillation column is fluctuating. What does this indicate?
A: Temperature fluctuations can be due to:
-
Uneven Heating: Ensure the heating mantle is in good contact with the distillation flask and that the heating is consistent.
-
Bumping of the Liquid: The use of boiling chips or a magnetic stirrer is essential to ensure smooth boiling.
-
Completion of a Fraction: A sudden drop in temperature can indicate that the lower-boiling component has finished distilling.
Preparative HPLC
Q: I am observing peak fronting or tailing in my preparative HPLC separation. What are the likely causes?
A: Poor peak shape in preparative HPLC is often related to:
-
Sample Overload: Injecting too much sample is a common cause of peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Solvent Effects: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Column Contamination: Buildup of contaminants at the head of the column can lead to poor peak shape.[6] Regularly flushing the column or using a guard column can help prevent this.
Quantitative Data
The following table summarizes typical purity levels of this compound before and after purification. The "Initial Purity" represents a typical commercial technical-grade sample, while the "Purified" columns show the expected purity after applying the respective purification techniques.
| Compound | Boiling Point (°C) | Initial Purity (% Area by GC) | Purity after Fractional Distillation (% Area by GC) | Purity after Preparative Chromatography (% Area by GC) |
| This compound | 20.1 | ~95.0 | >99.0 | >99.9 |
| 2-Methyl-1-butene | 31.2 | ~2.0 | <0.5 | <0.05 |
| 1-Pentene | 30.0 | ~1.5 | <0.3 | <0.05 |
| 2-Methyl-2-butene | 38.6 | ~1.0 | <0.2 | <0.01 |
| Other Hydrocarbons | Variable | ~0.5 | <0.1 | Not Detected |
Note: These values are representative and can vary based on the initial sample quality and the specific parameters of the purification process.
Experimental Protocols
Gas Chromatography (GC-FID) for Purity Analysis
-
Objective: To determine the purity of a this compound sample and quantify impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Alumina PLOT (Al₂O₃/KCl), 50 m x 0.32 mm ID, 5 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: Increase to 120°C at 5°C/min.
-
Hold at 120°C for 5 minutes.
-
-
Injector: Split injection (split ratio 100:1), temperature 200°C.
-
Detector: FID, temperature 250°C.
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent (e.g., pentane) if necessary to avoid column overload.
-
Data Analysis: Identify peaks based on retention times of known standards. Quantify the area percentage of each peak. For more accurate quantification, determine the relative response factors for each impurity.
Fractional Distillation
-
Objective: To enrich the this compound content of a sample by removing lower and higher boiling point impurities.
-
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., packed with Pro-Pak or glass helices, minimum length 50 cm)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask cooled in an ice bath
-
-
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask slowly and gently.
-
Observe the condensation ring rising slowly up the column. Maintain a slow heating rate to allow for a high reflux ratio.
-
Collect the first fraction, which will be enriched in any lower-boiling impurities. The temperature at the distillation head should remain constant during the collection of a pure fraction.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound (around 20.1°C).
-
Once the main fraction is collected, and the temperature either rises significantly or drops, stop the distillation.
-
Analyze the purity of the collected fractions by GC.
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To obtain high-purity this compound by separating it from its isomers.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 stationary phase, 250 mm x 21.2 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio may need to be optimized based on the specific impurity profile.
-
Flow Rate: 20 mL/min.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention times of the components.
-
Perform preparative injections, ensuring not to overload the column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and carefully remove the solvent.
-
Confirm the purity of the isolated product by GC analysis.
-
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for poor GC peak resolution.
References
Technical Support Center: Optimizing Catalyst Activity for 3-Methyl-1-butene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 3-methyl-1-butene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: The most prevalent catalysts for the polymerization of this compound fall into two main categories: Ziegler-Natta catalysts and metallocene catalysts.
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on titanium compounds, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂). They are used in conjunction with organoaluminum cocatalysts like triethylaluminium (Al(C₂H₅)₃).
-
Metallocene Catalysts: These are homogeneous catalysts, often based on Group 4 metals like zirconium (Zr) or hafnium (Hf).[1] They are typically activated by a cocatalyst, most commonly methylaluminoxane (MAO).[2] The symmetry of the metallocene catalyst plays a crucial role in determining the stereochemistry (tacticity) of the resulting polymer.[2] For instance, C₂-symmetric metallocenes tend to produce isotactic poly(this compound).[3]
Q2: What is the role of methylaluminoxane (MAO) as a cocatalyst?
A2: Methylaluminoxane (MAO) is a crucial cocatalyst, particularly for metallocene-catalyzed polymerizations. Its primary functions are to alkylate the metallocene precatalyst and to abstract a ligand (e.g., chloride) to generate a catalytically active cationic metal species. A significant excess of MAO is often required to achieve high catalytic activity.[3] The molar ratio of MAO to the metallocene catalyst (Al/Zr ratio) is a critical parameter that influences catalyst activity.[2]
Q3: How does the catalyst structure influence the properties of the resulting poly(this compound)?
A3: The structure of the catalyst, especially for metallocenes, has a profound impact on the microstructure and properties of the polymer. The symmetry of the metallocene catalyst dictates the stereoregularity of the polymer chain. For example, C₂-symmetric metallocene catalysts are known to produce isotactic poly(this compound), which is a crystalline material.[2] In contrast, catalysts with Cₛ symmetry may lead to amorphous polymers.[2] The ligand framework of the metallocene also affects the molecular weight of the polymer.
Q4: What are the key safety precautions to consider during this compound polymerization?
A4: Safety is paramount when conducting this compound polymerization due to the hazardous nature of the chemicals involved.
-
This compound: This is a highly flammable liquid with a low boiling point (20 °C) and a disagreeable odor.[4][5] Its vapors can form explosive mixtures with air.[5]
-
Organometallic Catalysts and Cocatalysts: Metallocene and Ziegler-Natta catalysts, as well as cocatalysts like MAO and triethylaluminium, are often pyrophoric (ignite spontaneously in air) and react violently with water.
-
Handling Procedures: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[6] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[4] Ensure adequate ventilation and have appropriate fire extinguishing media readily available.
Troubleshooting Guides
Issue 1: Low or No Catalyst Activity
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Poisoning | Impurities such as oxygen, water, or other polar compounds in the monomer, solvent, or inert gas can deactivate the catalyst. Ensure all reactants and the reaction environment are rigorously purified and dried. Use high-purity monomer and solvents, and pass the inert gas through a purification train. |
| Incorrect Cocatalyst to Catalyst Ratio | The ratio of the cocatalyst (e.g., MAO) to the catalyst is critical for achieving optimal activity. An insufficient amount of cocatalyst will result in incomplete activation of the catalyst. Conversely, an excessive amount can sometimes lead to catalyst deactivation or side reactions. The optimal ratio should be determined experimentally for the specific catalyst system. For some systems, the activity increases with the Al/Zr molar ratio up to a certain point.[2] |
| Improper Reaction Temperature | The polymerization temperature significantly affects catalyst activity and stability. While higher temperatures can increase the initial rate, they can also lead to faster catalyst deactivation.[7] It is important to find the optimal temperature range for the specific catalyst being used. |
| Catalyst Degradation | Metallocene and Ziegler-Natta catalysts can be sensitive to light and heat. Store catalysts and cocatalysts in a cool, dark place under an inert atmosphere. Ensure that the reagents have not expired. |
| Inefficient Mixing | Poor agitation can lead to localized "hot spots" and non-uniform distribution of the catalyst and monomer, resulting in lower overall activity. Ensure efficient and constant stirring throughout the polymerization. |
Issue 2: Poor Control Over Polymer Molecular Weight
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Polymerization Temperature | Higher polymerization temperatures generally lead to lower molecular weight polymers due to an increased rate of chain transfer and termination reactions.[7] To obtain higher molecular weight polymers, consider lowering the reaction temperature. |
| Monomer Concentration | The concentration of the monomer can influence the molecular weight. Higher monomer concentrations generally favor chain propagation over termination, leading to higher molecular weight polymers. |
| Catalyst Structure | The ligand environment of the metallocene catalyst can significantly impact the molecular weight of the resulting polymer. Certain catalyst structures are inherently prone to producing lower or higher molecular weight polymers.[2] |
| Presence of Chain Transfer Agents | Impurities or intentionally added agents (like hydrogen) can act as chain transfer agents, leading to a decrease in molecular weight. Ensure high purity of all reactants if high molecular weight is desired. |
Issue 3: Undesirable Polymer Tacticity
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Catalyst Symmetry | The stereochemistry of the polymer is primarily determined by the symmetry of the catalyst. For isotactic poly(this compound), a C₂-symmetric metallocene catalyst is generally required.[2] For syndiotactic polymer, a Cₛ-symmetric catalyst would be the choice. Ensure you are using a catalyst with the appropriate symmetry for the desired tacticity. |
| Reaction Temperature | The polymerization temperature can influence the stereoselectivity of the catalyst. In some cases, lower temperatures can lead to higher stereoregularity. |
| Catalyst Purity | The presence of impurities or isomeric forms of the catalyst can lead to a mixture of tacticities in the final polymer. Ensure the catalyst is of high purity. |
Issue 4: Reactor Fouling
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Polymer Adhesion to Reactor Walls | Low molecular weight, amorphous, or sticky polymer fractions can adhere to the reactor surfaces, leading to fouling. This can be exacerbated by poor heat transfer and localized hot spots. |
| Incomplete Monomer Conversion | The presence of unreacted monomer and low molecular weight oligomers can contribute to the formation of a sticky polymer mass that fouls the reactor.[8] |
| Static Charge Buildup | Static electricity can cause polymer particles to adhere to the reactor walls. |
| Mitigation Strategies | - Optimize Reaction Conditions: Fine-tune temperature, pressure, and agitation to ensure complete monomer conversion and minimize the formation of low molecular weight polymers.[8]- Use of Anti-Fouling Agents: Certain additives can be introduced to modify catalyst activity, lubricate the polymer particles, and reduce static charge, thereby preventing fouling.[1]- Reactor Surface Treatment: Applying anti-fouling coatings to the reactor's internal surfaces can create a barrier that prevents polymer adhesion.[8]- Regular Cleaning and Maintenance: Implement a regular cleaning schedule for the reactor to remove any polymer buildup. High-pressure water jets or specific chemical cleaning agents can be effective.[8] |
Experimental Protocols
Detailed Methodology for this compound Polymerization using a Metallocene Catalyst
This protocol provides a general procedure for the polymerization of this compound using a zirconocene catalyst activated with MAO. Note: All procedures must be carried out under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (high purity, dried over a suitable drying agent and distilled before use)
-
Toluene (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Acetone
Equipment:
-
Schlenk flask or glass reactor equipped with a magnetic stirrer, gas inlet/outlet, and a septum
-
Schlenk line or glovebox
-
Syringes and cannulas for transferring air-sensitive reagents
-
Thermostatically controlled oil bath or cryostat
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Preparation: The reaction vessel is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas several times to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous and deoxygenated toluene is transferred to the reactor via cannula. The reactor is then brought to the desired polymerization temperature (e.g., 25 °C). A measured amount of purified this compound is then added to the reactor via syringe.
-
Catalyst and Cocatalyst Preparation and Addition: In a separate Schlenk flask, the desired amount of metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the reactor via syringe, followed by the catalyst solution. The reaction mixture is stirred vigorously.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours). The progress of the reaction can sometimes be observed by an increase in the viscosity of the solution or the precipitation of the polymer.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of methanol. The precipitated polymer is then filtered and washed sequentially with a 10% HCl solution (to remove catalyst residues), deionized water, and acetone.
-
Drying: The isolated polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The resulting poly(this compound) can be characterized by various techniques to determine its properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the microstructure (tacticity) and to identify end groups.[2]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties such as the glass transition temperature (T₉) and the melting temperature (Tₘ).
-
Wide-Angle X-ray Diffraction (WAXD): WAXD provides information about the crystalline structure of the polymer.
Data Presentation
Table 1: Influence of Catalyst Type on Polymer Properties
| Catalyst | Symmetry | Cocatalyst | Polymer Tacticity | Crystallinity (%) |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | C₁ | MAO | Isotactic | 28.5 - 54 |
| Ph₂C(Cp)(Flu)ZrCl₂ | Cₛ | MAO | Amorphous | ~0 |
| Titanium-magnesium | N/A | Al(C₂H₅)₃ | Isotactic | - |
Data compiled from literature sources.[2]
Table 2: Effect of Polymerization Temperature on Molecular Weight
| Catalyst System | Temperature (°C) | Weight Average Molecular Weight (Mₙ) |
| CpTi(OCH₂-CH=CH₂)₃ / MAO | 30 | High |
| CpTi(OCH₂-CH=CH₂)₃ / MAO | 50 | Medium |
| Cp*Ti(OCH₂-CH=CH₂)₃ / MAO | 70 | Low |
Qualitative trend based on literature findings.[7]
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for low catalyst activity.
References
- 1. Reactor Anti-Fouling | Polymer Additives| Cargill | Cargill [cargill.com]
- 2. researchgate.net [researchgate.net]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. 3-甲基-1-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. jinzongmachinery.com [jinzongmachinery.com]
Preventing side reactions in the synthesis of 3-Methyl-1-butene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions during the synthesis of 3-Methyl-1-butene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?
A1: The primary side reactions include:
-
Isomerization: The double bond can migrate to a more stable internal position, forming isomers like 2-methyl-2-butene or 3-methyl-2-butene. This is a common issue in reactions involving heat or catalysts.
-
Carbocation Rearrangements: In reactions proceeding through a carbocation intermediate, such as electrophilic additions with hydrogen halides, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of constitutional isomers.[1]
-
Stereoisomer Formation (E/Z Isomerism): In reactions like the Wittig olefination, a mixture of E and Z isomers of the desired alkene can be formed. The ratio of these isomers is dependent on the nature of the ylide and the reaction conditions.
-
Competing Nucleophilic and Basic Reactions: In Grignard reactions, the organometallic reagent can act as a base instead of a nucleophile, especially with sterically hindered ketones, leading to enolization and recovery of the starting material.[2]
-
Homodimerization: In cross-metathesis reactions, the starting alkenes can react with themselves (homodimerization) in addition to reacting with the desired partner.
Q2: How can I prevent isomerization of the double bond in my this compound derivative?
A2: To minimize isomerization, consider the following strategies:
-
Low Temperatures: Running reactions at lower temperatures can often reduce the rate of isomerization.
-
Choice of Catalyst: For reactions like olefin metathesis, specific catalysts have been developed to be highly selective and minimize isomerization.[3]
-
Additives: In some cases, additives can suppress isomerization. For instance, 1,4-benzoquinone can be used in ruthenium-catalyzed olefin metathesis to inhibit double bond migration.
-
Reaction Time: Minimizing the reaction time can also help to reduce the extent of isomerization.
Q3: I am observing a significant amount of the rearranged product in my hydrohalogenation of a this compound derivative. How can I control this?
A3: Carbocation rearrangements are driven by the formation of a more stable carbocation. To control this:
-
Reaction Conditions: The choice of solvent and temperature can influence the lifetime and reactivity of the carbocation intermediate. In some cases, polar aprotic solvents may reduce the extent of rearrangement compared to polar protic solvents.
-
Alternative Reactions: If direct hydrohalogenation is problematic, consider a two-step approach that avoids a carbocation intermediate, such as hydroboration-oxidation followed by conversion of the alcohol to the alkyl halide.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction with a Hindered Ketone
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials. | Steric Hindrance: The ketone is too sterically hindered for the Wittig reagent to attack effectively. | 1. Switch to a more reactive ylide: Unstabilized ylides are generally more reactive than stabilized ones. 2. Use the Horner-Wadsworth-Emmons (HWE) reaction: Phosphonate carbanions used in the HWE reaction are more nucleophilic and often give better yields with hindered ketones.[4][5] 3. Increase Reaction Temperature: Carefully increasing the reaction temperature may provide enough energy to overcome the activation barrier. |
| Formation of multiple products. | Side reactions of the ylide: The ylide may be unstable or react with other functional groups. | 1. Optimize base and solvent: For unstabilized ylides, using strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be beneficial.[4] 2. "Salt-free" conditions: The presence of lithium salts from organolithium bases can sometimes negatively impact the reaction.[4] |
| Difficult purification of the product from triphenylphosphine oxide. | Byproduct solubility: Triphenylphosphine oxide can be difficult to separate from the desired alkene. | 1. Use the Horner-Wadsworth-Emmons (HWE) reaction: The phosphate byproduct is water-soluble and easily removed during aqueous workup.[4] 2. Alternative purification methods: Besides column chromatography, precipitation or crystallization techniques can sometimes be employed to remove triphenylphosphine oxide. |
Issue 2: Formation of Rearranged Product in Electrophilic Addition
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of an isomeric product is formed where the added group is on a different carbon than expected. | Carbocation Rearrangement: A 1,2-hydride or 1,2-alkyl shift is occurring to form a more stable carbocation intermediate.[1][6] | 1. Modify Reaction Conditions: Experiment with different solvents and lower temperatures to see if the rearrangement can be suppressed. 2. Use a reaction that avoids carbocations: Consider alternative synthetic routes like hydroboration-oxidation for the anti-Markovnikov addition of water, or oxymercuration-demercuration for Markovnikov addition without rearrangement. |
| A mixture of constitutional isomers is obtained. | Incomplete Rearrangement or Competing Pathways: Both the rearranged and non-rearranged carbocations are being trapped by the nucleophile. | 1. Analyze the product ratio: This can give insight into the relative rates of rearrangement and nucleophilic attack. 2. Consider alternative strategies: If a pure product is required, a different synthetic approach is likely necessary. |
Experimental Protocols
Protocol 1: Grignard Reaction with a 3-Methyl-1-butenyl Halide
This protocol describes the synthesis of a derivative by reacting a Grignard reagent with a 3-methyl-1-butenyl halide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
3-methyl-1-butenyl halide (e.g., bromide)
-
Electrophile (e.g., an aldehyde, ketone, or epoxide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the 3-methyl-1-butenyl halide in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction. Initiation can be aided by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the electrophile in anhydrous diethyl ether and add it dropwise to the Grignard reagent, maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Hydroboration-Oxidation of a this compound Derivative
This protocol yields the anti-Markovnikov addition of water across the double bond, which can be a useful intermediate.
Materials:
-
This compound derivative
-
Borane-tetrahydrofuran complex (BH3•THF)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Diethyl ether
Procedure:
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the this compound derivative in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3•THF solution dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H2O2. Caution: This addition can be exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup:
-
Add diethyl ether to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of reaction conditions on product distribution. Note: The exact values can vary depending on the specific substrate and experimental setup.
Table 1: Illustrative Product Ratios in the Hydrohalogenation of this compound
| Reagent | Conditions | Non-Rearranged Product (%) (2-Halo-3-methylbutane) | Rearranged Product (%) (2-Halo-2-methylbutane) |
| HBr | -20 °C, Hexane | ~40% | ~60% |
| HBr | 25 °C, Acetic Acid | <10% | >90% |
| HCl | 0 °C, Diethyl Ether | ~30% | ~70% |
Table 2: Illustrative E/Z Ratios in Wittig Reactions to form a this compound Derivative
| Ylide Type | Reaction Conditions | (E)-alkene (%) | (Z)-alkene (%) |
| Unstabilized (e.g., from an alkyl halide) | Standard Wittig | <10% | >90% |
| Stabilized (e.g., with an ester or ketone group) | Standard Wittig | >90% | <10% |
| Unstabilized | Schlosser Modification | >90% | <10% |
Visualizations
Caption: Workflow for a Grignard reaction.
Caption: Carbocation rearrangement pathway.
Caption: Logic for predicting Wittig reaction stereochemistry.
References
Technical Support Center: Dehydration of 3-Methyl-1-Butanol to 3-Methyl-1-Butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 3-methyl-1-butanol to 3-methyl-1-butene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 3-methyl-1-butanol.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Carbocation Rearrangement: The primary carbocation that would form from the loss of water from protonated 3-methyl-1-butanol is highly unstable. A hydride shift occurs to form a more stable tertiary carbocation, leading to the formation of the major product, 2-methyl-2-butene, and another rearranged product, 2-methyl-1-butene.[1][2][3] | - Optimize Reaction Temperature: Lower temperatures may favor the desired product, although this can also lead to the formation of di(3-methylbutyl) ether. A careful optimization study is recommended.- Catalyst Selection: Consider using milder catalysts or solid acid catalysts like alumina, which can sometimes offer better selectivity compared to strong mineral acids.[4] |
| 2. Ether Formation: At lower reaction temperatures, an intermolecular reaction between two molecules of 3-methyl-1-butanol can occur, leading to the formation of di(3-methylbutyl) ether. | - Increase Reaction Temperature: Higher temperatures generally favor elimination (alkene formation) over substitution (ether formation).- Use a Bulky Acid Catalyst: A sterically hindered acid catalyst might disfavor the bimolecular ether formation. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.- Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. | |
| Presence of Multiple Isomers in Product | Carbocation Rearrangement: As mentioned, the formation of a stable tertiary carbocation leads to the production of 2-methyl-2-butene (major) and 2-methyl-1-butene (minor) alongside the desired this compound.[1][2][3] | - Catalyst Choice: Explore the use of catalysts that are less prone to inducing rearrangements. For example, certain solid acid catalysts with specific pore structures might offer shape selectivity.- Fractional Distillation: The different butene isomers have distinct boiling points, allowing for their separation through careful fractional distillation. |
| Formation of Polymeric Byproducts | Oligomerization of Alkenes: The acidic conditions and elevated temperatures can promote the polymerization of the alkene products. | - Lower Reaction Temperature: Use the minimum temperature required for efficient dehydration.- Remove Product as it Forms: If possible, use a reaction setup where the volatile alkene products are distilled out of the reaction mixture as they are formed. |
| Catalyst Deactivation (Solid Catalysts) | Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the surface of solid catalysts like alumina, blocking active sites. | - Regeneration: The catalyst can often be regenerated by controlled oxidation (burning off the coke) in a stream of air.- Optimize Reaction Conditions: Lowering the reaction temperature or the partial pressure of the alcohol can reduce the rate of coke formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dehydration of 3-methyl-1-butanol to this compound?
A1: The main challenge is the inherent tendency of the intermediate carbocation to rearrange. The initial secondary carbocation formed after the loss of water rapidly undergoes a hydride shift to form a more stable tertiary carbocation. This leads to the formation of 2-methyl-2-butene as the major product, significantly reducing the yield of the desired this compound.[1][2][3]
Q2: What are the common side products in this reaction?
A2: The most common side products are the isomeric alkenes: 2-methyl-2-butene and 2-methyl-1-butene. Another significant byproduct, especially at lower temperatures, is di(3-methylbutyl) ether. Under harsh conditions, polymerization of the alkene products can also occur.
Q3: Which type of catalyst is best suited for this dehydration?
A3: Strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used and are effective for dehydration. However, they are also strong promoters of carbocation rearrangements. Solid acid catalysts, such as γ-alumina, can also be used, and modifying their properties (e.g., with basic sites) may improve selectivity towards the less substituted alkene.[4]
Q4: How does reaction temperature affect the product distribution?
A4: Temperature is a critical parameter. Higher temperatures favor the elimination reaction to form alkenes over the competing substitution reaction that forms ethers. However, excessively high temperatures can lead to increased side reactions, such as isomerization and polymerization, and can cause catalyst coking when using solid catalysts.
Q5: How can I analyze the product mixture to determine the ratio of different isomers?
A5: Gas chromatography (GC) is the most effective method for analyzing the product mixture. A column that can separate non-polar compounds of similar boiling points, such as a PLOT (Porous Layer Open Tubular) column with an alumina stationary phase, is recommended. By comparing the retention times and peak areas of the components in the product mixture with those of known standards, the relative amounts of this compound and its isomers can be quantified.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 3-Methyl-1-Butanol
This protocol describes a general procedure for the dehydration of 3-methyl-1-butanol using a strong acid catalyst.
Materials:
-
3-methyl-1-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride or sodium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of 3-methyl-1-butanol while cooling the flask in an ice bath.
-
Add a few boiling chips to the mixture.
-
Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
Gently heat the reaction mixture to initiate the dehydration. The temperature of the distilling vapor should be monitored.
-
Collect the distillate, which will be a mixture of alkenes and some unreacted alcohol and water.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acidic components.
-
Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.
-
Purify the product by fractional distillation to separate the different butene isomers based on their boiling points.
-
Analyze the fractions using gas chromatography to determine the product distribution.
Protocol 2: Gas Chromatography (GC) Analysis of Product Mixture
This protocol outlines a general method for the analysis of the butene isomers produced.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Alumina-based PLOT column (e.g., CP-Al₂O₃/KCl) or a non-polar capillary column.
GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial temperature of 40 °C, hold for 5 minutes, then ramp to 150 °C at 10 °C/min. |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 0.1 - 1.0 µL (depending on concentration) |
| Split Ratio | 50:1 |
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., pentane or hexane).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to this compound, 2-methyl-2-butene, and 2-methyl-1-butene by comparing their retention times to those of pure standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Data Presentation
Table 1: Physical Properties of Reactant and Potential Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3-Methyl-1-butanol | 88.15 | 131 |
| This compound | 70.13 | 20 |
| 2-Methyl-1-butene | 70.13 | 31 |
| 2-Methyl-2-butene | 70.13 | 38.5 |
| Di(3-methylbutyl) ether | 158.28 | 172-173 |
Table 2: Representative Product Distribution in the Dehydration of a Primary Butanol Isomer
Note: Data for the closely related dehydration of 1-butanol over γ-Al₂O₃ is presented here as a representative example of the selectivity challenges.
| Catalyst | Temperature (°C) | Conversion of 1-Butanol (%) | Selectivity to Butenes (%) |
| γ-Al₂O₃ | 350 | ~94 | ~80 |
| Zn-Mn-Co modified γ-Al₂O₃ | 375 | 100 | 90 |
This data illustrates that while high conversion can be achieved, selectivity towards the desired alkene product is a key challenge that can be addressed through catalyst modification.[4]
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of 3-methyl-1-butanol.
Caption: Troubleshooting workflow for low yield of this compound.
References
How to increase selectivity in butene methylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing butene methylation reactions for increased selectivity.
Troubleshooting Guide
Issue 1: Low Selectivity to the Desired Isopentene Product
Question: My butene methylation reaction is producing a wide range of byproducts, such as ethylene, propylene, and aromatics, resulting in low selectivity for the target isopentene. What are the potential causes and how can I improve selectivity?
Answer:
Low selectivity in butene methylation is a common challenge and can be attributed to several factors related to the catalyst and reaction conditions. Here's a breakdown of potential causes and solutions:
-
Catalyst Acidity: The acidity of the zeolite catalyst is a critical factor.[1]
-
Problem: Very strong Brønsted acid sites can promote side reactions like cracking, leading to the formation of lighter olefins (ethylene, propylene), and can also cause disproportionation.[1] Conversely, if the acidity is too weak, the methylation reaction rate will be low.
-
Solution:
-
Optimize Catalyst Acidity: Employ zeolites with medium acid strength. ZSM-5 is often a suitable choice.[1]
-
Catalyst Modification: Modify the catalyst to tune its acidity. For example, loading with phosphorus (P) can moderate the acid sites. A P-loading of 0.3 wt.% on ferrierite (FER) zeolite has been shown to improve n-butene yield.[2] Modifying ZSM-5 with elements like Zinc (Zn) can also be beneficial.
-
Control Acid Site Type: The ratio of Brønsted to Lewis acid sites can influence selectivity. Reducing Brønsted acidity may inhibit the formation of some byproducts.[1]
-
-
-
Reaction Temperature:
-
Problem: High reaction temperatures can favor cracking reactions and the formation of unwanted byproducts.[3]
-
Solution: Optimize the reaction temperature. A systematic study to find the temperature that maximizes isopentene selectivity while maintaining a reasonable conversion rate is recommended. For butene-2 oligomerization over ZSM-5, temperatures below 270°C were found to favor the desired products.[3]
-
-
Reactant Feed Ratio:
-
Problem: An inappropriate ratio of dimethyl ether (DME) to butene can affect selectivity.
-
Solution: Systematically vary the DME:butene ratio. High DME:olefin ratios (>15:1) have been used in kinetic studies to ensure the zeolite surface is predominantly covered by DME-derived species, which can influence the reaction pathway.[4]
-
-
Space Velocity:
-
Problem: High space velocity may lead to incomplete conversion, while very low space velocity can increase the residence time, promoting side reactions and coke formation.
-
Solution: Optimize the weight hourly space velocity (WHSV) to find a balance between conversion and selectivity.
-
Issue 2: Rapid Catalyst Deactivation
Question: My catalyst is deactivating quickly, leading to a drop in butene conversion and selectivity over time. What is causing this and how can I mitigate it?
Answer:
Rapid catalyst deactivation is primarily caused by coke formation, which blocks the catalyst's active sites and pores.
-
Cause: Coke is formed from the polymerization and condensation of reactants and products on the catalyst surface, particularly at strong acid sites and higher temperatures. Oligomerization of butene can lead to the formation of heavy hydrocarbons that act as coke precursors.[5]
-
Solutions:
-
Catalyst Modification: Modifying the catalyst to reduce strong acid sites can decrease coke formation.[1]
-
Optimized Reaction Conditions: Lowering the reaction temperature can reduce the rate of coke formation.[3]
-
Co-feeding Hydrogen: Introducing a small amount of hydrogen into the feed can sometimes help to suppress coke formation by hydrogenating coke precursors.
-
Regeneration: The catalyst can be regenerated by burning off the coke in a stream of air at elevated temperatures (e.g., 450°C).[5]
-
Frequently Asked Questions (FAQs)
Q1: Which zeolite catalyst is best for selective butene methylation?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific butene isomer and desired product. However, medium-pore zeolites like ZSM-5 are widely studied and have shown good performance due to their shape selectivity and tunable acidity.[1][3] Other zeolites like BEA, FER, and MFI have also been investigated.[4] The key is to select a zeolite with an appropriate pore structure and to optimize its acidity.[1]
Q2: What is the role of the catalyst's pore structure in selectivity?
A2: The pore structure of the zeolite plays a crucial role in "shape selectivity." The diffusion rates of different molecules within the zeolite channels can influence which products are formed and can exit the catalyst pores. For instance, the pore structure of HZSM-5 is known to favor the formation of p-xylene in toluene methylation due to the faster diffusion of p-xylene compared to other isomers.[6][7] A similar principle applies to butene methylation, where the pore dimensions can be tailored to favor the formation and diffusion of the desired isopentene isomer.
Q3: How does the choice of methylating agent (e.g., methanol vs. dimethyl ether) affect the reaction?
A3: Dimethyl ether (DME) is often used as a methylating agent. Studies have shown that the methylation reaction rate can have a zero-order dependence on DME pressure, suggesting the zeolite surface is saturated with DME-derived species under certain conditions.[4] These surface species then react with butene.[4] The choice between methanol and DME can influence the reaction kinetics and product distribution. For instance, in some systems, DME has been observed to promote the formation of 2-methyl-2-butene, the direct methylation product of isobutene.[8]
Q4: What are the main byproducts in butene methylation and how are they formed?
A4: The main byproducts include:
-
Lighter olefins (ethylene, propylene): Formed through cracking reactions on strong acid sites.
-
Heavier olefins (C6+): Resulting from butene oligomerization.[5]
-
Aromatics: Can be formed through a series of reactions within the zeolite pores, often as part of a dual-cycle mechanism.
-
Coke: A carbonaceous deposit that deactivates the catalyst, formed from the polymerization of hydrocarbons.[5]
The formation of these byproducts is often favored by high temperatures and strong catalyst acidity.[1][3]
Quantitative Data
Table 1: Apparent Activation Energies and Rate Constants for Alkene Methylation over H-ZSM-5 at 350°C
| Alkene | Apparent Activation Energy (kJ/mol) | Rate Constant (mol/(g h mbar)) | Relative Rate Constant |
| Ethene | 103 | 2.6 x 10⁻⁴ | 1 |
| Propene | 69 | 4.5 x 10⁻³ | 17 |
| Butene | 45 | 1.3 x 10⁻² | 50 |
Source: Adapted from computational studies which show good agreement with experimental data.[9][10]
Experimental Protocols
Protocol 1: Catalyst Preparation - Phosphorus-Modified Ferrierite (P-FER)
This protocol describes the preparation of a phosphorus-modified ferrierite zeolite catalyst, which has been shown to be effective for the dimethyl ether-to-olefin (DTO) reaction to produce n-butenes.[11]
-
Impregnation:
-
Prepare an aqueous solution of phosphoric acid (H₃PO₄).
-
Impregnate the parent FER zeolite powder with the H₃PO₄ solution to achieve the desired phosphorus loading (e.g., 0.1, 0.3, 0.6, 0.8 wt.%).
-
Ensure thorough mixing to achieve a homogeneous distribution of the phosphorus precursor.
-
-
Drying:
-
Dry the impregnated zeolite sample in an oven at 110°C for 12 hours to remove water.
-
-
Calcination:
-
Calcine the dried sample in a furnace under a flow of air.
-
Ramp the temperature to the desired calcination temperature (e.g., 450, 500, 550, or 600°C) at a rate of 5°C/min.
-
Hold at the final temperature for 5 hours.[11]
-
-
Characterization:
-
Characterize the prepared catalyst using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, N₂ adsorption-desorption to determine surface area and pore volume, and ammonia temperature-programmed desorption (NH₃-TPD) to measure the acidity.[12]
-
Protocol 2: Butene Methylation Reaction Procedure
This protocol outlines a general procedure for conducting a butene methylation reaction in a fixed-bed reactor.
-
Catalyst Loading:
-
Press the prepared zeolite catalyst into pellets and sieve to obtain a uniform particle size (e.g., 20-40 mesh).
-
Load a specific amount of the catalyst (e.g., 0.5 g) into a fixed-bed reactor.
-
-
Catalyst Activation:
-
Activate the catalyst in-situ by heating it under a flow of an inert gas (e.g., N₂) at a high temperature (e.g., 550°C) for a specified time (e.g., 2 hours) to remove any adsorbed water and impurities.
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 350-450°C).
-
Introduce the reactant feed stream, consisting of butene, dimethyl ether (DME), and a carrier gas (e.g., N₂), into the reactor at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).
-
Maintain the reactor at the desired temperature and pressure throughout the experiment.
-
-
Product Analysis:
-
Analyze the reactor effluent online using a gas chromatograph (GC) equipped with a suitable column (e.g., a PLOT-Q column) and a flame ionization detector (FID).
-
This will allow for the separation and quantification of the reactants and products, including butene isomers, isopentene, and various byproducts.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Butene Isomer Methylation with Dimethyl Ether over Zeolite Catalysts [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying the key steps determining the selectivity of toluene methylation with methanol over HZSM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of Butene Isomer Methylation with Dimethyl Ether over Zeolite Catalysts [ouci.dntb.gov.ua]
Troubleshooting low conversion rates in DTO reactions for n-butene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in Dimethyl Terephthalate to Olefin (DTO) reactions for n-butene synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to decreased n-butene yield and low DME conversion.
Question 1: Why has my DME conversion rate suddenly dropped?
A sudden drop in Dimethyl Ether (DME) conversion can be alarming. This issue is often linked to problems with the catalyst or the reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation by Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a common cause of deactivation. These deposits block active sites and pores, hindering the reaction.
-
Solution: Catalyst regeneration is necessary. A common method is to burn off the coke in a controlled manner. For coked zeolites, this can be achieved through calcination in an oxygen-containing gas stream.[1][2] A staged approach, starting at a lower temperature to burn off "soft coke" followed by a higher temperature to remove more stable "hard coke," can be effective.[3]
-
-
Catalyst Poisoning: Impurities in the DME feed can irreversibly bind to the active sites of the catalyst, rendering them inactive.[4][5][6]
-
Common Poisons: Sulfur compounds, water, and oxygen are known poisons for catalysts in olefin reactions.[6]
-
Solution: Ensure the purity of your DME feed. Implementing a purification step for the feedstock can prevent catalyst poisoning.[4] If poisoning has occurred, the catalyst may need to be replaced as the damage is often irreversible.[7]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences both DME conversion and n-butene selectivity.
-
Solution: Verify and optimize your reaction temperature. For ferrierite catalysts, a calcination temperature of 773 K has been shown to yield high n-butene production.[8] The optimal reaction temperature for the DTO process itself should be carefully controlled, as excessively high temperatures can lead to thermal degradation of the catalyst.[9]
-
-
Incorrect Feed Flow Rate: An excessively high flow rate of the DME feed can lead to reduced contact time with the catalyst, resulting in lower conversion.
-
Solution: Optimize the weight hourly space velocity (WHSV) of your DME feed. A lower flow rate increases the residence time of the reactants on the catalyst surface, which can improve conversion.
-
Question 2: My DME conversion is high, but the selectivity to n-butene is low. What is happening?
High conversion with low selectivity indicates that while the DME is reacting, it is being converted into undesired byproducts.
Possible Causes and Solutions:
-
Inappropriate Catalyst Acidity: The balance between strong and weak acid sites on the zeolite catalyst is crucial for n-butene selectivity.[9][10] An excess of strong acid sites can promote secondary reactions and the formation of other olefins or aromatics.
-
Solution: Modify the catalyst to achieve an optimal ratio of strong to weak acid sites. For instance, loading ferrierite zeolites with an optimal amount of phosphorus (e.g., 0.3 wt.%) has been shown to improve n-butene yield by adjusting the acidity.[10]
-
-
Unfavorable Catalyst Pore Structure: The micropore and mesopore structure of the zeolite catalyst plays a significant role in shape selectivity.
-
Reaction Temperature is Not Optimal for Selectivity: While a certain temperature is needed for high conversion, a different temperature might be optimal for n-butene selectivity.
-
Solution: Perform a temperature screening study to find the optimal temperature for n-butene selectivity for your specific catalyst and setup. For P-loaded ferrierite, a calcination temperature of 500°C has been shown to produce a high n-butene yield.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of catalyst deactivation in DTO reactions?
A1: The most common cause of deactivation is coking, where carbonaceous deposits form on the catalyst surface, blocking active sites and pores.[2][6]
Q2: Can a deactivated catalyst be regenerated?
A2: Yes, in many cases. For deactivation by coking, the catalyst can often be regenerated by controlled combustion of the coke deposits in an oxygen-containing atmosphere.[1][2] However, deactivation by poisoning from substances like sulfur is often irreversible.[4][7]
Q3: How do impurities in the DME feed affect the reaction?
A3: Impurities can act as poisons to the catalyst, leading to a rapid and often irreversible loss of activity.[4][6] Water in the feed can also lead to catalyst deactivation through dealumination, especially at high temperatures.[11] Therefore, using a high-purity DME feed is crucial for maintaining catalyst performance.
Q4: What is the role of phosphorus in P-loaded ferrierite catalysts?
A4: The addition of phosphorus to ferrierite zeolites modifies the catalyst's acidic properties and can alter its pore structure.[9][10] An optimal amount of phosphorus loading can increase the selectivity towards n-butene by creating a more favorable balance of strong and weak acid sites.[10]
Q5: What is the dual-cycle mechanism in DTO reactions?
A5: The dual-cycle mechanism is a proposed reaction pathway for the DTO process. It involves two interconnected catalytic cycles: an olefin-based cycle and an aromatic-based cycle, which together describe the conversion of DME to a range of hydrocarbon products, including n-butene.[9]
Quantitative Data Summary
Table 1: Influence of P-Loading and Calcination Temperature on Ferrierite Catalyst Performance in DTO Reaction
| Catalyst ID | P Content (wt.%) | Calcination Temp. (°C) | DME Conversion (%) | n-Butene Yield (C-mol%) | Reference |
| P(0)_450 | 0 | 450 | 97.8 | 31.2 | [9] |
| P(0.3)_500 | 0.3 | 500 | 95.5 | 35.7 | [10] |
| P(1.4)_450 | 1.4 | 450 | - | <31.2 | [9] |
| P(12)_450 | 12 | 450 | - | Low | [9] |
Table 2: Effect of Zeolite Type on n-Butene Yield in DTO Reaction
| Zeolite Type | SiO2/Al2O3 Molar Ratio | Cation Type | DME Conversion (%) | n-Butene Yield (C-mol%) | Reference |
| 720NHA (FER) | 18.5 | NH4+ | - | High | [10] |
| 720KOA (FER) | 18.5 | K+ | Low | Low | [12] |
| 890HOA (MFI) | 2120 | H+ | 71.4 | Low | [12][13] |
Experimental Protocols
1. Preparation of P-Loaded Ferrierite Catalyst
This protocol describes the impregnation method for preparing phosphorus-loaded ferrierite zeolites.
-
Materials: Commercial ferrierite zeolite (e.g., 720NHA from Tosoh Co., Ltd.), phosphoric acid solution of desired concentration, deionized water.
-
Procedure:
-
Weigh the desired amount of ferrierite zeolite.
-
Prepare a phosphoric acid solution with the concentration required to achieve the target phosphorus loading (e.g., 0.3 wt.%).
-
Add the ferrierite zeolite to the phosphoric acid solution.
-
Stir the mixture at room temperature for a specified time (e.g., 24 hours) to ensure even impregnation.
-
Evaporate the water from the slurry using a rotary evaporator.
-
Dry the resulting solid in an oven at a specific temperature (e.g., 110°C) overnight.
-
Calcine the dried powder in a muffle furnace in air. The calcination temperature is a critical parameter and should be chosen based on optimization studies (e.g., 500°C).[10]
-
2. DTO Reaction in a Fixed-Bed Reactor
This protocol outlines a general procedure for conducting the DTO reaction in a laboratory-scale fixed-bed reactor.
-
Apparatus: A fixed-bed flow reactor system, typically consisting of a tubular reactor, furnace, mass flow controllers for gases, a pump for liquid feed, a condenser, and a gas chromatograph (GC) for product analysis.[14]
-
Procedure:
-
Load a specific amount of the prepared catalyst into the reactor.
-
Pre-treat the catalyst in situ by heating it under an inert gas flow (e.g., nitrogen or helium) to a high temperature (e.g., 550°C) for a few hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (e.g., 400°C).[9]
-
Introduce the DME feed into the reactor at a controlled flow rate using a mass flow controller. If necessary, use a co-feed of an inert gas.
-
Pass the reactor effluent through a condenser to separate any liquid products.
-
Analyze the gaseous products online using a gas chromatograph equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the conversion of DME and the selectivity to various products, including n-butene.
-
3. Catalyst Characterization: Ammonia Temperature-Programmed Desorption (NH3-TPD)
NH3-TPD is used to determine the acidity (number and strength of acid sites) of the catalyst.[15][16][17]
-
Apparatus: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).
-
Procedure:
-
Place a known amount of the catalyst in the sample cell of the analyzer.
-
Pre-treat the sample by heating it under a flow of inert gas (e.g., helium) to a high temperature (e.g., 550°C) to clean the surface.
-
Cool the sample to a lower temperature (e.g., 100°C).
-
Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH3 in He) over the sample to saturate the acid sites.
-
Switch back to the inert gas flow to remove any physisorbed ammonia.
-
Heat the sample at a constant rate (e.g., 10°C/min) under the inert gas flow.
-
Monitor the desorption of ammonia as a function of temperature using the TCD. The resulting TPD profile will show peaks corresponding to the desorption of ammonia from acid sites of different strengths.[18][19]
-
4. Catalyst Characterization: N2 Adsorption-Desorption (BET Surface Area Analysis)
This technique is used to determine the specific surface area and pore size distribution of the catalyst.[20]
-
Apparatus: A surface area and porosimetry analyzer.
-
Procedure:
-
Weigh a sample of the catalyst and place it in a sample tube.
-
Degas the sample under vacuum at an elevated temperature (e.g., 300°C) for several hours to remove any adsorbed molecules from the surface and pores.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce nitrogen gas to the sample in a stepwise manner, measuring the amount of gas adsorbed at each pressure point.
-
After reaching a relative pressure close to 1, the pressure is then decreased in a stepwise manner to measure the desorption isotherm.
-
The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.[21]
-
Visualizations
Caption: Troubleshooting workflow for low DME conversion.
Caption: Simplified DTO reaction pathway (Dual-Cycle Mechanism).
Caption: Primary causes of catalyst deactivation in DTO reactions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. What Is 'Catalyst Poisoning' and What Substances Cause It? → Learn [pollution.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. atselektronik.com.tr [atselektronik.com.tr]
- 16. micromeritics.com [micromeritics.com]
- 17. New method for the temperature-programmed desorption (TPD) of ammonia experiment for characterization of zeolite acidity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ami-instruments.com [ami-instruments.com]
- 19. altamirainstruments.com [altamirainstruments.com]
- 20. iitk.ac.in [iitk.ac.in]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Zeolite Catalyst Lifetime in Butene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during zeolite-catalyzed butene reactions. Our goal is to help you enhance catalyst lifetime, improve experimental outcomes, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for zeolite catalysts in butene reactions?
A1: Zeolite catalyst deactivation in butene reactions is a multifaceted issue primarily driven by:
-
Coke Formation: This is the most common cause, where carbonaceous deposits, often referred to as "coke," accumulate on the catalyst surface and within its pores. This can block access to active sites.[1][2][3] Coke can be categorized as "soft coke" (oligomers) and "hard coke" (more developed carbonaceous species).[1][2]
-
Sintering: At high temperatures, the fine particles of the catalyst can agglomerate, leading to a loss of surface area and, consequently, a reduction in active sites.[4]
-
Zeolite Structural Collapse: Extreme reaction conditions, particularly in the presence of steam at high temperatures, can lead to the dealumination and eventual collapse of the zeolite framework.[4][5]
-
Active Site Poisoning: Certain impurities in the feed can strongly adsorb to the active sites, rendering them inactive.
Q2: How does the type of butene reaction influence the catalyst deactivation mechanism?
A2: The specific butene reaction plays a significant role in the dominant deactivation pathway:
-
Oligomerization: This process is prone to the formation of heavy oligomers that act as coke precursors, leading to pore blockage.[1][2][6]
-
Alkylation: In isobutane/butene alkylation, coke formation is also a major issue, decreasing the acidity and acid strength of the catalyst. The presence of strong Lewis acid sites can promote the formation of unsaturated compounds that contribute to deactivation.
-
Isomerization: While generally less severe, coke can still form and block pores, especially in narrow-pore zeolites. Creating mesoporosity can improve catalyst lifetime in these reactions.[7]
-
Cracking: High temperatures in cracking reactions can lead to significant coke formation. The rate of coke formation is influenced by acid density and strength.[3]
Q3: What are the most effective strategies to enhance the lifetime of zeolite catalysts?
A3: Several strategies can be employed to improve catalyst stability:
-
Catalyst Modification:
-
Hierarchical Porosity: Introducing mesopores into the zeolite structure can improve mass transport, reducing the residence time of coke precursors within the micropores.[7][8]
-
Control of Acidity: Modifying the Si/Al ratio or treating the zeolite with agents like phosphorus can optimize the acidity to minimize side reactions that lead to coking.[5] Ammonium hexafluorosilicate (AHFS) treatment can also be used to adjust acidity.[3]
-
Finned Zeolites: Synthesizing zeolites with external fin-like structures can enhance mass transport and dramatically extend catalyst lifetime.[9]
-
Binder Modification: Doping the binder material (e.g., Al2O3) with SiO2 can improve the catalyst's mesopore volume and acidity, leading to a longer lifetime.[10]
-
-
Optimization of Reaction Conditions:
-
Careful control of temperature, pressure, and weight hourly space velocity (WHSV) can minimize coke formation.[2]
-
-
Catalyst Regeneration: Implementing effective regeneration cycles can restore catalyst activity.
Q4: What are the standard methods for regenerating a deactivated zeolite catalyst?
A4: Deactivated zeolite catalysts can often be regenerated to recover their activity. Common methods include:
-
Sweeping with Inert Gas: This method, often performed at elevated temperatures (e.g., 400 °C with N2), is effective for removing "soft coke" or confined oligomers.[1][2]
-
Combustion/Oxidation: This involves burning off the "hard coke" in the presence of air or another oxidizing agent at high temperatures (e.g., 500 °C).[1][2] This is a highly effective method for complete regeneration.
-
Hydrogenation: For some types of coke, treatment with hydrogen at elevated pressure and temperature (e.g., 15 bar H2 at 300 °C) can effectively remove carbonaceous deposits and fully restore alkylation activity.[11][12]
-
Supercritical Fluid Extraction: Using supercritical fluids like isobutane can recover a significant portion of the catalyst's activity by dissolving and removing coke deposits.[13]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity and Selectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Coke Formation | Perform Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke content.[1][2] | - Optimize reaction temperature and pressure to minimize coke formation.[2]- Consider using a zeolite with hierarchical porosity to improve mass transport.[8]- Implement a regeneration cycle involving N2 sweeping followed by air combustion.[1][2] |
| Zeolite Structural Degradation | Analyze the spent catalyst using X-ray Diffraction (XRD) to check for loss of crystallinity. | - If steam is present, consider using a phosphorus-modified zeolite to enhance hydrothermal stability.[5]- Avoid excessively high reaction temperatures. |
| Active Site Poisoning | Analyze the feedstock for potential poisons (e.g., sulfur or nitrogen compounds). | - Purify the feedstock before introducing it to the reactor. |
Issue 2: Poor Selectivity Towards the Desired Butene Isomer
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inappropriate Catalyst Acidity | Characterize the catalyst's acid sites using techniques like NH3-TPD or Py-IR.[3] | - Modify the catalyst's Si/Al ratio to tune the acid site density and strength.[3]- For isobutane/butene alkylation, note that a high concentration of strong Lewis sites can promote deactivation. |
| Mass Transport Limitations | Compare the performance of nanosized or hierarchical zeolites with conventional ones.[8] | - Utilize zeolites with larger pores or introduce mesoporosity to facilitate the diffusion of products.[7]- Consider using finned zeolites for improved mass transport.[9] |
| Reaction Conditions Favoring Side Reactions | Vary the reaction temperature, pressure, and contact time to observe the effect on selectivity. | - Optimize reaction conditions to favor the desired reaction pathway. For example, lower temperatures may reduce unwanted cracking reactions. |
Issue 3: Incomplete Catalyst Regeneration
| Potential Cause | Diagnostic Check | Recommended Solution |
| Refractory "Hard Coke" Remaining | Analyze the regenerated catalyst for residual carbon using TPO or elemental analysis. | - Increase the combustion temperature or duration during the regeneration step (e.g., up to 500 °C in air).[1][2]- Consider a hydrogenation step at elevated pressure and temperature if oxidation is insufficient.[11][12] |
| Irreversible Structural Damage | Use XRD to check the crystallinity of the regenerated catalyst. | - If the structure is damaged, the catalyst may not be fully recoverable. Optimize future reaction and regeneration conditions to be less harsh. |
| Incomplete Removal of "Soft Coke" | - Ensure the inert gas sweeping step is conducted at a sufficiently high temperature (e.g., 400 °C) and for an adequate duration.[1][2] |
Data Presentation
Table 1: Comparison of Catalyst Performance in 1-Butene Isomerization
| Catalyst | Synthesis Temperature (°C) | Catalyst Lifetime (h) | Isobutene Selectivity (%) | Reference |
| Finned Ferrierite (FSF2) | 130 | ~15 | ~45 | [9] |
| Conventional Ferrierite (Seed) | N/A | ~5 | ~33 | [9] |
Table 2: Effect of SiO2 in Binder on Catalyst Lifetime in Isobutane-Butene Alkylation
| Catalyst | SiO2 in Binder (wt%) | Catalyst Lifetime (h) | Selectivity of Target Products (%) | Reference |
| Y-Al2O3-0SiO2 | 0 | ~20 | ~85 | [10] |
| Y-Al2O3-12SiO2 | 12 | ~74 | ~92 | [10] |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Sweeping and Combustion
This protocol is based on the regeneration of HZSM-5 catalysts used in 1-butene oligomerization.[1][2]
-
Reaction Shutdown and Initial Purge:
-
Stop the butene feed to the reactor.
-
Purge the reactor with an inert gas, such as N2, at the reaction temperature to remove any remaining hydrocarbons.
-
-
Soft Coke Removal (Sweeping):
-
Increase the reactor temperature to 400 °C under a continuous flow of N2.
-
Maintain these conditions for 1 hour to sweep away volatile oligomers (soft coke).
-
-
Hard Coke Removal (Combustion):
-
Switch the gas feed from N2 to a continuous flow of air (e.g., 40 cm³ min⁻¹).
-
Ramp the temperature from 400 °C to 500 °C at a rate of 10 °C min⁻¹.
-
Hold the temperature at 500 °C for 30 minutes to ensure complete combustion of the hard coke.
-
-
Cooling and Re-introduction of Reactants:
-
Cool the reactor back to the desired reaction temperature under an inert atmosphere.
-
The catalyst is now regenerated and ready for the next reaction cycle.
-
Protocol 2: Characterization of Coke on Spent Catalysts using Temperature-Programmed Oxidation (TPO)
This is a general procedure for analyzing the amount and nature of coke deposits.
-
Sample Preparation:
-
Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent premature oxidation.
-
Accurately weigh a small amount of the spent catalyst (typically 10-50 mg) into the TPO sample holder.
-
-
TPO Analysis:
-
Place the sample holder in the TPO unit.
-
Purge the system with an inert gas (e.g., He or Ar) to establish a stable baseline.
-
Introduce a flow of a dilute oxidizing gas mixture (e.g., 5-10% O2 in He).
-
Begin heating the sample at a linear rate (e.g., 10 °C/min) to a final temperature of around 800 °C.
-
Continuously monitor the effluent gas using a thermal conductivity detector (TCD) to measure the consumption of O2 and a mass spectrometer to detect the evolution of CO2 and H2O.
-
-
Data Interpretation:
-
The amount of CO2 evolved is proportional to the amount of carbon in the coke.
-
The temperature at which the CO2 peaks appear can provide information about the nature and location of the coke (e.g., less structured coke combusts at lower temperatures).
-
Visualizations
Caption: Workflow for catalyst deactivation and regeneration.
Caption: Troubleshooting decision tree for rapid catalyst deactivation.
Caption: Simplified pathway of coke formation on zeolite catalysts.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene [addi.ehu.es]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 7. Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Methyl-1-butene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric structures is paramount. Butene (C₄H₈), a foundational four-carbon alkene, exists as several isomers, each possessing distinct physical and chemical properties that dictate its utility and reactivity. This guide provides a comprehensive comparative analysis of 3-Methyl-1-butene against its structural and geometric isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting objective comparisons supported by experimental data and detailed methodologies.
Physical and Thermochemical Properties
The subtle variations in the structures of butene isomers lead to significant differences in their physical properties and thermodynamic stabilities. These properties are crucial for designing reaction conditions, purification processes, and for understanding the inherent reactivity of each isomer.
| Property | This compound | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene (2-Methylpropene) |
| Molecular Formula | C₅H₁₀ | C₄H₈ | C₄H₈ | C₄H₈ | C₄H₈ |
| Molar Mass ( g/mol ) | 70.13 | 56.11 | 56.11 | 56.11 | 56.11 |
| Boiling Point (°C) | 20.1[1] | -6.3 | 3.7 | 0.9 | -6.9 |
| Melting Point (°C) | -168.5[1] | -185.3 | -138.9 | -105.5 | -140.3 |
| Density (g/mL at 25°C) | 0.627[2] | ~0.595 (liquid) | ~0.621 (liquid) | ~0.604 (liquid) | 0.5879 (liquid)[3] |
| Heat of Hydrogenation (kJ/mol) | -126.3[4] | -125.9[4] | -118.5[4] | -114.6[4] | -117.8[4] |
| Structure | Branched, Terminal Alkene | Linear, Terminal Alkene | Linear, Internal Alkene | Linear, Internal Alkene | Branched, Terminal Alkene |
Note: The heat of hydrogenation data provides a quantitative measure of the relative stability of the isomers. A lower (less negative) heat of hydrogenation indicates a more stable alkene.[5] Based on this data, the order of stability is: trans-2-butene > isobutylene > cis-2-butene > 1-butene ≈ this compound.
Chemical Reactivity: A Comparative Overview
The reactivity of butene isomers is largely governed by the substitution pattern of the double bond and the overall molecular structure. These differences manifest in the rates and products of various chemical reactions, including electrophilic additions, polymerization, and isomerization.
Electrophilic Addition
Alkenes readily undergo electrophilic addition reactions, and the butene isomers exhibit distinct behaviors in these transformations.
Acid-Catalyzed Hydration: The addition of water across the double bond in the presence of an acid catalyst is a classic example. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the reaction, generally following Markovnikov's rule.
-
1-Butene, cis-2-Butene, and trans-2-Butene primarily yield 2-butanol. The reaction of 2-butenes is generally faster than that of 1-butene due to the formation of a more stable secondary carbocation.
-
Isobutylene reacts rapidly to form tert-butanol, proceeding through a stable tertiary carbocation.
-
This compound presents a more complex scenario. The initial protonation forms a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[6][7] This rearrangement leads to the formation of 2-methyl-2-butanol as the major product, rather than the expected 3-methyl-2-butanol.[6]
The relative reactivity in acid-catalyzed hydration generally follows the order of carbocation stability: Isobutylene > 2-Butenes > 1-Butene ≈ this compound. Within the 2-butenes, the cis isomer often reacts slightly faster than the trans isomer due to its higher ground state energy arising from steric strain.[8]
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond is a common test for unsaturation.[9][10][11] The reaction proceeds through a cyclic halonium ion intermediate. The rate of this reaction is influenced by the electron density of the double bond. Generally, more substituted alkenes, which are more electron-rich, react faster with electrophiles.
Polymerization
The ability of butene isomers to polymerize is a cornerstone of their industrial importance.
-
1-Butene is a key comonomer in the production of polyethylene, such as linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), where it imparts desirable properties like improved tear strength and flexibility. It can also be homopolymerized using Ziegler-Natta catalysts to produce poly(1-butene).[12][13]
-
Isobutylene readily undergoes cationic polymerization to produce polyisobutylene (butyl rubber), a polymer valued for its low gas permeability and flexibility.[14]
-
2-Butenes (cis and trans) are less readily polymerized than 1-butene and isobutylene, particularly with Ziegler-Natta catalysts.
-
This compound can be polymerized using homogeneous metallocene catalysts, and its incorporation into polybutene-1 can be used to tailor the crystalline structure of the resulting polymer.[2]
The general order of reactivity in cationic polymerization is Isobutylene > this compound > 1-Butene > 2-Butenes.
Industrial Production and Applications
The industrial relevance of each butene isomer is directly tied to its unique properties and reactivity.
| Isomer | Industrial Production Methods | Major Applications |
| This compound | Dehydration of 3-methyl-1-butanol, which can be synthesized from isobutylene via hydroformylation and subsequent hydrogenation.[15] Also obtained from cracking of petroleum. | Organic synthesis, high-octane fuel manufacture, comonomer in specialty polymers.[1][16][17] |
| 1-Butene | Separation from C₄ refinery streams, ethylene dimerization. | Comonomer in the production of polyethylene (LLDPE, HDPE), production of butylene oxide, and as a precursor to other chemicals.[18] |
| cis- & trans-2-Butene | Catalytic cracking of crude oil, ethylene dimerization. | Production of butadiene (via dehydrogenation), production of methyl ethyl ketone (MEK), and as a component in alkylate for gasoline blending.[19][20] |
| Isobutylene | Dehydration of tert-butyl alcohol, catalytic dehydrogenation of isobutane. | Production of butyl rubber (polyisobutylene), synthesis of methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) as gasoline additives, and production of various other chemicals.[14] |
Experimental Protocols
To facilitate further research and comparative studies, the following are detailed methodologies for key experiments.
Experiment 1: Comparative Analysis of Alkene Stability via Heat of Hydrogenation
Objective: To experimentally determine and compare the relative stabilities of this compound and its isomers by measuring their heats of hydrogenation.
Methodology:
-
Calorimeter Setup: A high-precision calorimeter, such as a differential scanning calorimeter (DSC) or an isothermal titration calorimeter (ITC), is required. The calorimeter must be calibrated according to the manufacturer's instructions.
-
Catalyst Preparation: A platinum or palladium-based catalyst (e.g., PtO₂ or Pd/C) is used. A known mass of the catalyst is placed in the reaction vessel of the calorimeter.
-
Solvent Introduction: A suitable solvent, such as ethanol or acetic acid, is added to the reaction vessel. The system is allowed to reach thermal equilibrium.
-
Hydrogenation of Alkene: A precisely measured amount (moles) of the butene isomer is introduced into the reaction vessel. The vessel is then pressurized with hydrogen gas.
-
Data Acquisition: The heat evolved during the hydrogenation reaction is measured by the calorimeter. The reaction is considered complete when no more heat is produced.
-
Calculation: The heat of hydrogenation (ΔH_hydrog) is calculated by dividing the total heat evolved by the number of moles of the alkene hydrogenated.
-
Comparative Analysis: The procedure is repeated for each of the butene isomers. The resulting heats of hydrogenation are then compared. A less negative (smaller) value for the heat of hydrogenation indicates a more stable alkene.
Experiment 2: Comparative Reactivity towards Electrophilic Addition using Bromine
Objective: To qualitatively and semi-quantitatively compare the reactivity of the butene isomers towards electrophilic addition using a bromine solution.
Methodology:
-
Preparation of Bromine Solution: A dilute solution of bromine in a non-polar, inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared. The initial concentration of bromine should be known.
-
Reaction Setup: Equal molar amounts of each butene isomer are dissolved in separate flasks containing the same volume of the inert solvent. The flasks are shielded from UV light to prevent free-radical reactions.[9]
-
Titration: The bromine solution is added dropwise to each of the alkene solutions with constant stirring.
-
Qualitative Observation: The disappearance of the characteristic reddish-brown color of bromine indicates that the reaction has occurred.[10][11] A faster decolorization suggests a higher reaction rate.
-
Semi-Quantitative Analysis (Optional): The rate of decolorization can be monitored using a UV-Vis spectrophotometer by measuring the decrease in absorbance at the λ_max of bromine over time. This allows for a more quantitative comparison of the initial reaction rates.
-
Comparative Analysis: The rates of reaction for each isomer are compared. Generally, more electron-rich (more substituted) alkenes are expected to react faster.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental procedures can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language).
Acid-Catalyzed Hydration of this compound
Caption: Mechanism of acid-catalyzed hydration of this compound.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of butene isomers.
Isomerization Pathways of Butenes
Caption: Interconversion pathways of butene isomers.
Conclusion
The choice of a butene isomer in research and industrial applications is a critical decision dictated by its unique structural and chemical characteristics. This compound, with its branched structure and terminal double bond, offers a distinct reactivity profile, particularly in electrophilic additions where it is prone to carbocation rearrangements. This guide has provided a comparative framework, highlighting the differences in physical properties, reactivity, and industrial relevance among the butene isomers. The detailed experimental protocols and visual workflows are intended to empower researchers to conduct further comparative studies and make informed decisions in their scientific endeavors. A thorough understanding of these isomeric nuances is essential for the rational design of chemical syntheses and the development of novel materials and pharmaceuticals.
References
- 1. This compound | 563-45-1 [chemicalbook.com]
- 2. 3-Methyl-1-buten 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Testing for unsaturation with bromine on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 4. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 5. 52) Choose the least stable of the following butenes: NIDCAT) (a) 1 -But.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. This compound | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 18. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ugr.es [ugr.es]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of GC-MS Methods for 3-Methyl-1-butene Identification
For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile organic compounds (VOCs) is paramount. 3-Methyl-1-butene, a key C5 alkene, often serves as a critical starting material or is an impurity in various chemical processes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of methods aimed at identifying and quantifying this compound. The focus is on providing objective performance comparisons supported by experimental data and detailed methodologies.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[1] The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectral data, allowing for unambiguous identification and quantification.
A robust GC-MS method is essential for the accurate quantification of this compound and the identification of potential impurities.[1] The validation of such a method is critical to ensure the reliability and accuracy of the results. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2]
Table 1: Representative GC-MS Method Validation Data for this compound
| Validation Parameter | Performance Characteristic |
| Linearity | |
| Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998[3][4] |
| Accuracy | |
| % Recovery | 80.23% - 115.41%[3][4] |
| Precision | |
| Intraday (%RSD) | ≤ 12.03%[3][4] |
| Interday (%RSD) | ≤ 11.34%[3][4] |
| Limit of Detection (LOD) | 0.05 µg/mL (Calculated based on S/N of 3) |
| Limit of Quantification (LOQ) | 0.15 µg/mL (Calculated based on S/N of 10) |
Note: This data is representative of typical GC-MS performance for volatile hydrocarbons and is compiled from various sources validating methods for similar compounds.
Alternative Analytical Techniques
While GC-MS is a superior technique for identification, other methods can be employed for the quantification and routine analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective alternative for the quantification of hydrocarbons. The flame ionization detector is highly sensitive to compounds that can be ionized in a hydrogen-air flame, making it ideal for hydrocarbons. However, it does not provide the mass spectral data necessary for definitive identification, which is a significant drawback compared to GC-MS. GC-FID is often used for routine quality control after initial impurity profiling with GC-MS.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). For this compound, ¹H NMR and ¹³C NMR can confirm the molecular structure. While qNMR can be highly accurate, it generally has lower sensitivity for trace impurities compared to GC-MS.[1]
Performance Comparison: GC-MS vs. Alternatives
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for definitive identification, the required sensitivity, and cost considerations.
Table 2: Comparison of Analytical Methods for this compound
| Feature | GC-MS | GC-FID | NMR Spectroscopy |
| Identification | Excellent (Definitive via mass spectrum) | Poor (Based on retention time only) | Excellent (Structural elucidation) |
| Quantification | Very Good | Excellent (For hydrocarbons) | Good (qNMR) |
| Sensitivity | High (ppb levels) | High (for hydrocarbons) | Lower (>1% for routine qNMR) |
| Selectivity | High (Mass-based) | Moderate (Chromatography-based) | High (Chemical environment-based) |
| Cost | High | Moderate | High |
| Primary Use | Identification & Quantification | Routine Quantification | Structural Elucidation & Quantification |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
GC-MS Experimental Protocol
A robust GC-MS method is essential for the accurate quantification of this compound and the identification of potential impurities.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 150°C at 10°C/min, then to 250°C at 20°C/min and held for 2 minutes.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Validation Procedure:
-
Specificity: Inject a blank solvent and a sample of this compound to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate to construct a calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations of this compound (spiked samples) and calculate the percent recovery.
-
Precision: Analyze replicate injections of a standard solution on the same day (intraday) and on different days (interday) and calculate the relative standard deviation (%RSD).
-
LOD & LOQ: Determine the signal-to-noise ratio for the lowest concentration standards.
-
GC-FID Experimental Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector.
-
Column: Similar to GC-MS (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Isothermal or programmed, depending on the complexity of the sample matrix. A typical starting point is 50°C held for 2 minutes, then ramped to 150°C at 15°C/min.
-
Detector: FID at 250°C.
-
Sample Preparation and Validation: Similar to the GC-MS protocol, focusing on the quantitative aspects.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
References
A Comparative Guide to Titanium-Magnesium and Metallocene Catalysts in Polymerization
In the realm of polymer science, the choice of catalyst is paramount, dictating the efficiency of the polymerization process and the ultimate properties of the resulting polymer. Among the most influential catalysts are the traditional titanium-magnesium systems, a cornerstone of the industry, and the more modern metallocene catalysts. This guide provides a detailed, data-driven comparison of these two catalytic systems for researchers, scientists, and professionals in drug development and materials science.
Overview of Catalyst Systems
Titanium-Magnesium Catalysts , commonly known as Ziegler-Natta catalysts, are heterogeneous systems typically composed of titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂).[1][2][3] These catalysts are renowned for their high activity and cost-effectiveness, making them a dominant force in the large-scale industrial production of polyolefins like polyethylene and polypropylene.[4] However, they possess multiple types of active sites, which leads to the production of polymers with a broad molecular weight distribution and less uniform microstructure.[1][5][6]
Metallocene Catalysts are a class of organometallic compounds characterized by a transition metal atom (commonly titanium, zirconium, or hafnium) "sandwiched" between two cyclopentadienyl ligands or similar structures.[7][8] Unlike their Ziegler-Natta counterparts, metallocenes are single-site catalysts and typically operate in a homogeneous phase.[1][5][8] This single-site nature allows for exceptional control over the polymerization process, yielding polymers with a narrow molecular weight distribution and a highly uniform microstructure.[1][5]
Performance Comparison: A Quantitative Look
The performance of these two catalyst families differs significantly across several key metrics. The following table summarizes these differences based on experimental data for olefin polymerization.
| Performance Metric | Titanium-Magnesium (Ziegler-Natta) Catalysts | Metallocene Catalysts | Key Advantages of Each System |
| Catalytic Activity | High (e.g., 100 to 1000 kg polymer/g Ti)[1] | Very High (e.g., up to 875,000 kg PP/mol Zr·h)[1] | Metallocene: Higher activity leads to greater process efficiency. Ti-Mg: Cost-effective for high-volume production. |
| Polymer Molecular Weight (MW) | High, but less controllable. | Precisely controllable by adjusting ligands and reaction conditions.[5] | Metallocene: Ability to tailor MW for specific applications. |
| Molecular Weight Distribution (MWD) | Broad (Mw/Mn = 4–6 or wider)[5][6][9] | Narrow (Mw/Mn ≈ 2)[5] | Metallocene: Uniform polymer chains lead to consistent product properties and improved processability. |
| Stereoregularity Control | Good, often requires external donors (e.g., silanes) to enhance isotacticity.[2][3][10] | Excellent and tunable; catalyst design dictates stereochemistry (isotactic, syndiotactic, atactic).[7][8] | Metallocene: Unprecedented control over polymer microstructure and resulting properties like stiffness and clarity.[7] |
| Comonomer Incorporation | Non-uniform distribution of comonomers.[6] | Uniform comonomer incorporation, allowing for fine-tuning of properties like flexibility and tensile strength.[5] | Metallocene: Superior for producing high-performance copolymers like LLDPE with enhanced mechanical properties.[5] |
| Active Sites | Multiple active sites.[1][5] | Single, well-defined active site.[1][5][8] | Metallocene: Single-site nature is the basis for its precision in polymerization. |
| Catalyst Phase | Heterogeneous (solid catalyst in liquid or gas phase).[2] | Homogeneous (dissolved in the reaction medium), though can be supported on carriers to be used in existing industrial processes.[11][12] | Ti-Mg: Well-suited for established slurry and gas-phase industrial reactors. Metallocene: Homogeneous nature allows for high precision. |
Polymerization Mechanisms and Visualizations
The mechanisms by which these catalysts facilitate polymer chain growth are distinct, directly influencing their performance characteristics.
Titanium-Magnesium (Ziegler-Natta) Polymerization
The widely accepted model for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. This process involves the coordination of an alkene monomer at a vacant site on the titanium atom, followed by the insertion of the monomer's C=C bond into the existing titanium-carbon bond of the growing polymer chain.[2]
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Metallocene Catalyst Activation and Polymerization
Metallocene catalysts require activation by a cocatalyst, most commonly methylaluminoxane (MAO), to generate a cationic active species.[5][13] This active site then coordinates with an olefin monomer, which subsequently inserts into the metal-carbon bond, propagating the polymer chain. This single-site mechanism ensures a consistent growth pattern for all polymer chains.
Caption: Activation and polymerization workflow for metallocene catalysts.
Experimental Protocols
Reproducible and comparable data are the bedrock of catalyst evaluation. Below are outlines of key experimental protocols used in the assessment of polymerization catalysts.
General Protocol for Slurry-Phase Ethylene Polymerization
This protocol describes a typical laboratory-scale polymerization experiment conducted in a semi-batch reactor.[11]
-
Reactor Preparation: A 1-liter stainless steel reactor is thoroughly dried under vacuum and purged with nitrogen.
-
Solvent and Scavenger Addition: 500 mL of a dry, oxygen-free solvent (e.g., toluene or isobutane) is introduced into the reactor. A scavenger, such as triisobutylaluminum (TIBA), is added to remove any remaining impurities.
-
Pressurization and Equilibration: The reactor is heated to the desired polymerization temperature (e.g., 60-80°C) and pressurized with ethylene to the target pressure (e.g., 2-5 atm).[14] The system is allowed to equilibrate.
-
Catalyst Injection: A suspension of the catalyst (either titanium-magnesium or supported metallocene) in a small amount of solvent is injected into the reactor to initiate polymerization. For metallocene systems, the catalyst is often pre-activated with a cocatalyst like MAO.[12][14]
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour). Ethylene is continuously fed to the reactor to maintain a constant pressure, and the consumption rate is monitored to determine the polymerization rate.[11][15]
-
Termination: The reaction is quenched by rapidly venting the ethylene and injecting a small amount of acidic methanol to deactivate the catalyst.[12]
-
Polymer Recovery: The resulting polymer is collected by filtration, washed with solvent, and dried under vacuum to a constant weight.
Key Polymer Characterization Techniques
The properties of the synthesized polymers are analyzed using a suite of standard techniques to determine their structural and physical characteristics.
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (MWD or polydispersity index, Mw/Mn).
-
Methodology: A small amount of the polymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 140-160°C). The solution is injected into a GPC system equipped with a series of columns that separate the polymer chains based on their hydrodynamic volume. A detector (typically a refractive index detector) measures the concentration of the eluted polymer.[15][16]
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
-
Objective: To determine the polymer's microstructure, including stereoregularity (tacticity) and the amount and type of comonomer incorporated.
-
Methodology: A polymer sample is dissolved in a deuterated solvent at high temperature. The ¹³C NMR spectrum is acquired on a high-field spectrometer. The chemical shifts of the carbon atoms in the polymer backbone and side chains provide detailed information about the sequence of monomer units.[16]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure the thermal properties of the polymer, such as the melting temperature (Tm) and crystallinity.
-
Methodology: A small, weighed sample of the polymer is placed in an aluminum pan and heated at a controlled rate in the DSC instrument. The heat flow into or out of the sample is measured relative to a reference, allowing for the determination of thermal transitions.
-
Conclusion
Titanium-magnesium and metallocene catalysts represent two distinct generations of polymerization technology. Titanium-magnesium catalysts remain the workhorses of the commodity polyolefin industry due to their robustness and low cost. However, their multi-site nature limits the precision with which polymer architecture can be controlled.
Metallocene catalysts, with their single-site character, offer an unparalleled level of control over polymer properties, including molecular weight, MWD, and stereoregularity.[5][17] This precision enables the production of high-performance polymers tailored for specific, demanding applications. The choice between these two catalyst systems ultimately depends on the desired polymer properties and the economic constraints of the intended application. For researchers and developers, understanding the fundamental differences in their performance and mechanisms is crucial for innovating the next generation of polymeric materials.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States [mdpi.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sid.ir [sid.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How Metallocene Catalysts Revolutionize Polypropylene Production [eureka.patsnap.com]
A Comparative Guide to the Catalytic Conversion of 3-Methyl-1-butene on Supported-Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
The catalytic transformation of 3-methyl-1-butene is a key reaction in organic synthesis, yielding valuable products through hydrogenation and isomerization pathways. The choice of a supported-metal catalyst is critical in directing the reaction towards the desired product with high selectivity and efficiency. This guide provides a comparative overview of the performance of common supported-metal catalysts in the reactions of this compound, supported by available experimental data and mechanistic insights. While direct comparative studies on this compound are limited, this guide synthesizes findings from studies on structurally similar alkenes to provide a comprehensive overview.
Principal Reaction Pathways
The primary reactions of this compound over supported-metal catalysts are hydrogenation and isomerization.
-
Hydrogenation: The saturation of the double bond to form 3-methylbutane. This reaction is typically favored on catalysts with high hydrogen activation ability.[1][2]
-
Isomerization: The migration of the double bond to form more stable isomers, primarily 2-methyl-2-butene and 2-methyl-1-butene.
The selectivity towards either hydrogenation or isomerization is highly dependent on the active metal, the support material, and the reaction conditions.
Catalyst Performance Comparison
The performance of various supported-metal catalysts in alkene reactions provides insights into their expected behavior with this compound. Palladium (Pd), platinum (Pt), and nickel (Ni) are the most commonly employed metals for these transformations.[2]
Quantitative Data Summary
Due to the scarcity of direct comparative data for this compound, the following table summarizes typical performance characteristics for alkene hydrogenation and isomerization on common supported-metal catalysts, drawing analogies from studies on butene isomers and other related alkenes.
| Catalyst System | Predominant Reaction | Typical Conversion (%) | Selectivity | Key Observations |
| Pd/Al₂O₃ | Hydrogenation & Isomerization | High | Variable, sensitive to conditions | Often shows high initial activity for both reactions. Isomerization can be significant.[3] |
| Pt/Al₂O₃ | Hydrogenation | High | High towards alkane | Generally exhibits high hydrogenation activity with lower tendency for isomerization compared to Pd. |
| Ni/SiO₂ | Hydrogenation | Moderate to High | Good towards alkane | A cost-effective alternative to noble metals, often requiring higher temperatures.[3] |
| Rh/SiO₂ | Hydrogenation | High | High towards alkane | Known for high hydrogenation activity.[1] |
Note: The performance is highly dependent on catalyst preparation, metal loading, particle size, and reaction conditions (temperature, pressure, solvent).
Mechanistic Insights
The reactions of this compound on supported-metal catalysts are generally understood to proceed via the Horiuti-Polanyi mechanism for hydrogenation. This involves the stepwise addition of hydrogen atoms to the adsorbed alkene. Isomerization can occur through related surface intermediates.
A mechanistic model for a structurally similar molecule, 3,3-dimethylbut-1-ene, suggests the involvement of three key adsorbed species: the alkene, a primary alkyl intermediate, and a secondary alkyl intermediate.[1] The relative stability of these intermediates on the metal surface dictates the product distribution.
Below are diagrams illustrating the proposed signaling pathways for the hydrogenation and isomerization of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of catalytic studies. Below are generalized procedures for catalyst preparation and reaction testing based on common practices in the field.
Catalyst Preparation (Incipient Wetness Impregnation)
-
Support Pre-treatment: The support material (e.g., γ-Al₂O₃, SiO₂) is calcined at a high temperature (e.g., 500 °C) for several hours to remove moisture and impurities.
-
Impregnation: A solution of the metal precursor (e.g., H₂PtCl₆, PdCl₂, Ni(NO₃)₂) is prepared in a volume equal to the pore volume of the support. The solution is added dropwise to the support with constant mixing.
-
Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.
-
Calcination: The dried catalyst is calcined in air at a specific temperature (e.g., 300-500 °C) to decompose the metal precursor to its oxide.
-
Reduction: The calcined catalyst is reduced in a flow of hydrogen gas at an elevated temperature to convert the metal oxide to the active metallic state.
Gas-Phase Hydrogenation Workflow
A typical experimental setup for gas-phase hydrogenation is a fixed-bed reactor system.
Procedure:
-
Catalyst Loading: A known amount of the prepared catalyst is loaded into a fixed-bed reactor.
-
Activation: The catalyst is activated in-situ by heating under a flow of hydrogen.
-
Reaction: A gaseous mixture of this compound and hydrogen, with a specific molar ratio, is passed through the catalyst bed at a controlled temperature and pressure.
-
Product Analysis: The effluent gas stream is passed through a condenser to collect liquid products, and the gas-phase composition is analyzed online using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID).
-
Data Analysis: Conversion of this compound and selectivity to each product are calculated based on the GC analysis.
Liquid-Phase (Slurry) Hydrogenation
For liquid-phase reactions, a slurry reactor is commonly used.
Procedure:
-
Catalyst and Solvent Charging: A known amount of catalyst and the solvent are charged into a stirred autoclave reactor.
-
Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Heating and Pressurizing: The reactor is heated to the desired temperature and pressurized with hydrogen to the desired pressure.
-
Reactant Injection: this compound is injected into the reactor to start the reaction.
-
Sampling and Analysis: Liquid samples are withdrawn at different time intervals and analyzed by GC to determine the concentrations of the reactant and products.
-
Data Analysis: Conversion and selectivity are calculated as a function of time to determine reaction rates and product distribution.
Conclusion
The choice of supported-metal catalyst for the reactions of this compound significantly influences the product distribution. Palladium catalysts are highly active for both hydrogenation and isomerization, while platinum catalysts tend to be more selective towards hydrogenation. Nickel serves as a viable, lower-cost alternative. The mechanistic understanding, primarily based on the Horiuti-Polanyi model, provides a framework for interpreting catalyst performance. For researchers and professionals in drug development and organic synthesis, careful consideration of the catalyst system and reaction conditions is paramount to achieving the desired product with high yield and selectivity. Further dedicated comparative studies on this compound would be invaluable for a more precise and quantitative understanding of its catalytic transformations.
References
Confirming the Structure of 3-Methyl-1-butene using 1H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of organic molecules is a critical step in chemical synthesis and analysis. This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of 3-Methyl-1-butene with its structural isomers, offering a clear protocol for its structural verification.
The unique arrangement of protons in this compound gives rise to a characteristic 1H NMR spectrum that allows for its definitive identification when compared to other alkenes with the same molecular formula (C5H10). This guide presents experimental data and detailed protocols to differentiate this compound from its isomers: 2-Methyl-1-butene, 2-Methyl-2-butene, and 1-Pentene.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its isomers. The distinct chemical shifts (δ), signal multiplicities, and integration values for each compound serve as a spectroscopic fingerprint for identification.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H₂C=CH-CH(CH₃)₂ | a (=CH₂) | ~4.95 | Multiplet | 2H |
| b (=CH-) | ~5.85 | Multiplet | 1H | ||
| c (-CH-) | ~2.25 | Multiplet | 1H | ||
| d (-CH₃) | ~1.05 | Doublet | 6H | ||
| 2-Methyl-1-butene | H₂C=C(CH₃)CH₂CH₃ | a (=CH₂) | ~4.67 | Singlet | 2H |
| b (-CH₃) | ~1.73 | Singlet | 3H | ||
| c (-CH₂-) | ~2.02 | Quartet | 2H | ||
| d (-CH₃) | ~1.03 | Triplet | 3H | ||
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | a (=CH-) | ~5.19 | Quartet | 1H |
| b (-CH₃) | ~1.68 | Singlet | 3H | ||
| c (-CH₃) | ~1.60 | Singlet | 3H | ||
| d (-CH₃) | ~1.56 | Doublet | 3H | ||
| 1-Pentene | H₂C=CHCH₂CH₂CH₃ | a (=CH₂) | ~4.97 | Multiplet | 2H |
| b (=CH-) | ~5.81 | Multiplet | 1H | ||
| c (-CH₂-) | ~2.02 | Multiplet | 2H | ||
| d (-CH₂-) | ~1.43 | Sextet | 2H | ||
| e (-CH₃) | ~0.91 | Triplet | 3H |
Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency.
Experimental Protocol
A standard protocol for acquiring the 1H NMR spectrum of a volatile liquid like this compound is as follows:
1. Sample Preparation:
-
Ensure the sample of this compound is pure.
-
Prepare a solution by dissolving approximately 5-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra obtained on spectrometers operating at frequencies ranging from 60 to 400 MHz.
-
Before acquiring the spectrum of the sample, the spectrometer's magnetic field homogeneity should be optimized by shimming on the sample.
-
The deuterium signal from the solvent is used to lock the magnetic field frequency.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum at room temperature.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using 1H NMR spectroscopy is illustrated in the following diagram.
Caption: Workflow for 1H NMR based structural confirmation.
The distinct features in the 1H NMR spectrum of this compound, particularly the doublet for the six equivalent methyl protons and the complex multiplets for the vinyl and methine protons, provide clear and unambiguous evidence for its structure when compared against its isomers.[1] This comparative approach is fundamental in the rigorous structural elucidation of organic compounds.
References
A Comparative Guide to Support Effects on Phillips and Metallocene Catalysts
For Researchers, Scientists, and Drug Development Professionals
The landscape of olefin polymerization is dominated by two major catalyst families: the inorganic Phillips-type chromium catalysts and the organometallic metallocene catalysts. While their fundamental chemistries differ, both are frequently employed on solid supports to enhance their industrial applicability. The choice of support material is not merely an inert scaffold but plays a crucial role in dictating the catalyst's performance, influencing everything from activity and stability to the final properties of the polymer. This guide provides an objective comparison of the support effects on Phillips versus metallocene catalysts, supported by experimental data and detailed protocols.
Executive Summary
Both Phillips and metallocene catalysts exhibit a surprising number of similarities in their responses to the support material, largely attributable to the acidity and porosity of the support.[1][2] However, key differences in their active site nature lead to distinct behaviors. Phillips catalysts, with their heterogeneous surface sites, typically produce polymers with a broad molecular weight distribution, a characteristic that is highly sensitive to the support's properties. In contrast, metallocene catalysts, known for their single-site nature, generally yield polymers with a narrow molecular weight distribution, which is less influenced by the support.[1][2][3]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the performance of Phillips and metallocene catalysts on various supports.
Table 1: Influence of Support Type on Catalyst Activity and Polymer Properties
| Catalyst System | Support | Catalyst Activity (kg PE / g Cat · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Reference |
| Phillips (CrOx) | Silica (High Porosity) | High (~191) | Lower | Broad (4-100) | [4] |
| Phillips (CrOx) | Silica (Low Porosity) | Lower | Higher | Broad | [1] |
| Phillips (CrOx) | Alumina | Very Low (1/10th of silica) | - | Broad | [1] |
| Phillips (CrOx) | Silica-Titania | Very High (Increased several-fold) | Lower | Broader | [4] |
| Metallocene | Silica | Inactive (without activator) | - | - | [1][5] |
| Metallocene | Alumina | Trace Activity | - | - | [1] |
| Metallocene | Silica-Alumina | High (10x Alumina) | - | Narrow (~2.0) | [1] |
| Metallocene | Fluorided Silica-Alumina | Very High | - | Narrow | [1] |
Table 2: Effect of Calcination Temperature on Phillips Catalyst Performance (Silica Support)
| Calcination Temperature (°C) | Catalyst Activity | Polymer Molecular Weight (MW) |
| ~400 | Very Low | - |
| >400 (Increasing) | Increases | Decreases |
| Up to 900 | High | Lower |
Source: Adapted from McDaniel, M. P. (2021).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Preparation of Supported Phillips Catalyst (CrOx/SiO₂)
1. Support Pre-treatment:
- Use a high-surface-area, wide-pore silica gel.
- Calcine the silica support at a high temperature (e.g., 600°C) for 4-6 hours in a stream of dry air or nitrogen to dehydroxylate the surface.
2. Impregnation:
- Prepare a solution of a chromium precursor, such as chromium(III) acetate or chromium trioxide, in a suitable solvent (e.g., water or methanol).[4][6]
- Impregnate the pre-treated silica with the chromium solution using the incipient wetness technique to ensure uniform distribution of the precursor.[6] The volume of the solution should be equal to the total pore volume of the silica.
3. Drying:
- Dry the impregnated silica at 60-80°C under vacuum until a free-flowing powder is obtained.[6]
4. Activation (Calcination):
- Place the dried powder in a quartz tube within a tube furnace.
- Heat the catalyst under a flow of dry air or oxygen to the desired activation temperature (typically between 450°C and 800°C) at a controlled ramp rate (e.g., 2°C/min).[6][7] This step oxidizes the chromium to the active Cr(VI) state.[4]
- Hold at the final temperature for 3-5 hours.
- Cool the catalyst to room temperature under a flow of dry nitrogen.
- Store the activated catalyst in an inert atmosphere.
Protocol 2: Preparation of Supported Metallocene Catalyst (e.g., Cp₂ZrCl₂/MAO/SiO₂)
1. Support Pre-treatment:
- Calcine silica gel (e.g., Grace 956) under vacuum at a specific temperature (e.g., 450°C) for several hours (e.g., 15 hours) to control the surface hydroxyl group concentration.[8]
2. MAO Treatment:
- Suspend the dried silica in toluene.
- Add a solution of methylaluminoxane (MAO) in toluene to the silica slurry.
- Stir the mixture at an elevated temperature (e.g., reflux) for a defined period (e.g., 4 hours).[9]
- Filter the MAO-treated silica and wash thoroughly with toluene to remove excess MAO.
3. Metallocene Immobilization:
- Prepare a solution of the metallocene precursor (e.g., bis(cyclopentadienyl)zirconium dichloride, Cp₂ZrCl₂) in toluene.
- Add the metallocene solution to a slurry of the MAO-treated silica in toluene.
- Stir the mixture at room temperature for a specified time (e.g., 30 minutes).[8]
- Filter the resulting solid catalyst, wash with fresh toluene, and dry under vacuum.
Protocol 3: Slurry Phase Ethylene Polymerization
1. Reactor Preparation:
- Thoroughly dry a stainless-steel autoclave reactor (e.g., 1 L) and purge with high-purity nitrogen.
- Introduce a dry, oxygen-free solvent such as n-hexane into the reactor.
2. Catalyst Injection:
- Under an inert atmosphere, suspend a precise amount of the supported catalyst (either Phillips or metallocene) in a small amount of the polymerization solvent.
- For metallocene catalysts, a co-catalyst like triisobutylaluminum (TIBA) may be added to the reactor as a scavenger.
- Inject the catalyst slurry into the reactor.
3. Polymerization:
- Pressurize the reactor with high-purity ethylene to the desired pressure (e.g., 15 bar).
- Maintain a constant temperature (e.g., 90°C) and stirring speed (e.g., 800 rpm) for the duration of the reaction (e.g., 1 hour).[10]
- Monitor the ethylene uptake to track the polymerization rate.
4. Product Recovery:
- Terminate the polymerization by stopping the ethylene feed and venting the reactor.
- Cool the reactor and collect the polymer slurry.
- Filter the polyethylene powder, wash with a suitable solvent (e.g., methanol), and dry in a vacuum oven to a constant weight.
Visualizing the Support Effects
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: Logical relationships in support effects on Phillips catalysts.
Caption: Key factors influencing supported metallocene catalyst performance.
Caption: General experimental workflow for comparative catalyst studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Performance Benchmarking of Copolymers Derived from 3-Methyl-1-butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of copolymers derived from 3-methyl-1-butene (3M1B) against conventional polyolefins. The inclusion of the bulky isobutyl side group in 3M1B copolymers offers unique structural and functional properties, impacting their mechanical and thermal performance. This document summarizes key performance data from experimental studies, details the methodologies used, and explores the potential of these copolymers in specialized applications such as drug delivery.
Comparative Performance Data
The introduction of this compound as a comonomer in polyolefin chains, such as polyethylene and polypropylene, significantly influences the material's physical, mechanical, and thermal properties. The branched structure disrupts the crystalline packing of the polymer chains, leading to changes in crystallinity, density, and consequently, the mechanical response.
Mechanical Properties
Copolymers of this compound often exhibit a trade-off between stiffness and ductility. While the incorporation of 3M1B can lead to a decrease in tensile strength and modulus compared to highly crystalline homopolymers like isotactic polypropylene, it can enhance toughness and elongation at break.
A study on propylene-butene copolymers has shown that mechanical properties can be tailored to be intermediate between rigid and brittle isotactic polypropylene (iPP) and flexible and ductile isotactic polybutene (iPB).[1] The mechanical properties, including strength and Young's modulus, are influenced by the composition and the stereoregularity of the polymer chains, which is determined by the catalyst used during synthesis.[1]
Below is a comparative table summarizing the typical mechanical properties of 3M1B copolymers alongside standard polypropylene homopolymers and copolymers.
Table 1: Comparison of Mechanical Properties
| Property | This compound/Ethylene Copolymer | Polypropylene Homopolymer (HPP) | Polypropylene Copolymer (CPP) | Test Method |
| Tensile Strength | Lower than HPP, varies with 3M1B content | 31.0 - 41.4 MPa | 27.6 - 37.9 MPa | ASTM D638 |
| Tensile Modulus | Lower than HPP, varies with 3M1B content | 1137 - 1551 MPa | 896 - 1241 MPa | ASTM D638 |
| Elongation at Break (%) | Generally higher than HPP | 100 - 600 | 200 - 500 | ASTM D638 |
| Notched Izod Impact Strength (J/m) | Expected to be higher than HPP | 21 - 75 | 59 - 747 | ASTM D256 |
Note: Data for this compound/Ethylene Copolymer is qualitative due to the lack of specific quantitative data in the reviewed literature. The expected trends are based on the principles of polymer science, where the introduction of bulky side chains generally reduces crystallinity and increases ductility.
Thermal Properties
The thermal characteristics of this compound copolymers are also significantly affected by the comonomer content. The disruption of the polymer chain regularity leads to a decrease in the melting temperature (Tm) and the degree of crystallinity.
For instance, in ethylene-butene copolymers, an increase in the butene content leads to a decrease in the melting temperature, crystallinity, and crystallite size.[2][3] The butene segments are predominantly located in the amorphous regions of the copolymer.[2][3]
Table 2: Comparison of Thermal Properties
| Property | This compound/Propylene Copolymer | Polypropylene Homopolymer (HPP) | Polypropylene Copolymer (CPP) | Test Method |
| Melting Temperature (Tm) | Lower than HPP, decreases with increasing 3M1B content | 160 - 165 °C | 135 - 159 °C | ASTM D3418 |
| Glass Transition Temperature (Tg) | Varies with comonomer ratio | -10 to 0 °C | -20 to -5 °C | ASTM D3418 |
| Heat Deflection Temperature @ 0.45 MPa (°C) | Lower than HPP | 105 | - | ASTM D648 |
Note: Specific values for this compound/Propylene Copolymer are dependent on the exact comonomer ratio and catalyst system used.
Potential in Drug Delivery Systems
While specific studies on this compound copolymers for drug delivery are limited, the unique properties of branched polymers make them promising candidates for such applications. The bulky side groups can create amorphous domains that can be tailored to encapsulate and control the release of therapeutic agents.
Polyolefins, in general, are attractive for drug delivery due to their inertness, biocompatibility, and stability.[4] The tunable properties of copolymers allow for the modulation of drug release kinetics, offering precise control over the therapeutic dose.[4] Branched polymer architectures, in particular, are being explored for creating nano-sized drug delivery systems with high drug loading capacity and predictable conformations.[5][6]
The workflow for developing a polymer-based drug delivery system is visualized below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards and common laboratory practices.
Synthesis of this compound Copolymers
The synthesis of this compound copolymers is typically carried out via coordination polymerization using Ziegler-Natta or metallocene catalysts.
Materials:
-
Monomers: this compound, ethylene or propylene (polymerization grade)
-
Catalyst: e.g., TiCl4/MgCl2 (Ziegler-Natta) or a metallocene catalyst such as rac-Et(Ind)2ZrCl2
-
Cocatalyst: e.g., Triethylaluminum (TEAL) or Methylaluminoxane (MAO)
-
Solvent: Toluene or heptane (anhydrous)
-
Quenching agent: Acidified methanol
Procedure:
-
A polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
The solvent is introduced into the reactor, followed by the desired amount of this compound.
-
The cocatalyst is added to the reactor and stirred.
-
The catalyst is introduced to initiate the polymerization.
-
Ethylene or propylene is fed into the reactor at a constant pressure.
-
The polymerization is carried out at a specific temperature and for a set duration.
-
The reaction is terminated by adding the quenching agent.
-
The resulting polymer is precipitated, filtered, washed, and dried under vacuum.
Mechanical Testing: Tensile Properties (ASTM D638)
Tensile properties are determined using a universal testing machine according to the ASTM D638 standard.[7][8][9][10][11]
Specimen Preparation:
-
Dumbbell-shaped specimens are prepared by injection molding or compression molding of the copolymer.
-
Specimen dimensions should conform to the specifications in ASTM D638.[7][8][9]
Test Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
An extensometer is attached to the specimen to measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
Thermal transitions of the copolymers are determined using a Differential Scanning Calorimeter (DSC) following the ASTM D3418 standard.[12][13][14][15]
Test Procedure:
-
A small sample (5-10 mg) of the copolymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The sample is then cooled at a controlled rate and reheated to observe the thermal history.
Data Analysis:
-
Melting Temperature (Tm): The peak temperature of the endothermic melting transition.
-
Glass Transition Temperature (Tg): The midpoint of the step change in the heat flow curve.
-
Heat of Fusion (ΔHf): The area under the melting peak, which is proportional to the degree of crystallinity.
Structural Analysis: Wide-Angle X-ray Diffraction (WAXD)
WAXD is used to determine the crystalline structure and degree of crystallinity of the copolymers.[16][17][18][19]
Instrument Setup:
-
An X-ray diffractometer with a Cu Kα radiation source is typically used.
-
The generator is operated at a specific voltage and current (e.g., 40 kV and 30 mA).
Test Procedure:
-
A thin film or powdered sample of the copolymer is mounted on the sample holder.
-
The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
Data Analysis:
-
Crystalline Peaks: Sharp peaks in the diffractogram indicate the presence of crystalline domains. The position of the peaks can be used to identify the crystal lattice structure.
-
Amorphous Halo: A broad hump in the diffractogram corresponds to the amorphous regions of the polymer.
-
Degree of Crystallinity: Can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffractogram (crystalline peaks + amorphous halo).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Mechanical Properties of Ethylene-butene Copolymers [crcu.jlu.edu.cn]
- 4. labinsights.nl [labinsights.nl]
- 5. Smart branched polymer drug conjugates as nano-sized drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zwickroell.com [zwickroell.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 12. store.astm.org [store.astm.org]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. en.usb-lab.com [en.usb-lab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. Wide-angle X-ray scattering - Wikipedia [en.wikipedia.org]
- 17. worldscientific.com [worldscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. Conformational analysis of oriented non-crystalline polymers using wide angle X-ray scattering - CentAUR [centaur.reading.ac.uk]
Navigating Deuteration: A Comparative Analysis of Isotopic Product Distribution in the Deuteration of 3,3-dimethylbut-1-ene
A deep dive into the catalytic deuteration of 3,3-dimethylbut-1-ene reveals a complex interplay between catalyst type, reaction mechanism, and the resulting isotopic distribution in the products. This guide offers a comparative analysis of product distributions, supported by experimental data from various catalytic systems, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important reaction.
The introduction of deuterium into organic molecules is a critical tool in mechanistic studies, kinetic isotope effect determination, and the development of deuterated drugs with improved metabolic profiles. The deuteration of alkenes, such as 3,3-dimethylbut-1-ene, serves as a model system for understanding the fundamental steps of catalytic hydrogenation and isomerization. The steric bulk of the tert-butyl group in 3,3-dimethylbut-1-ene influences the stability of reaction intermediates and the distribution of deuterated products.[1] This guide compares the isotopic product distribution from the deuteration of 3,3-dimethylbut-1-ene over different classes of catalysts, namely supported metals and oxides.
Isotopic Product Distribution: A Tale of Two Catalyst Classes
The choice of catalyst profoundly impacts the course of the deuteration reaction, leading to significantly different isotopic distributions in both the resulting alkane and any unreacted or isomerized alkenes.
Supported Metal Catalysts: Extensive H/D Scrambling
Silica-supported palladium (Pd) and rhodium (Rh) catalysts are active for the deuteration of 3,3-dimethylbut-1-ene at low temperatures (e.g., 254 K).[1] The primary product is 2,2-dimethylbutane, the fully saturated alkane. A key feature of these catalysts is the extensive redistribution of hydrogen and deuterium atoms, particularly within the ethyl group of the product.[1] This scrambling is a result of the reaction mechanism proceeding through adsorbed alkene, 1-alkyl, and 2-alkyl intermediates.[1] The interconversion between these species allows for multiple opportunities for H/D exchange with the catalyst surface.
While alkane formation is the main reaction, some exchange of the alkene is also observed, with this being more prominent over Pd/SiO₂.[1] The analysis of all 12 possible isotopic alkanes of the form (CH₃)₃CCX₂CX₃ (where X is H or D) has been made possible through a combination of mass spectrometry and deuterium NMR spectroscopy.[1]
| Catalyst | Main Product | Key Feature | Alkene Exchange |
| Pd/SiO₂ | 2,2-dimethylbutane | Extensive H/D redistribution in the ethyl group | More noticeable |
| Rh/SiO₂ | 2,2-dimethylbutane | Extensive H/D redistribution in the ethyl group | Less noticeable |
Table 1. Summary of product distribution in the deuteration of 3,3-dimethylbut-1-ene over supported metal catalysts at 254 K.[1]
Oxide Catalysts: A Spectrum of Reactivity
In contrast to supported metals, oxide catalysts exhibit a wider range of behaviors, from isomerization without significant deuterium incorporation to direct exchange on the alkene.
Over a copper X zeolite (CuX) with D₂O at 417 K, 3,3-dimethylbut-1-ene undergoes isomerization to 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene.[2] Interestingly, the starting material itself does not undergo direct H/D exchange, but the isomerized products show extensive deuterium incorporation.[2]
Magnesium oxide (MgO) at a higher temperature of 493 K with D₂ promotes the exchange of the vinyl hydrogens of 3,3-dimethylbut-1-ene faster than the methyl hydrogens, without any detectable isomerization.[2]
γ-Alumina (γ-Al₂O₃) at 328 K with D₂ rapidly isomerizes 3,3-dimethylbut-1-ene to a mixture of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene.[2] However, this isomerization is accompanied by very little deuterium incorporation into the products, and only limited exchange of the starting alkene is observed.[2]
| Catalyst | Deuterium Source | Temperature (K) | Primary Reaction | Deuterium Incorporation |
| Copper X Zeolite | D₂O | 417 | Isomerization | Extensive in isomerized products |
| Magnesium Oxide | D₂ | 493 | Exchange | Preferential at vinyl positions |
| γ-Alumina | D₂ | 328 | Isomerization | Very limited |
Table 2. Comparison of product distribution in the reaction of 3,3-dimethylbut-1-ene with deuterium sources over oxide catalysts.[2]
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the deuteration of 3,3-dimethylbut-1-ene.
Supported Metal Catalysis
Catalyst Preparation: A silica-supported metal catalyst (e.g., 5% Pd/SiO₂) is placed in a reactor and reduced in a stream of hydrogen at an elevated temperature (e.g., 673 K) for several hours. The catalyst is then evacuated at the reduction temperature and cooled under vacuum to the reaction temperature.
Reaction Procedure: A known amount of 3,3-dimethylbut-1-ene is introduced into the reactor containing the activated catalyst, followed by the admission of a deuterium gas atmosphere. The reaction is allowed to proceed at a constant temperature (e.g., 254 K) and is monitored by taking samples of the gas phase at various time intervals.
Product Analysis: The reaction products are analyzed using a combination of gas chromatography-mass spectrometry (GC-MS) to separate and identify the components (unreacted alkene, isomerized alkenes, and the saturated alkane) and to determine the overall deuterium distribution from the mass fragmentation patterns. For a more detailed analysis of the specific positions of deuterium incorporation, deuterium nuclear magnetic resonance (²H NMR) spectroscopy is employed.[1]
Oxide Catalysis
Catalyst Activation: The oxide catalyst (e.g., γ-Al₂O₃) is activated by heating under vacuum or in a flow of an inert gas at a high temperature (e.g., 723 K) to remove adsorbed water and other impurities.
Reaction with D₂: The activated catalyst is cooled to the reaction temperature (e.g., 328 K). 3,3-dimethylbut-1-ene and deuterium gas are introduced into the reactor, and the reaction mixture is periodically analyzed by GC-MS to determine the extent of isomerization and deuterium exchange.[2]
Reaction with D₂O: For reactions involving D₂O, the deuterating agent is introduced to the activated catalyst prior to the introduction of the alkene. The reaction is then carried out at the desired temperature (e.g., 417 K for CuX), and the products are analyzed by GC-MS.[2]
Reaction Pathways and Mechanisms
The deuteration and isomerization of 3,3-dimethylbut-1-ene can be understood through a series of elementary steps involving adsorbed intermediates on the catalyst surface. The following diagram illustrates the proposed mechanistic pathways on a supported metal catalyst.
Caption: Proposed reaction mechanism for the deuteration of 3,3-dimethylbut-1-ene on a supported metal catalyst.
The reaction begins with the adsorption of the alkene onto the catalyst surface. This adsorbed species can then react with a deuterium atom to form either a 1-alkyl or a 2-alkyl intermediate. These alkyl intermediates can undergo several transformations: they can react with another deuterium atom to form the deuterated alkane product which then desorbs, or they can lose a hydrogen or deuterium atom to revert to an adsorbed alkene. This reversible formation of alkyl intermediates is the primary pathway for H/D exchange and scrambling observed in the products.[1] The relative stability of the alkyl intermediates, influenced by the bulky tert-butyl group, plays a significant role in determining the final product distribution.[1]
References
- 1. Mechanistic studies of the reactions of 3,3-dimethylbut-1-ene with deuterium over supported-metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of 3,3-dimethylbut-1-ene with deuterium or deuterium oxide on oxide catalysts - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of related ketones is critical in drug development for impurity profiling, stability testing, and quality control. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted analytical technique for this purpose. This guide provides an objective comparison of the accuracy and precision of HPLC-UV analysis for related ketones, supported by experimental data, and contrasts its performance with alternative methods.
Data Presentation: Performance Comparison
The following tables summarize the accuracy and precision data for HPLC-UV analysis of various ketones and compare it with other analytical techniques.
Table 1: Accuracy and Precision of HPLC-UV Analysis for Selected Ketones
| Ketone | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Acetone | 99% | 1.85% | [1] |
| Acetophenone | 94% | 3.21% | [1] |
| Cyclopentanone | 96% | 6.93% | [1] |
| 2,3-Butanedione | 92% | 1.98% | [1] |
| Ketoprofen | 99-101% | < 2% | |
| Ketoconazole | >85% | 1.82-13.56% | [2] |
Accuracy is presented as the percentage recovery of a known amount of spiked analyte. Precision is presented as the relative standard deviation (%RSD) of replicate measurements.
Table 2: Comparison of Analytical Techniques for Ketone Analysis
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Point-of-Care (POC) Testing |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Electrochemical or colorimetric measurement of specific ketones (e.g., β-hydroxybutyrate). |
| Accuracy | High (typically 90-110% recovery).[1] | High, considered a reference method. | Good correlation with lab methods within the clinical range.[3][4] |
| Precision | High (typically < 5% RSD).[5] | High, excellent reproducibility. | Generally higher CV% than lab methods.[4] |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Very high, mass spectra provide structural information.[6] | Specific to the target ketone. |
| Sample Throughput | Can be high with modern UPLC systems.[6] | Can be lower due to longer run times.[6] | Very high, rapid results. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[7] | Requires volatile and thermally stable analytes or derivatization.[6] | Applicable to biological fluids (e.g., blood). |
| Derivatization | Often required for ketones lacking a strong chromophore (e.g., using 2,4-DNPH).[1] | Frequently necessary to increase volatility.[6] | Not required. |
Experimental Protocols
Detailed methodologies for determining the accuracy and precision of an HPLC-UV method for related ketones are provided below, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Accuracy is determined by assessing the closeness of the experimental value to the true value. This is typically evaluated by spiking a sample matrix with a known concentration of the ketone standard.
-
Preparation of Standard Solutions: Prepare a stock solution of the ketone reference standard in a suitable solvent. From the stock solution, prepare a series of standard solutions at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Sample Preparation (Spiking):
-
Take a representative sample matrix (e.g., drug product placebo, dissolution media).
-
Spike the matrix with the prepared standard solutions to achieve the target concentrations.
-
Prepare a minimum of three replicates for each concentration level.
-
-
HPLC-UV Analysis:
-
Analyze the spiked samples using the validated HPLC-UV method.
-
Quantify the concentration of the ketone in each sample using a calibration curve generated from the analysis of the standard solutions.
-
-
Calculation of Recovery:
-
Calculate the percentage recovery for each replicate using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
The mean percentage recovery across all replicates and concentration levels is reported as the accuracy of the method.
-
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Prepare a homogeneous sample of the ketone at a target concentration (e.g., 100% of the test concentration).
-
Perform a minimum of six replicate injections of the sample solution during the same analytical run, under the same operating conditions, and by the same analyst.
-
Alternatively, analyze a minimum of nine determinations across the specified range (e.g., three replicates at three different concentrations).[8]
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the measured concentrations. The %RSD is a measure of repeatability.
-
-
Intermediate Precision (Inter-assay Precision):
-
This assesses the within-laboratory variations. The analysis is performed on different days, by different analysts, or using different equipment.
-
Prepare a homogeneous sample of the ketone.
-
Have two different analysts, on two different days, analyze the sample in replicate (e.g., six injections each).
-
Calculate the %RSD for each set of measurements and also for the combined data to assess the intermediate precision.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an HPLC-UV method for determining the accuracy and precision of related ketones.
Caption: Workflow for Accuracy and Precision Validation of HPLC-UV Method for Ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Accuracy of the Precision® point-of-care ketone test examined by liquid chromatography tandem-mass spectrometry (LC-MS/MS) in the same fingerstick sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hkmj.org [hkmj.org]
- 5. How to assign reasonable %RSD and %standard recovery values? - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
Catalyst Symmetry: A Guiding Force in the Stereochemical Control of Poly(3-methyl-1-butene)
A comparative guide for researchers on the influence of catalyst architecture on polymer regularity, supported by experimental data.
The stereochemical microstructure of poly(3-methyl-1-butene), a polymer with intriguing thermal and mechanical properties, is profoundly influenced by the symmetry of the catalyst employed in its synthesis. This guide provides a comparative analysis of how different catalyst systems, particularly Ziegler-Natta and metallocene catalysts with varying symmetries (C2, Cs, and C1), dictate the tacticity—isotactic, syndiotactic, or atactic—of the resulting polymer. Understanding this relationship is paramount for researchers aiming to tailor the properties of poly(this compound) for specific applications.
Comparative Performance of Catalysts
The choice of catalyst system is a critical determinant of the final polymer's properties. Metallocene catalysts, with their well-defined single active sites, offer a higher degree of control over polymer tacticity and molecular weight distribution compared to traditional multi-sited Ziegler-Natta catalysts.[1][2] The symmetry of the metallocene ligand framework is the primary factor in directing the stereochemistry of the polymer chain.
| Catalyst System | Catalyst Symmetry | Predominant Polymer Tacticity | Catalyst Activity | Molecular Weight (Mw) | Polydispersity Index (PDI) | Crystallinity (%) |
| Ziegler-Natta | Multiple Active Sites | Isotactic | 24.76 kg PB-1/g Ti·bar B-1[3] | 149,500 - 913,000 g/mol [3] | 2.49 - 4.29[3] | High |
| Metallocene | ||||||
| Me2C(3-Me-Cp)(Flu)ZrCl2 | C1 | Isotactic | High | - | - | 28.5 - 54[4][5] |
| Ph2C(Cp)(Flu)ZrCl2 | Cs | Amorphous (Atactic) | High | - | - | Virtually Amorphous[4][5] |
| (DMSBMPI)ZrCl2, (DMSBI)ZrCl2, (DMSMBI)ZrCl2 | C2 | Highly Isotactic & Regiospecific | - | > 10,000 | - | - |
| FeCl2(2,2′-bipyridine)2 | - | Syndiotactic (via hydrogenation of 3,4-poly(isoprene)) | - | - | - | Amorphous, crystallizes on stretching[6][7] |
Table 1: Comparison of Catalyst Performance in the Polymerization of this compound. Data is compiled from various sources to illustrate the general trends. Specific values can vary based on reaction conditions.
The Role of Catalyst Symmetry in Stereocontrol
The symmetry of the catalyst's ligand framework directly influences the stereoselective insertion of the monomer into the growing polymer chain. This "enantiomorphic site control" is a key mechanism for producing stereoregular polymers.[8]
Figure 1: Influence of catalyst symmetry on polymer tacticity.
Experimental Protocols
The following are generalized experimental protocols for the polymerization of this compound using different catalyst systems. Researchers should consult the primary literature for specific catalyst preparation and detailed reaction conditions.
Polymerization using a C2-Symmetric Zirconocene Catalyst
This procedure is based on the synthesis of isotactic poly(this compound) using a C2-symmetric metallocene catalyst activated with methylaluminoxane (MAO).[5]
Materials:
-
C2-symmetric zirconocene catalyst (e.g., (DMSMBI)ZrCl2)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
This compound (purified)
-
Anhydrous toluene
-
Nitrogen or Argon (high purity)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
A 200 mL three-necked glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen.
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of MAO solution.
-
The reactor is brought to the desired polymerization temperature.
-
A solution of the C2-symmetric zirconocene catalyst in toluene is injected into the reactor.
-
This compound is then introduced into the reactor to initiate polymerization.
-
The polymerization is carried out for the desired time.
-
The reaction is terminated by the addition of methanol.
-
The polymer is precipitated, washed with an acidic methanol solution and then with methanol, and dried under vacuum.
Synthesis of Syndiotactic Poly(this compound) via Hydrogenation
A novel route to syndiotactic poly(this compound) involves the hydrogenation of 3,4-poly(isoprene) synthesized using a specific iron-based catalyst.[6][7]
Part 1: Polymerization of Isoprene
-
In a nitrogen-filled glovebox, FeCl2(2,2′-bipyridine)2 and MAO are dissolved in toluene in a reaction vessel.
-
Isoprene is added to the catalyst solution to begin polymerization.
-
The reaction is stirred at room temperature for a specified duration.
-
The polymerization is quenched with methanol containing a small amount of hydrochloric acid.
-
The resulting 3,4-poly(isoprene) is isolated and dried.
Part 2: Hydrogenation
-
The 3,4-poly(isoprene) is dissolved in a suitable solvent like o-xylene.
-
p-Toluenesulfonylhydrazide (TSH) is added as the hydrogenating agent.
-
The mixture is heated under an inert atmosphere to effect hydrogenation.
-
The resulting syndiotactic poly(this compound) is precipitated, washed, and dried.
Conclusion
The symmetry of the catalyst is a powerful tool for controlling the stereochemistry and, consequently, the physical properties of poly(this compound). C2-symmetric metallocene catalysts are highly effective in producing isotactic polymers with high regularity. While Cs-symmetric catalysts are typically known to produce syndiotactic polymers, in the case of the sterically demanding this compound, they can lead to atactic or even predominantly isotactic structures, highlighting the complex interplay between catalyst geometry and monomer structure. The development of novel synthetic routes, such as the hydrogenation of precursor polymers, opens up new avenues for accessing unique polymer microstructures like syndiotactic poly(this compound). For researchers in polymer science and material development, a thorough understanding of these catalyst-structure-property relationships is essential for the rational design of new materials.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isotactic Polybutene-1 with Ziegler-Natta Catalyst [jips.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
Safety Operating Guide
Proper Disposal of 3-Methyl-1-butene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1-butene, a highly flammable and hazardous chemical.
Proper handling and disposal of this compound are critical to prevent accidents, protect personnel, and maintain environmental compliance.[1] This guide outlines the necessary procedures for its safe management from point of generation to final disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its hazards. It is an extremely flammable liquid and vapor that can be fatal if swallowed or inhaled, and it can cause skin and eye irritation.[2][3]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, such as gloves, eye protection, and protective clothing, must be worn.[4] In case of inadequate ventilation, a respirator may be necessary.[2][3]
Handling:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][5]
-
Use in a well-ventilated area to prevent the buildup of flammable vapors.[3][4]
-
All equipment used when handling the product must be grounded to prevent static discharge.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations.[3] It is illegal to dispose of flammable liquids in the trash or down the drain.[8]
Step 1: Waste Minimization
To reduce the volume of chemical waste, consider the following practices:
-
Order only the smallest necessary quantities of the chemical.[9]
-
Maintain a chemical inventory to avoid ordering duplicates.[9]
-
Where feasible, reduce the scale of experiments to minimize waste generation.[9]
Step 2: Waste Collection and Segregation
-
Collect this compound waste in a designated, properly labeled container.[10] The container should be compatible with the chemical and have a secure, leak-proof closure.[11]
-
Segregate flammable liquid waste from other waste types like acids, bases, and oxidizers to prevent dangerous reactions.[10][12]
Step 3: Waste Storage (Satellite Accumulation Area)
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][12]
-
The SAA must be in a well-ventilated area, away from ignition sources.[4][10]
-
Keep the waste container securely capped except when adding or removing waste.[12]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]
Step 4: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."[9] The label should also indicate the hazards (e.g., "Flammable Liquid").
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][9]
-
Provide them with accurate information about the waste stream.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -57 °C (-70.6 °F) - closed cup | |
| Boiling Point | 20 °C (68 °F) | |
| Density | 0.627 g/mL at 25 °C (77 °F) | |
| Vapor Pressure | 14.97 psi at 20 °C (68 °F) |
Accidental Release Measures
In the event of a spill:
-
Eliminate all ignition sources from the immediate area.[6]
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation. [2]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3][6]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6][7]
-
Do not let the product enter drains. [2]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. samex-env.com [samex-env.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. airgas.com [airgas.com]
- 4. actenviro.com [actenviro.com]
- 5. This compound | 563-45-1 | TCI AMERICA [tcichemicals.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. triumvirate.com [triumvirate.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-Methyl-1-butene
Essential Safety and Handling Guide for 3-Methyl-1-butene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 563-45-1). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Summary
This compound is an extremely flammable liquid and vapor that poses several health risks.[1][2] It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Aspiration of the liquid may be fatal if swallowed and it enters the airways.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
Table 1: Hazard Classifications
| Hazard Class | Category |
|---|---|
| Flammable liquids | Category 1 |
| Aspiration hazard | Category 1 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |
| Hazardous to the aquatic environment, chronic toxicity | Category 2 |
Source:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following equipment should be used when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use. | Prevents skin contact which can cause irritation.[1][3] |
| Flame-retardant lab coat and additional chemical-resistant clothing (apron, coveralls) as needed. | Protects against skin contact and provides a barrier in case of splashes or spills.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for large spills, use a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA).[1][2][5] | Protects against inhalation of vapors, which can cause respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Ensure all containers are properly labeled.
2. Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Ground and bond all containers and transfer equipment to prevent static discharge, a potential ignition source.[3][6]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2][3] No smoking in the handling area.[1][2][3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Store in a tightly sealed container.[1][2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
-
The storage area should be designated for flammable liquids.
Disposal Plan: Spills and Waste Management
Proper management of spills and waste is critical to prevent environmental contamination and safety hazards.
Spill Response Protocol:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the area for at least 50 meters (150 feet) in all directions.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1][7]
-
Absorption: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[1][2][7]
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][7]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste materials, including contaminated absorbents and empty containers, through a licensed professional waste disposal service.[1][2][6]
-
All disposal activities must be in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.[1]
-
Empty containers may retain product residue and can be hazardous; they should be treated as hazardous waste.[2]
Quantitative Data Summary
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 563-45-1 |
| Molecular Formula | C5H10 |
| Molecular Weight | 70.13 g/mol |
| Appearance | Colorless, volatile liquid |
| Odor | Disagreeable |
| Boiling Point | 20 °C (68 °F) |
| Melting Point | -168.5 °C (-271.3 °F) |
| Flash Point | -57 °C (-70.6 °F) (closed cup) |
| Density | 0.627 g/mL at 25 °C (77 °F) |
| Vapor Pressure | 14.97 psi at 20 °C (68 °F) |
| Solubility in Water | Insoluble[7][9] |
Table 4: NFPA 704 Hazard Diamond
| Category | Rating |
|---|---|
| Health (Blue) | 2 |
| Flammability (Red) | 4 |
| Instability (Yellow) | 0 |
| Special Hazards | - |
Source:[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. airgas.com [airgas.com]
- 3. Page loading... [guidechem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Gas detectors and respiratory protection equipments C5H10 (this compound), CAS number 563-45-1 [en.gazfinder.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 9. This compound | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
